molecular formula C11H13N3O B595228 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol CAS No. 1211594-59-0

2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol

Cat. No.: B595228
CAS No.: 1211594-59-0
M. Wt: 203.245
InChI Key: WHVULNUBZDIKCV-UHFFFAOYSA-N
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Description

2-[4-(4-Amino-phenyl)-pyrazol-1-yl]-ethanol is a versatile chemical intermediate designed for advanced pharmaceutical research and organic synthesis. Its molecular structure incorporates two highly valuable functional groups: an aromatic amine and a hydroxyl-terminated ethanol linker, built around a pyrazole core . This specific arrangement makes the compound a valuable scaffold for constructing diverse heterocyclic systems and biologically active molecules. The presence of both amino and hydroxyl groups provides reactive sites for further derivatization, enabling its use as a key precursor in the development of targeted drug candidates . The ethanol linker enhances solubility in polar solvents, which facilitates its handling and downstream reactions in various synthetic workflows . The aminopyrazole scaffold is recognized in medicinal chemistry as a privileged structure for probing various biological targets . Pyrazole-based compounds are extensively investigated for their broad spectrum of pharmacological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents . Researchers value this core structure for its ability to interact with enzymes like kinases and cyclooxygenase (COX), as well as various cellular receptors . Furthermore, pyrazole derivatives have been identified as potent antioxidants, functioning as free radical scavengers and inhibitors of pro-oxidative enzymes like 15-lipoxygenase (15-LOX), which play a role in oxidative stress-related pathologies . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(4-aminophenyl)pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-11-3-1-9(2-4-11)10-7-13-14(8-10)5-6-15/h1-4,7-8,15H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVULNUBZDIKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis for 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol, a heterocyclic compound of significant interest to researchers in drug discovery and development. This document is intended for an audience of chemists, researchers, and professionals in the pharmaceutical sciences. The synthesis involves the initial formation of a nitro-substituted pyrazole intermediate, followed by a chemoselective reduction to yield the target aminophenyl-pyrazole derivative. This guide will elaborate on the rationale behind the chosen synthetic strategy, provide detailed, step-by-step experimental protocols, and discuss the underlying chemical principles.

Introduction and Strategic Overview

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The title compound, this compound, incorporates a 4-aminophenyl substituent, a common pharmacophore, and a hydroxyethyl group on the pyrazole nitrogen, which can enhance solubility and provide a handle for further derivatization.

The synthetic approach detailed herein is a logical and well-precedented strategy that proceeds through a stable nitro-intermediate. This two-step process is advantageous as it allows for the purification of the intermediate, ensuring a high-purity final product. The overall synthetic transformation is depicted below:

Synthetic Pathway Start 4-(4-Nitrophenyl) Precursor Intermediate 2-[4-(4-Nitrophenyl)pyrazol-1-yl]ethanol Start->Intermediate Step 1: Pyrazole Formation Final_Product This compound Intermediate->Final_Product Step 2: Nitro Reduction Pyrazole_Formation Reactant1 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one C₁₁H₁₂N₂O₃ Intermediate 2-[4-(4-Nitrophenyl)pyrazol-1-yl]ethanol C₁₁H₁₁N₃O₃ Reactant1->Intermediate Condensation Reactant2 2-Hydroxyethylhydrazine C₂H₈N₂O Reactant2->Intermediate

Caption: Synthesis of the nitro-intermediate via condensation.

Detailed Experimental Protocol

Materials:

  • 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

  • 2-Hydroxyethylhydrazine

  • Ethanol (absolute)

  • Acetic acid (glacial)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (1.0 equivalent) in absolute ethanol (10 mL per gram of enaminone), add 2-hydroxyethylhydrazine (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Allow the concentrated solution to cool, which should induce the precipitation of the product. If precipitation is slow, cooling in an ice bath may be beneficial.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-[4-(4-Nitrophenyl)pyrazol-1-yl]ethanol as a solid.

Characterization of the Intermediate

The structure of the synthesized intermediate should be confirmed by standard analytical techniques.

Property Expected Value
Appearance Pale yellow to yellow solid
Molecular Formula C₁₁H₁₁N₃O₃
Molecular Weight 233.22 g/mol
¹H NMR (DMSO-d₆) δ (ppm): ~8.2 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H), ~8.1 (s, 1H, pyrazole C5-H), ~7.7 (s, 1H, pyrazole C3-H), ~4.9 (t, 1H, OH), ~4.2 (t, 2H, N-CH₂), ~3.8 (q, 2H, CH₂-OH). Note: Exact chemical shifts and coupling constants may vary depending on the solvent and instrument.
¹³C NMR (DMSO-d₆) δ (ppm): ~160-150 (Ar-C-NO₂), ~145-140 (pyrazole C5), ~140-135 (Ar-C), ~130-120 (Ar-CH), ~120-110 (pyrazole C3), ~60-55 (CH₂-OH), ~55-50 (N-CH₂). Note: These are approximate ranges and require experimental verification.
Melting Point Expected to be in the range of 150-180 °C, but requires experimental determination.

Synthesis of the Final Product: this compound

The final step in the synthesis is the reduction of the aromatic nitro group to the corresponding primary amine. This is a common and well-understood transformation in organic synthesis.

Rationale for the Choice of Reducing Agent

Several methods are effective for the reduction of aromatic nitro compounds. [1]Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is a clean and efficient method. [2]Alternatively, metal-acid systems such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid are also highly effective and often used when catalytic hydrogenation is not feasible or desired. [3] For this synthesis, we will detail the protocol using tin(II) chloride dihydrate and concentrated hydrochloric acid, as it is a robust and widely accessible method that is highly chemoselective for the nitro group and does not typically affect the pyrazole ring or the alcohol functionality.

Nitro_Reduction Intermediate 2-[4-(4-Nitrophenyl)pyrazol-1-yl]ethanol C₁₁H₁₁N₃O₃ Final_Product This compound C₁₁H₁₃N₃O Intermediate->Final_Product Reduction Reagents SnCl₂·2H₂O / conc. HCl Reduction Reagents->Final_Product

Caption: Reduction of the nitro-intermediate to the final amine product.

Detailed Experimental Protocol

Materials:

  • 2-[4-(4-Nitrophenyl)pyrazol-1-yl]ethanol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 2-[4-(4-Nitrophenyl)pyrazol-1-yl]ethanol (1.0 equivalent) in ethanol (15 mL per gram of starting material).

  • Add tin(II) chloride dihydrate (4.0-5.0 equivalents) to the suspension.

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (10-15 mL per gram of starting material) with vigorous stirring. The addition is exothermic and should be done cautiously.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. A thick white precipitate of tin salts will form.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Characterization of the Final Product

The identity and purity of the final product should be confirmed by standard analytical methods.

Property Expected Value
Appearance Off-white to light brown solid
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
¹H NMR (DMSO-d₆) δ (ppm): ~7.3 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~7.8 (s, 1H, pyrazole C5-H), ~7.4 (s, 1H, pyrazole C3-H), ~5.2 (s, 2H, NH₂), ~4.8 (t, 1H, OH), ~4.1 (t, 2H, N-CH₂), ~3.7 (q, 2H, CH₂-OH). Note: The NH₂ and OH protons are exchangeable with D₂O. Exact chemical shifts and coupling constants may vary.
¹³C NMR (DMSO-d₆) δ (ppm): ~148-145 (Ar-C-NH₂), ~140-135 (pyrazole C5), ~130-125 (Ar-CH), ~125-120 (Ar-C), ~115-110 (Ar-CH), ~110-105 (pyrazole C3), ~60-55 (CH₂-OH), ~55-50 (N-CH₂). Note: These are approximate ranges and require experimental verification.
Melting Point Requires experimental determination.
Mass Spec (ESI+) m/z: 204.11 [M+H]⁺

Safety Considerations

  • 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one: May be harmful if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Hydroxyethylhydrazine: Is a hydrazine derivative and should be handled with caution. It is corrosive and may be toxic. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Tin(II) chloride and concentrated HCl: Both are corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and safety goggles. The neutralization step with NaOH is highly exothermic and should be performed slowly with cooling.

  • Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

Conclusion

The synthetic route described in this technical guide provides a reliable and scalable method for the preparation of this compound. The two-step approach, involving the formation of a nitro-intermediate followed by a well-established reduction, ensures a high-quality final product. The detailed protocols and underlying rationale presented here are intended to enable researchers to successfully synthesize this valuable compound for their research and development endeavors.

References

  • E.F.V. Scriven, ed., Comprehensive Organic Chemistry II, Vol. 4 (1991).
  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
  • Synthesis of 3-(4-nitrophenyl)-pyrazole. PrepChem.com. [Link]

  • Reaction of 2-Hydroxyethylhydrazine with a Trifluoromethyl-β-diketone: Study and Structural Characterization of a New 5-Hydroxy-5-trifluoromethyl-4,5-dihydropyrazole Intermediate. ResearchGate. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Stannous chloride in alcohol: a one-pot conversion of 2-nitro-N-arylbenzamides to 2,3-dihydro-1H-quinazoline-4-ones. PubMed. [Link]

Sources

An In-Depth Technical Guide to 2-[4-(4-Aminophenyl)pyrazol-1-yl]ethanol: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[4-(4-Aminophenyl)pyrazol-1-yl]ethanol (CAS No. 1211594-59-0), a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutic agents.[1] This document synthesizes the available physicochemical data, proposes a detailed synthetic protocol, and explores the potential applications of this compound in drug development, grounded in the broader context of pyrazole derivatives' biological activities. The guide is intended to serve as a foundational resource for researchers investigating this molecule and related structures for novel therapeutic applications.

Introduction and Scientific Context

The pyrazole moiety, a five-membered diazole ring, is a cornerstone in the design of bioactive molecules due to its unique electronic properties and ability to act as a versatile scaffold for establishing multiple interaction points with biological targets.[2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3] The incorporation of an aminophenyl group and an ethanol substituent introduces key functionalities that can significantly influence the molecule's pharmacokinetic and pharmacodynamic profiles. The amino group can serve as a crucial hydrogen bond donor or a site for further chemical modification, while the ethanol tail can enhance solubility and provide an additional vector for target engagement. This guide focuses specifically on the 2-[4-(4-aminophenyl)pyrazol-1-yl]ethanol isomer, providing a detailed examination of its chemical nature and therapeutic promise.

Physicochemical and Structural Properties

While extensive experimental data for 2-[4-(4-Aminophenyl)pyrazol-1-yl]ethanol is not widely published, its core properties can be defined based on its chemical structure and data from chemical databases.

PropertyValue / PredictionSource
CAS Number 1211594-59-0[4]
Molecular Formula C₁₁H₁₃N₃O[5]
Molecular Weight 203.24 g/mol [5]
Boiling Point 426.2 ± 35.0 °C (Predicted)[6]
Density 1.25 ± 0.1 g/cm³ (Predicted)[6]
pKa 14.42 ± 0.10 (Predicted)[6]
Polar Surface Area (PSA) 64.1 Ų[5]
LogP 0.29[5]

Note: Some properties are predicted and should be confirmed experimentally.

The structure combines a hydrophilic ethanol tail and a polar amino group with the aromatic pyrazole and benzene rings, suggesting a molecule with balanced solubility, capable of engaging in both hydrogen bonding and π-stacking interactions—a desirable trait for drug candidates.

Proposed Synthesis Pathway and Experimental Protocol

A plausible two-step synthesis starting from 4-nitrophenylhydrazine is outlined below. This approach leverages the common strategy of introducing the amino group via reduction of a nitro precursor, which is a well-documented and high-yielding transformation.[7]

Logical Workflow for Synthesis

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitro Group Reduction A 4-Nitrophenylhydrazine C 2-[4-(4-Nitrophenyl)pyrazol-1-yl]ethanol Intermediate A->C Acid Catalyst (e.g., HCl) Ethanol, Reflux B 4,4-Dimethoxy-2-butanone B->C D 2-[4-(4-Nitrophenyl)pyrazol-1-yl]ethanol Intermediate E Final Product: 2-[4-(4-Aminophenyl)pyrazol-1-yl]ethanol D->E Reducing Agent (e.g., SnCl2/HCl or H2, Pd/C) Methanol

Caption: Proposed two-step synthesis of 2-[4-(4-Aminophenyl)pyrazol-1-yl]ethanol.

Step-by-Step Experimental Protocol

PART 1: Synthesis of 2-[4-(4-Nitrophenyl)pyrazol-1-yl]ethanol (Intermediate)

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-nitrophenylhydrazine (1.0 eq) in absolute ethanol (100 mL).

  • Reaction Initiation: Add 4,4-dimethoxy-2-butanone (1.1 eq) to the solution, followed by a catalytic amount of concentrated hydrochloric acid (3-4 drops). The use of an acid catalyst is crucial for the cyclocondensation and subsequent dehydration to form the aromatic pyrazole ring.[1]

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) until the starting hydrazine spot disappears.

  • Work-up: Upon completion, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Redissolve the resulting crude oil in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude nitro-intermediate. Purify further by column chromatography on silica gel if necessary.

PART 2: Synthesis of 2-[4-(4-Aminophenyl)pyrazol-1-yl]ethanol (Final Product)

  • Reduction Setup: Dissolve the crude 2-[4-(4-nitrophenyl)pyrazol-1-yl]ethanol intermediate from Part 1 in methanol or ethanol in a suitable reaction vessel.

  • Catalytic Hydrogenation: Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus (e.g., Parr shaker) and purge with hydrogen gas. Pressurize the system to 40-50 psi of hydrogen and shake at room temperature.

  • Monitoring: The reaction is typically complete within 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the system with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Final Product: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture to yield the final product, 2-[4-(4-Aminophenyl)pyrazol-1-yl]ethanol.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound must be confirmed by standard spectroscopic methods. Based on the proposed structure, the following spectral data are anticipated:

  • ¹H NMR (in DMSO-d₆):

    • Aromatic Protons: Doublets corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring (typically between δ 6.5-7.5 ppm).

    • Pyrazole Protons: Two singlets or doublets for the C3-H and C5-H protons on the pyrazole ring (typically δ 7.5-8.5 ppm).

    • Ethanol Protons: Two triplets corresponding to the -CH₂-CH₂-OH group (N-CH₂ around δ 4.2 ppm and O-CH₂ around δ 3.7 ppm).

    • Amino & Hydroxyl Protons: Broad singlets for the -NH₂ and -OH protons, which are exchangeable with D₂O.

  • ¹³C NMR (in DMSO-d₆):

    • Signals corresponding to the aromatic carbons of the phenyl and pyrazole rings.

    • Signals for the two methylene carbons of the ethanol side chain (typically δ 50-65 ppm).

    • Distinct signals for the C-NH₂ and C-pyrazole carbons of the benzene ring.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak at m/z = 204.11.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within 2-[4-(4-Aminophenyl)pyrazol-1-yl]ethanol suggest significant potential as a scaffold for developing novel therapeutic agents.

Role as a Kinase Inhibitor Scaffold

Many successful kinase inhibitors feature a core heterocyclic ring that anchors the molecule in the ATP-binding pocket, with side chains extending to engage specific residues for selectivity. The N-substituted pyrazole core is a proven pharmacophore in this domain.[1]

G cluster_0 Pharmacophore Model Scaffold Pyrazole Core (Hinge Binding) Vector1 Aminophenyl Group (Solvent Front / Selectivity) Scaffold->Vector1 Vector for Modification Vector2 Hydroxyethyl Group (Solubility / H-Bonding) Scaffold->Vector2 Vector for Modification

Caption: Pharmacophoric features of the title compound for kinase inhibition.

The aminophenyl group can be readily derivatized (e.g., via acylation or sulfonylation) to target the solvent-exposed region of a kinase, a common strategy for achieving selectivity. The ethanol hydroxyl group can form key hydrogen bonds or be used as a handle for conjugation or further modification.

Broader Therapeutic Potential

Beyond kinase inhibition, pyrazole derivatives have demonstrated a vast range of biological activities.[3][8] The aminophenyl moiety is also a key feature in many antibacterial and anticancer agents. Therefore, this scaffold could be explored for:

  • Anticancer Agents: Targeting various signaling pathways.

  • Antimicrobial Agents: The pyrazole nucleus is present in several antifungal and antibacterial compounds.

  • Anti-inflammatory Drugs: Following the legacy of celecoxib, a pyrazole-based COX-2 inhibitor.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general laboratory safety precautions for handling aromatic amines and heterocyclic compounds should be strictly followed. This includes:

  • Working in a well-ventilated fume hood.

  • Using personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

2-[4-(4-Aminophenyl)pyrazol-1-yl]ethanol represents a promising, yet underexplored, chemical entity. Its structure is built upon the pharmacologically validated pyrazole scaffold, enhanced with functional groups that are highly amenable to medicinal chemistry exploration. This guide provides a foundational framework, including a proposed synthetic route and an analysis of its potential applications, to stimulate and support further research into its chemical biology and therapeutic utility. Experimental validation of the proposed synthesis and a thorough biological screening are critical next steps in unlocking the potential of this molecule.

References

  • Chemsrc. 1211594-59-0 2-[4-(4-Amino-phenyl)-pyrazol-1-yl]-ethanol. Available from: [Link]

  • PubChem. 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol. Available from: [Link]

  • PubChem. 2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol. Available from: [Link]

  • Sanjeeva, P., et al. (2021). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL PYRAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences.
  • MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]

  • ResearchGate. Overview on Biological Activities of Pyrazole Derivatives | Request PDF. Available from: [Link]

  • Biointerface Research in Applied Chemistry. The Latest Progress on the Preparation and Biological activity of Pyrazoles. Available from: [Link]

  • OUCI. Overview on Biological Activities of Pyrazole Derivatives. Available from: [Link]

  • ACS Publications. Molecular Structure of 2-(4-Aminophenyl)ethanol Studied by Supersonic Jet Spectroscopy. Available from: [Link]

  • SciSpace. Synthesis and characterization of novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-y. Available from: [Link]

  • ScienceDirect. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]

  • Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Available from: [Link]

  • PubChem. (2S)-2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine. Available from: [Link]

  • Pharmacognosy Journal. Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Available from: [Link]

  • AFINITICA. Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. Available from: [Link]

  • Google Patents. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • ResearchGate. A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Available from: [Link]

  • PubMed Central. A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Available from: [Link]

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

Sources

An In-depth Technical Guide to 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol (CAS 1211594-59-0)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Scope of this Document: Publicly available information on the specific compound 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol is limited primarily to supplier catalogues. Therefore, this technical guide has been constructed by a Senior Application Scientist to provide a comprehensive overview based on established principles of organic synthesis, medicinal chemistry, and the well-documented properties of structurally related aminophenyl-pyrazole analogs. The experimental protocols and potential applications described herein are inferred from the scientific literature and are intended to serve as a foundational resource for researchers.

Introduction and Overview

This compound is a heterocyclic organic compound featuring a central pyrazole ring substituted with a 4-aminophenyl group at the C4 position and a 2-hydroxyethyl group at the N1 position. The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1][2][3] The presence of the 4-aminophenyl moiety, a common pharmacophore, and the ethanolamine side chain suggests potential for this molecule to engage in various biological interactions, making it a compound of interest for drug discovery and development.[4][5] This guide will provide a detailed exploration of its chemical properties, a plausible synthetic route, potential research applications, and safety considerations.

Physicochemical and Structural Properties

Based on its chemical structure and information from chemical suppliers, the following properties can be summarized for this compound:

PropertyValueSource
CAS Number 1211594-59-0Chemical Supplier Catalogues
Molecular Formula C₁₁H₁₃N₃OChemical Supplier Catalogues
Molecular Weight 203.24 g/mol Chemical Supplier Catalogues
Predicted Boiling Point 426.2 ± 35.0 °CChemical Supplier Catalogues
Predicted Density 1.25 ± 0.1 g/cm³Chemical Supplier Catalogues
Predicted pKa 14.42 ± 0.10Chemical Supplier Catalogues
Purity (typical) ≥95%Chemical Supplier Catalogues
Appearance Likely a solid at room temperatureInferred
Structural Diagram

Caption: Chemical structure of this compound.

Proposed Synthesis Workflow

Step 1: Synthesis of 4-(4-Aminophenyl)-1H-pyrazole

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is well-suited for the synthesis of 4-aryl-1H-pyrazoles.[6][7][8] This would involve the coupling of a protected 4-bromopyrazole with 4-aminophenylboronic acid.

Synthesis_Step1 reagent1 4-Bromo-1H-pyrazole (N-protected, e.g., with Trityl group) catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) reagent1->catalyst reagent2 4-Aminophenylboronic acid reagent2->catalyst intermediate Protected 4-(4-Aminophenyl)-1H-pyrazole catalyst->intermediate deprotection Deprotection (e.g., mild acid) intermediate->deprotection product 4-(4-Aminophenyl)-1H-pyrazole deprotection->product

Caption: Proposed synthesis of the 4-(4-aminophenyl)-1H-pyrazole intermediate.

Experimental Protocol (Hypothetical):

  • Coupling Reaction:

    • To a solution of N-trityl-4-bromopyrazole (1.0 eq) and 4-aminophenylboronic acid (1.2 eq) in a mixture of toluene and water (4:1) is added sodium carbonate (2.0 eq).

    • The mixture is degassed with argon for 15 minutes.

    • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours.

    • Upon completion (monitored by TLC), the reaction is cooled to room temperature, and the organic layer is separated.

    • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

  • Deprotection:

    • The purified protected pyrazole is dissolved in a suitable solvent such as dichloromethane.

    • A mild acid (e.g., trifluoroacetic acid, 2.0 eq) is added, and the mixture is stirred at room temperature for 2 hours.

    • The reaction is quenched with a saturated solution of sodium bicarbonate.

    • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-(4-aminophenyl)-1H-pyrazole.

Step 2: N-Alkylation to yield this compound

The final step involves the N-alkylation of the pyrazole with a suitable 2-carbon electrophile bearing a hydroxyl group or a precursor.[9][10][11] Alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers; however, reaction conditions can often be optimized to favor one regioisomer.[10]

Synthesis_Step2 intermediate 4-(4-Aminophenyl)-1H-pyrazole conditions Base (e.g., K₂CO₃ or NaH) Solvent (e.g., DMF or Acetonitrile) intermediate->conditions reagent 2-Bromoethanol or Ethylene oxide reagent->conditions product This compound conditions->product

Sources

A Technical Guide to the Structural Elucidation of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust and unambiguous determination of a novel chemical entity's structure is the bedrock of modern drug discovery and chemical research. This guide provides an in-depth, methodology-driven exploration of the structural elucidation of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol, a substituted pyrazole of interest in medicinal chemistry. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of orthogonal analytical methods. This document details the logical workflow, from establishing the molecular formula via mass spectrometry, identifying key functional groups with infrared spectroscopy, and assembling the molecular framework using a suite of advanced 1D and 2D nuclear magnetic resonance (NMR) experiments. Finally, we discuss single-crystal X-ray crystallography as the ultimate tool for absolute structural confirmation. Each section explains the causality behind experimental choices and provides field-proven protocols, ensuring a self-validating and scientifically rigorous approach for researchers and drug development professionals.

Introduction: The Imperative for Unambiguous Characterization

This guide presents a holistic and multi-faceted strategy for the complete structural characterization of the target molecule, demonstrating how data from different analytical techniques are synthesized to build an irrefutable structural proof.

The Elucidation Workflow: A Strategic Overview

The process of determining a molecule's structure is akin to solving a complex puzzle. Each analytical technique provides a unique set of clues, and only by combining them logically can the full picture emerge. Our strategy is hierarchical, beginning with broad characteristics and progressively resolving finer structural details.

Elucidation_Workflow cluster_start Initial Analysis cluster_connectivity Connectivity & Framework cluster_confirmation Definitive Confirmation MS Mass Spectrometry (MS) NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Molecular Formula IR Infrared Spectroscopy (IR) IR->NMR_1D Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Framework XRAY X-ray Crystallography NMR_2D->XRAY Proposed Structure Final Final Elucidated Structure XRAY->Final Confirmed 3D Structure

Caption: A strategic workflow for molecular structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Formula and Fragments

The first step in any elucidation is to determine what atoms are present and in what quantity. Mass spectrometry provides this fundamental information.

High-Resolution Mass Spectrometry (HRMS)

The choice to use HRMS (e.g., ESI-TOF) over nominal mass is deliberate. HRMS provides the exact mass of the molecular ion to four or more decimal places. This precision allows for the unambiguous calculation of the molecular formula, eliminating possibilities that might arise from isobaric interferences.

  • Expected Result: For C₁₁H₁₃N₃O, the expected exact mass of the protonated molecular ion [M+H]⁺ is 204.1131. Observing a mass within a narrow tolerance (e.g., ± 5 ppm) provides high confidence in the molecular formula.

Fragmentation Analysis

Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry provides structural clues by breaking the molecule into characteristic fragments. The fragmentation pattern is a molecular fingerprint that helps confirm the connectivity of the major structural motifs.[2][3]

Table 1: Predicted Mass Spectrometry Fragmentation for C₁₁H₁₃N₃O

m/z (Nominal) Proposed Fragment Ion Rationale for Fragmentation
203 [M-H]⁺ Loss of a hydrogen radical.
173 [M-CH₂OH]⁺ Cleavage of the C-C bond in the ethanol side chain (alpha-cleavage).
159 [M-CH₂CH₂OH]⁺ Loss of the entire hydroxyethyl group from the N1 position.
118 [C₈H₈N]⁺ Fragment corresponding to the aminophenyl group.[2]

| 92 | [C₆H₆N]⁺ | Aniline radical cation from cleavage of the phenyl-pyrazole bond. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[4] The spectrum provides direct evidence for the key chemical bonds, confirming the presence of the amine, alcohol, and aromatic systems.

Table 2: Key Expected IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type Expected Appearance
3500-3300 O-H (Alcohol) Stretch Strong, Broad
3450-3350 N-H (Primary Amine) Asymmetric Stretch Medium, Sharp (two distinct peaks)[5][6]
3350-3250 N-H (Primary Amine) Symmetric Stretch Medium, Sharp[5][6]
3100-3000 Aromatic C-H Stretch Medium to Weak, Sharp
2960-2850 Aliphatic C-H Stretch Medium, Sharp
1650-1580 N-H (Primary Amine) Bend (Scissoring) Medium[5]
1620-1450 Aromatic C=C Ring Stretch Multiple Medium to Strong Bands
1335-1250 Aromatic C-N Stretch Strong[5]
1250-1020 Aliphatic C-N Stretch Medium to Weak

| 1050 | C-O (Primary Alcohol) | Stretch | Strong |

The presence of a broad O-H stretch alongside the characteristic doublet of a primary aromatic amine N-H stretch provides immediate and compelling evidence for these two critical functional groups.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution.[8] A combination of 1D and 2D experiments is required for an unambiguous assignment of all protons and carbons and, crucially, to establish the connectivity between the distinct structural fragments: the aminophenyl ring, the pyrazole core, and the N-hydroxyethyl substituent.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum reveals the number of unique proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

Table 3: Predicted ¹H NMR Data (in DMSO-d₆, ~400 MHz)

Label Assignment Predicted Shift (ppm) Multiplicity Integration
H-a -CH₂-N ~4.1 Triplet (t) 2H
H-b -CH₂-O ~3.7 Triplet (t) 2H
H-c, c' Phenyl (ortho to NH₂) ~6.6 Doublet (d) 2H
H-d, d' Phenyl (meta to NH₂) ~7.3 Doublet (d) 2H
H-e Pyrazole H-3 ~7.5 Singlet (s) 1H
H-f Pyrazole H-5 ~8.1 Singlet (s) 1H
H-g -NH₂ ~5.1 Broad Singlet (br s) 2H

| H-h | -OH | ~4.9 | Broad Singlet (br s) | 1H |

Note: The NH₂ and OH protons are exchangeable with D₂O, meaning their signals will disappear upon addition of a drop of D₂O to the NMR tube, providing a definitive diagnostic test.[9]

¹³C NMR Spectroscopy: Carbon Skeleton Identification

The ¹³C NMR spectrum indicates the number of unique carbon environments. The chemical shifts are highly sensitive to the local electronic structure, distinguishing between sp², sp³, and heteroatom-bound carbons.

Table 4: Predicted ¹³C NMR Data (in DMSO-d₆, ~100 MHz)

Label Assignment Predicted Shift (ppm)
C-1 -CH₂-N ~52
C-2 -CH₂-O ~60
C-3 Pyrazole C-3 ~138
C-4 Pyrazole C-4 ~120
C-5 Pyrazole C-5 ~128
C-6 Phenyl C-ipso (to Pyrazole) ~122
C-7, 7' Phenyl C (ortho to NH₂) ~114
C-8, 8' Phenyl C (meta to NH₂) ~129

| C-9 | Phenyl C-para (to Pyrazole) | ~147 |

2D NMR Spectroscopy: Establishing Connectivity

While 1D NMR suggests the fragments, 2D NMR proves their connections. We employ a standard suite of experiments, each chosen for the specific information it provides.

Experimental Protocol: 2D NMR Acquisition

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Tuning: Tune and match the NMR probe for ¹H, ¹³C, and ²H (deuterium lock) frequencies.

  • COSY Acquisition: Run a standard gradient-selected COSY (gs-COSY) experiment to identify scalar-coupled protons. This will show a clear correlation between the H-a and H-b protons of the ethyl chain and between the coupled H-c and H-d protons on the phenyl ring.

  • HSQC Acquisition: Run a standard gradient-selected HSQC (gs-HSQC) experiment. This experiment is critical for assigning each proton signal to its directly attached carbon signal.[10]

  • HMBC Acquisition: Run a standard gradient-selected HMBC (gs-HMBC) experiment. Optimize the long-range coupling delay (typically for J-couplings of 8-10 Hz) to observe 2- and 3-bond correlations. This is the key experiment for connecting the molecular fragments.[10]

The power of this approach lies in the HMBC experiment, which reveals the following critical long-range correlations that piece the entire structure together:

Caption: Key HMBC correlations confirming molecular connectivity.

  • N1-Substitution: Protons of the N-methylene group (H-a) will show correlations to the pyrazole carbons C-3 and C-5. This unequivocally proves that the ethanol substituent is attached to the N1 position.

  • C4-Substitution: The pyrazole proton H-5 will show a 3-bond correlation to the ipso-carbon of the phenyl ring (C-6) and a 2-bond correlation to the substituted pyrazole carbon C-4. Likewise, the phenyl protons H-d will show correlations to C-4 and C-6. This confirms the phenyl ring is attached at the C4 position.

X-ray Crystallography: The Gold Standard

While the combination of MS and NMR provides an extremely strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[11][12] It provides a three-dimensional map of electron density in the solid state, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction (Generalized)

  • Crystal Growth: Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.[11]

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically ~100 K) to minimize thermal motion. Collect X-ray diffraction data using a diffractometer by rotating the crystal and recording the diffraction pattern.[11][13]

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until a final, stable structural model is achieved.[13]

The resulting crystallographic information file (CIF) provides definitive proof of the N1 and C4 substitution pattern and reveals details about intermolecular interactions, such as hydrogen bonding involving the alcohol and amine groups, which dictate the crystal packing.[14]

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is not achieved by a single technique but by the logical and systematic integration of data from multiple orthogonal methods. High-resolution mass spectrometry establishes the correct molecular formula. Infrared spectroscopy confirms the presence of the required alcohol and primary amine functional groups. A comprehensive suite of 1D and 2D NMR experiments, particularly the crucial HMBC correlations, pieces together the molecular backbone, confirming the N1 and C4 substitution pattern. Finally, single-crystal X-ray crystallography provides the definitive and irrefutable 3D structure. This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides the confident structural foundation necessary for all subsequent research and development efforts.

References

  • NIH National Center for Biotechnology Information. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Available from: [Link]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]

  • Marcel Dekker, Inc. Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Available from: [Link]

  • Canadian Journal of Chemistry. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Available from: [Link]

  • Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Available from: [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

  • ACS Publications. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Available from: [Link]

  • ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available from: [Link]

  • ResearchGate. Scheme 15. Fragmentation of the [M-NO2]+ of methyl-1-nitropyrazoles... Available from: [Link]

  • ResearchGate. X-ray crystallographic comparison of pyrazole subsidiaries. Available from: [Link]

  • University of Nairobi. Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Available from: [Link]

  • PubMed. [Influence of solvents on IR spectrum of aromatic amines]. Available from: [Link]

  • MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. Available from: [Link]

  • Taylor & Francis Online. Structure elucidation – Knowledge and References. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Available from: [Link]

  • Wiley Online Library. Structure Elucidation in Organic Chemistry The Search for the Right Tools. Available from: [Link]

  • science24.com. Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. Available from: [Link]

  • University of Calgary. IR: amines. Available from: [Link]

  • Dummies.com. How to Identify Alcohols and Amines in the IR Spectrum. Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

Sources

A Strategic Guide to Elucidating the Mechanism of Action of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide outlines a comprehensive, phased experimental strategy to determine the molecular mechanism of action (MoA) for the novel compound 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol. Given the absence of extensive public data on this specific molecule, this document serves as a research blueprint for its characterization. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, frequently associated with the inhibition of protein kinases and other key signaling enzymes.[1][2][3][4] This guide therefore hypothesizes a primary role as a kinase inhibitor while maintaining a broad perspective to uncover unanticipated targets.

The proposed workflow is structured in three phases:

  • Phase I: Unbiased Target Identification. Employing high-throughput screening to identify the primary molecular target(s).

  • Phase II: Target Validation and Biophysical Characterization. Confirming direct target engagement and quantifying the binding interaction.

  • Phase III: Mechanistic and Cellular Confirmation. Elucidating the downstream functional consequences of target engagement in a cellular context.

This strategic approach is designed to be self-validating, with each phase building upon the last to construct a robust, evidence-based model of the compound's MoA.[5]

Part 1: Compound Profile and Initial Hypothesis

Compound Overview
  • IUPAC Name: 2-[4-(4-Aminophenyl)-1H-pyrazol-1-yl]ethanol

  • CAS Number: 503301-70-4

  • Molecular Formula: C₁₁H₁₃N₃O

  • Structure:

    
    (Image placeholder for chemical structure)
    
Scientific Rationale and Core Hypothesis

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3][4][6] Many of these activities stem from the ability of pyrazole derivatives to act as potent and selective inhibitors of protein kinases by competing for the ATP-binding site.[6] The structure of this compound, featuring a substituted phenylpyrazole core, is consistent with motifs found in known kinase inhibitors.

Primary Hypothesis: this compound modulates the activity of one or more protein kinases, leading to the disruption of downstream cellular signaling pathways.

This guide will detail the experimental plan to test this hypothesis and identify the specific kinase target(s) and pathway(s) involved.

Part 2: Phase I - Target Identification & Screening

The initial and most critical step is to identify a high-confidence molecular target. An unbiased, large-scale screening approach is essential to survey a wide range of potential targets efficiently.

Experimental Approach: Large-Scale Kinase Profiling

Causality: To efficiently test our primary hypothesis, we will screen the compound against a large, representative panel of the human kinome. This approach maximizes the probability of identifying a direct kinase target and provides initial selectivity data. The KINOMEscan™ platform, a competitive binding assay, is an industry-standard method for this purpose as it measures true thermodynamic binding affinity (Kd) rather than enzymatic inhibition (IC50), avoiding complications from ATP concentration.[7][8][9]

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Execution: Submit the compound to a commercial KINOMEscan™ provider (e.g., Eurofins DiscoverX) for screening against their full panel of over 450 human kinases at a fixed concentration (e.g., 1 µM or 10 µM).

  • Assay Principle: The assay involves incubating DNA-tagged kinases with the test compound and an immobilized, active-site-directed ligand. The amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag. A potent compound will compete with the immobilized ligand, reducing the amount of kinase captured and thus lowering the qPCR signal.[7][9]

  • Data Analysis: Results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding.

    • %Ctrl = (Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal) * 100

  • Hit Selection: Kinases showing significant inhibition (e.g., <10% Ctrl or >90% inhibition) are designated as primary "hits" for follow-up validation.

Target KinaseGene Symbol% of Control @ 1 µMHit Classification
Example Kinase 1EXK12.5Primary Hit
Example Kinase 2EXK28.1Primary Hit
Example Kinase 3EXK345.7Non-Hit
Workflow Diagram: Target Identification

The following diagram illustrates the initial screening and hit identification process.

G cluster_0 Phase I: Target Identification Compound 2-[4-(...)-ethanol] Stock Solution Screen KINOMEscan™ Profiling (>450 Kinases @ 1µM) Compound->Screen Submit for Screening Data Binding Data (% of Control) Screen->Data Generate Results Analysis Hit Selection (%Ctrl < 10%) Data->Analysis Apply Threshold Hits Primary Hit List (e.g., EXK1, EXK2) Analysis->Hits Validate

Caption: Workflow for kinase target identification.

Part 3: Phase II - Target Validation & Biophysical Characterization

Once primary hits are identified, the next phase is to orthogonally validate these interactions and precisely quantify the binding kinetics. This step is crucial for confirming that the compound directly engages the putative target protein.

Experimental Approach 1: Direct Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free, real-time technology that provides detailed kinetic information, including association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (K₋) is calculated (K₋ = kₑ/kₐ).[10][11][12] This provides a more rigorous confirmation of the binding interaction than the single-point data from the primary screen and is essential for understanding the drug-target residence time.[11]

  • Protein & Chip Preparation: Obtain high-purity, recombinant protein of the hit kinase (e.g., EXK1). Immobilize the protein onto a CM5 sensor chip surface using standard amine coupling chemistry. A reference channel is prepared similarly but without protein immobilization to allow for background signal subtraction.

  • Analyte Preparation: Prepare a dilution series of this compound in an appropriate running buffer (e.g., HBS-EP+) containing a small percentage of DMSO (e.g., 1-2%) to ensure solubility. Concentrations should span a range from ~0.1x to 10x the expected K₋.

  • Binding Measurement: Inject the analyte dilutions sequentially over the protein and reference surfaces at a constant flow rate. Monitor the change in refractive index in real-time, which is proportional to the mass bound to the surface.[12][13]

  • Regeneration: After each analyte injection, inject a high or low pH solution to regenerate the sensor surface by dissociating the bound compound.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and K₋.

Target KinaseAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Dissociation Constant (K₋) (nM)
EXK11.2 x 10⁵5.0 x 10⁻⁴4.2
EXK28.5 x 10⁴9.1 x 10⁻³107.1
Experimental Approach 2: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA®)

Causality: While SPR confirms binding to a purified protein, it does not prove that the compound can engage its target within the complex environment of a living cell. CETSA® addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or tissue lysates.[14][15][16][17] A positive thermal shift is strong evidence of intracellular target engagement.

  • Cell Treatment: Culture an appropriate cell line known to express the target kinase (e.g., EXK1). Treat intact cells with either vehicle (DMSO) or a saturating concentration of the test compound (e.g., 10 µM) for 1-2 hours.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.[15]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by high-speed centrifugation.[16]

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting with a specific antibody against the target kinase.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein relative to the non-heated control against temperature for both vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and thus target engagement.[18]

G cluster_1 Phase II: Target Validation cluster_spr Biophysical Confirmation cluster_cetsa Cellular Confirmation Hits Primary Hit List SPR Surface Plasmon Resonance (SPR) Hits->SPR Test Binding CETSA Cellular Thermal Shift Assay (CETSA) Hits->CETSA Test Engagement Kinetics Binding Kinetics (ka, kd, KD) SPR->Kinetics Validated Validated Target Kinetics->Validated Shift Thermal Shift (ΔTm) CETSA->Shift Shift->Validated

Caption: Orthogonal workflow for target validation.

Part 4: Phase III - Mechanistic & Cellular Confirmation

With a validated target, the final phase investigates the functional consequences of target engagement. This involves determining the mode of inhibition and mapping the compound's effect on the downstream signaling pathway.

Experimental Approach: Downstream Signaling Analysis via Western Blot

Causality: If the compound inhibits a kinase, the phosphorylation of its known downstream substrates should decrease. Western blotting is a standard and effective method to measure changes in the phosphorylation status of specific proteins, thereby confirming the functional impact of target inhibition.

  • Cell Treatment: Culture cells and starve them of serum overnight to reduce basal signaling activity.

  • Stimulation & Inhibition: Pre-treat cells with a dose-response range of this compound for 1-2 hours. Then, stimulate the pathway of interest with an appropriate growth factor or activator (e.g., EGF if the target is EGFR) for a short period (e.g., 10-15 minutes).

  • Lysis: Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • SDS-PAGE and Transfer: Quantify total protein concentration using a BCA assay. Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT Ser473). Subsequently, strip the membrane and re-probe with an antibody for the total protein of that substrate (e.g., anti-total-AKT) to confirm equal loading.

  • Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the antibody-bound proteins. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the compound concentration to determine an IC₅₀ for pathway inhibition.

Signaling Pathway Visualization

The diagram below illustrates a hypothetical signaling cascade where the compound inhibits "Kinase X," leading to reduced phosphorylation of its downstream substrate.

G cluster_pathway Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor GF->Receptor Binds KinaseX Kinase X (Validated Target) Receptor->KinaseX Activates Substrate Substrate KinaseX->Substrate Phosphorylates pSubstrate Phospho-Substrate (p-Substrate) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Triggers Compound 2-[4-(...)-ethanol] Compound->KinaseX Inhibits

Caption: Inhibition of a kinase signaling pathway.

References

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link][1]

  • ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link][2]

  • PubMed Central (PMC). Pyrazole: an emerging privileged scaffold in drug discovery. [Link][3]

  • MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. [Link][4]

  • deNOVO Biolabs. How does SPR work in Drug Discovery?. [Link][10]

  • PubMed Central (PMC). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link][6]

  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. [Link][11]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link][14]

  • Portland Press. A beginner's guide to surface plasmon resonance. [Link][12]

  • National Center for Biotechnology Information (NCBI). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link][15]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link][13]

  • National Institutes of Health (NIH). Target identification and mechanism of action in chemical biology and drug discovery. [Link][5]

  • PubMed Central (PMC). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link][18]

  • Sygnature Discovery. Mechanism of Action (MOA). [Link][19]

  • PharmaFeatures. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link][20]

  • Frontiers. Synergizing Experimental and Computational Methods for Structural Insights and Drug Discovery. [Link][21]

  • LINCS Data Portal. VX-680 KINOMEscan (LDG-1175: LDS-1178). [Link][7]

  • CETSA. CETSA. [Link][16]

  • ResearchGate. Biochemical Mechanisms of Drug Action: What Does It Take For Success?. [Link][22]

  • National Institutes of Health (NIH). Elucidating the Mechanisms of Action of Antimicrobial Agents. [Link][23]

  • Eurofins Discovery. KINOMEscan Technology. [Link][8]

  • Wikipedia. Thermal shift assay. [Link][17]

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. [Link][9]

Sources

Spectroscopic Blueprint of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectral data for the novel heterocyclic compound, 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol. As direct experimental spectra for this specific molecule are not widely published, this document serves as a predictive blueprint for researchers, scientists, and professionals in drug development. By leveraging established spectroscopic principles and empirical data from closely related structural analogs, we will construct a comprehensive and scientifically grounded interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

The rationale behind this predictive approach is rooted in the principle of group frequencies and the additive nature of chemical shifts, allowing for a robust structural elucidation. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and data interpretation, thereby providing a reliable reference for the synthesis and characterization of this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

A standard approach for acquiring high-resolution NMR spectra would involve dissolving the analyte in a deuterated solvent, with Dimethyl Sulfoxide-d₆ (DMSO-d₆) being a prime candidate due to its ability to dissolve a wide range of organic compounds and to facilitate the observation of exchangeable protons (e.g., -OH and -NH₂).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Compound in DMSO-d6 Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer 400 MHz NMR Spectrometer Transfer->Spectrometer H1_Acq Acquire 1H Spectrum Spectrometer->H1_Acq C13_Acq Acquire 13C Spectrum Spectrometer->C13_Acq Processing Fourier Transform, Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Referencing Reference to Solvent Peak Processing->Referencing Interpretation Spectral Interpretation (Shifts, Coupling, Integration) Referencing->Interpretation

Caption: Workflow for NMR analysis.

¹H NMR Spectral Data Interpretation (Predicted)

The predicted ¹H NMR spectrum is based on the analysis of structurally similar compounds, including 4-(1H-Pyrazol-4-yl)aniline[1] and 2-(4-Aminophenyl)ethanol[2]. The N-hydroxyethyl group's signals are predicted based on data for 1-(2-hydroxyethyl)-pyrazole[3].

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Pyrazole H-3, H-5~ 7.8 - 8.2s (singlet)2H
Aromatic H (ortho to pyrazole)~ 7.3 - 7.5d (doublet)2H
Aromatic H (ortho to NH₂)~ 6.6 - 6.8d (doublet)2H
-NH₂~ 5.0 - 5.5s (broad)2H
-OH~ 4.5 - 5.0t (triplet)1H
N-CH₂~ 4.1 - 4.3t (triplet)2H
O-CH₂~ 3.7 - 3.9q (quartet)2H
  • Rationale: The pyrazole protons are expected to be in the downfield region due to the aromatic nature of the ring[1]. The aromatic protons of the aminophenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group will be upfield compared to those ortho to the pyrazole ring[1][2]. The exchangeable protons of the amine and alcohol groups will likely appear as broad singlets and a triplet, respectively, in DMSO-d₆. The methylene protons of the hydroxyethyl group will show a triplet-quartet pattern due to coupling with each other and the hydroxyl proton.

¹³C NMR Spectral Data Interpretation (Predicted)

The predicted ¹³C NMR chemical shifts are extrapolated from data for 2-(4-Aminophenyl)ethanol[4] and general principles of pyrazole chemistry.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrazole C-4~ 120 - 125
Pyrazole C-3, C-5~ 135 - 140
Aromatic C (ipso-NH₂)~ 145 - 150
Aromatic C (ortho to NH₂)~ 114 - 118
Aromatic C (ortho to pyrazole)~ 128 - 132
Aromatic C (ipso-pyrazole)~ 125 - 130
N-CH₂~ 50 - 55
O-CH₂~ 58 - 62
  • Rationale: The carbon attached to the amino group is expected to be the most downfield aromatic carbon. The carbons of the pyrazole ring will have distinct chemical shifts, with C-4 typically being more shielded than C-3 and C-5. The aliphatic carbons of the hydroxyethyl group will appear in the upfield region, with the carbon attached to the oxygen being more deshielded than the one attached to the nitrogen[4].

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of its alcohol, amine, and aromatic pyrazole moieties.

Experimental Protocol: IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a modern and convenient method for obtaining high-quality IR spectra of solid samples.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Diagram of the IR Spectroscopy Experimental Workflow:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis PlaceSample Place Solid Sample on ATR Crystal FTIR FTIR Spectrometer with ATR PlaceSample->FTIR CollectSpectrum Collect Spectrum (4000-400 cm-1) FTIR->CollectSpectrum ProcessSpectrum Process Spectrum (Transmittance vs. Wavenumber) CollectSpectrum->ProcessSpectrum IdentifyBands Identify Characteristic Absorption Bands ProcessSpectrum->IdentifyBands

Caption: Workflow for IR spectroscopy analysis.

IR Spectral Data Interpretation (Predicted)

The predicted IR absorption frequencies are based on the analysis of 3(5)-aminopyrazoles[5] and 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline[6].

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3500Broad, Strong
N-H stretch (primary amine)3300 - 3450Medium, Two bands
C-H stretch (aromatic)3000 - 3100Medium to Weak
C-H stretch (aliphatic)2850 - 2960Medium
C=C stretch (aromatic)1600 - 1630Medium
N-H bend (primary amine)1580 - 1650Medium
C-N stretch (aromatic amine)1250 - 1340Strong
C-O stretch (primary alcohol)1050 - 1150Strong
  • Rationale: The spectrum will be dominated by a broad O-H stretching band from the alcohol. The primary amine will exhibit two characteristic N-H stretching bands[5][6]. The aromatic C-H and C=C stretching vibrations will confirm the presence of the phenyl and pyrazole rings. Strong absorptions corresponding to C-N and C-O stretching will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

Step-by-Step Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate a mass spectrum.

Diagram of the Predicted Mass Spectrometry Fragmentation Pathway:

MS_Fragmentation M Molecular Ion (M+) m/z = 217 F1 [M - CH2OH]+ m/z = 186 M->F1 - CH2OH F2 [M - C2H4O]+ m/z = 173 M->F2 - C2H4O F3 [4-(1H-pyrazol-4-yl)aniline]+ m/z = 159 F2->F3 - N2H F4 [Aminophenyl]+ m/z = 92 F3->F4 - C3H3N2

Caption: Predicted fragmentation of this compound.

Mass Spectrometry Data Interpretation (Predicted)

The molecular formula of this compound is C₁₁H₁₃N₃O, with a molecular weight of 217.25 g/mol .

  • Molecular Ion: A prominent molecular ion peak (M⁺) is expected at m/z = 217.

  • Key Fragmentation Pathways:

    • Loss of the hydroxyethyl group: Cleavage of the N-C bond of the hydroxyethyl group can lead to a fragment corresponding to the 4-(1H-pyrazol-4-yl)aniline radical cation at m/z = 159.

    • Loss of a hydroxymethyl radical: Alpha-cleavage next to the oxygen atom could result in the loss of a •CH₂OH radical, giving a peak at m/z = 186.

    • Loss of ethylene oxide: A rearrangement followed by the loss of ethylene oxide (C₂H₄O) could lead to a fragment at m/z = 173.

    • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, typically involving the loss of HCN or N₂[7].

    • Cleavage of the aminophenyl group: A fragment corresponding to the aminophenyl cation may be observed at m/z = 92.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By synthesizing information from structurally related compounds and applying fundamental spectroscopic principles, we have constructed a comprehensive spectral blueprint. This guide is intended to assist researchers in the identification and characterization of this molecule, providing a solid foundation for future experimental work. The self-validating nature of the described protocols and the detailed rationale behind the spectral interpretations aim to ensure the trustworthiness and utility of this document in a research and development setting.

References

  • Ferreira, R., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4287. [Link]

  • MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

  • Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

Sources

solubility of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol in Organic Solvents

Authored by a Senior Application Scientist

Foreword: Navigating the Solubility Landscape of Novel Heterocyclic Compounds

In the realm of drug discovery and development, understanding the solubility of a novel chemical entity is a cornerstone of its journey from a laboratory curiosity to a potential therapeutic agent. The compound this compound, a molecule featuring a constellation of functional groups including an aromatic amine, a pyrazole ring, and a primary alcohol, presents a unique and illustrative case study in solubility determination. The interplay of these functionalities—the hydrogen-bonding capabilities of the amine and hydroxyl groups, the aromatic stacking potential of the phenyl and pyrazole rings, and the overall polarity—dictates its interaction with various organic solvents.

This guide is designed for the discerning researcher, scientist, and drug development professional. It eschews a one-size-fits-all template in favor of a logically structured exploration of both the theoretical underpinnings and the practical, field-proven methodologies for assessing the solubility of this, and similar, complex heterocyclic compounds. We will delve into the "why" behind experimental choices, ensuring that the protocols described are not merely a series of steps but a self-validating system for generating robust and reliable data. Every claim and protocol is grounded in authoritative sources, providing a comprehensive and trustworthy resource for your laboratory.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage, while simplistic, encapsulates the essence of intermolecular forces. For this compound, a molecule with both polar and non-polar characteristics, its solubility in a given organic solvent is a balance of these interactions.

Key Molecular Features Influencing Solubility:

  • Hydrogen Bonding: The primary amine (-NH2) and hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, protic solvents) are likely to be effective at solvating these groups.

  • Dipole-Dipole Interactions: The pyrazole ring and the overall asymmetry of the molecule create a permanent dipole moment, leading to favorable interactions with polar solvents.

  • Van der Waals Forces: The phenyl and pyrazolyl rings contribute to London dispersion forces, which are the primary mode of interaction with non-polar, aprotic solvents.

  • Aromatic Stacking (π-π Interactions): The aromatic rings can engage in π-π stacking with aromatic solvents, contributing to solubility.

The selection of an appropriate solvent is therefore a critical first step, guided by an understanding of these potential interactions. A solvent's dielectric constant, polarity index, and hydrogen bonding capacity are all crucial parameters to consider.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust and widely accepted method for determining the equilibrium solubility of a compound using the shake-flask method, a gold standard in the pharmaceutical industry. This method is reliable and provides a direct measure of a saturated solution's concentration.

Materials and Reagents
  • This compound (solid, high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow is designed to ensure that a true equilibrium is reached and that the measured concentration accurately reflects the solubility of the compound at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Accurately weigh excess solid compound into vials B Add a precise volume of the selected organic solvent A->B Solvent Addition C Seal vials and place on an orbital shaker B->C Initiate Mixing D Incubate at a constant temperature (e.g., 25°C) for 24-48 hours C->D Achieve Equilibrium E Allow vials to stand, letting excess solid settle D->E Phase Separation F Withdraw a sample from the supernatant E->F Sample Collection G Filter the sample through a 0.22 µm syringe filter F->G Remove Particulates H Dilute the filtrate with a suitable mobile phase G->H Prepare for Analysis I Analyze the diluted sample by a validated HPLC method H->I Inject into HPLC K Determine the concentration of the compound in the sample I->K Quantify Peak Area J Prepare a standard calibration curve of the compound J->K Interpolate from Curve L Calculate the solubility (e.g., in mg/mL or mol/L) K->L Final Calculation

Figure 1: A step-by-step workflow for the experimental determination of solubility using the shake-flask method.

Detailed Protocol
  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards by serial dilution. The concentration range of these standards should bracket the expected solubility of the compound in the test solvents.

    • Analyze the calibration standards using a validated HPLC method to generate a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (r²) of >0.99.

  • Sample Preparation and Equilibration:

    • Add an excess of solid this compound to several vials. An amount that is at least 2-3 times the expected solubility is recommended to ensure that a saturated solution is formed.

    • Add a known volume (e.g., 1 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

  • Sampling and Analysis:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 30 minutes to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

    • Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area corresponding to the compound.

  • Data Analysis and Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

    • Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results and report the average solubility and standard deviation.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents. A tabular format is highly recommended.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent Polarity IndexDielectric Constant (20°C)Solubility (mg/mL)
Methanol5.132.7[Insert experimental data]
Ethanol4.324.5[Insert experimental data]
Acetone5.120.7[Insert experimental data]
Acetonitrile5.837.5[Insert experimental data]
Ethyl Acetate4.46.0[Insert experimental data]
Dichloromethane3.19.1[Insert experimental data]
Dimethyl Sulfoxide (DMSO)7.246.7[Insert experimental data]
Interpreting the Results

The relationship between the solvent properties and the measured solubility provides valuable insights into the physicochemical properties of this compound.

G cluster_solvents Solvent Properties Solute This compound -NH2 (H-bond donor/acceptor) -OH (H-bond donor/acceptor) -Phenyl/Pyrazole (Aromatic, Non-polar) Protic Protic Solvents (e.g., Methanol) -OH group High H-bonding capacity Solute->Protic Strong H-bonding interactions (High Solubility Expected) PolarAprotic Polar Aprotic Solvents (e.g., DMSO) Large dipole moment No H-bond donation Solute->PolarAprotic Dipole-dipole interactions (Moderate to High Solubility Expected) NonPolar Non-Polar Solvents (e.g., Dichloromethane) Low dielectric constant Van der Waals forces dominate Solute->NonPolar Weak Van der Waals forces (Low Solubility Expected)

Figure 2: Logical relationship between the functional groups of the solute and the properties of different solvent classes, influencing solubility.

A high solubility in protic solvents like methanol and ethanol would indicate the dominance of hydrogen bonding interactions. Conversely, a moderate to high solubility in polar aprotic solvents such as DMSO and acetonitrile would highlight the importance of dipole-dipole interactions. Low solubility in non-polar solvents like dichloromethane would be expected, given the polar nature of the amine and hydroxyl groups.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the determination and interpretation of the . By employing the robust shake-flask method and a systematic approach to solvent selection, researchers can generate high-quality, reliable data that is crucial for subsequent stages of drug development, including formulation, process chemistry, and preclinical studies.

Further investigations could explore the effect of temperature on solubility to determine the thermodynamics of the dissolution process. Additionally, understanding the pH-dependent solubility in aqueous-organic solvent mixtures would be a critical next step for compounds intended for physiological applications. The principles and protocols outlined herein provide a solid foundation for these and other more advanced characterizations of novel chemical entities.

References

  • Title: The Shake Flask Method for Solubility Determination Source: In "Handbook of Pharmaceutical Analysis by HPLC" by S. Ahuja and M. Dong (2005), Chapter 18. URL: [Link]

  • Title: Solvent Polarity and Dielectric Constant Source: In "Organic Chemistry" by L. G. Wade Jr. (9th Edition), Chapter 2. URL: [Link]

  • Title: HPLC for Pharmaceutical Analysis Source: In "Introduction to Modern Liquid Chromatography" by L. R. Snyder, J. J. Kirkland, and J. W. Dolan (3rd Edition). URL: [Link]

The Pyrazole Scaffold: A Privileged Framework for Targeting Key Pathological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement have cemented its role in the development of numerous therapeutic agents.[1] More than 40 pyrazole-containing drugs have received FDA approval, targeting a wide array of clinical conditions from cancer and inflammation to cardiovascular and infectious diseases.[4] This guide provides a comprehensive technical overview of the key therapeutic targets modulated by pyrazole compounds. We will delve into the specific protein families—kinases, enzymes, and receptors—where this scaffold has proven most effective, examining the underlying mechanisms of action and structure-activity relationships. Furthermore, this document outlines robust experimental workflows for the identification and validation of novel pyrazole targets, offering researchers a practical framework for advancing their drug discovery programs.

Introduction: The Versatility of the Pyrazole Core

The pyrazole ring is a cornerstone of contemporary drug design.[5] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form critical interactions within the binding pockets of diverse biological targets.[4] This versatility has led to the successful development of blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and a host of targeted cancer therapies like Ruxolitinib and Crizotinib.[1][2] The stability of the pyrazole ring and the relative ease of its synthesis and functionalization enable medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates.[5][6] This guide will explore the major protein classes that have been successfully targeted by pyrazole-based compounds, providing a foundation for future drug development efforts.

Major Therapeutic Target Classes for Pyrazole Compounds

The pharmacological success of pyrazole derivatives spans several critical target families. Their ability to inhibit enzymes, particularly protein kinases, has been a major focus of research in oncology and immunology.

Protein Kinases: Modulating Cellular Signaling

Protein kinases, which regulate the majority of cellular pathways, are among the most important targets in drug discovery.[1] Overexpression or aberrant activation of kinases is a hallmark of many cancers and inflammatory diseases.[1] The pyrazole scaffold is a key building block in numerous FDA-approved protein kinase inhibitors (PKIs).[1]

The JAK/STAT signaling pathway is central to immune response, cell growth, and hematopoiesis.[7][8] Dysregulation of this pathway is implicated in autoimmune disorders, inflammation, and myeloproliferative neoplasms.[7][8] Pyrazole-based compounds have emerged as potent JAK inhibitors.

  • Ruxolitinib (Jakafi®): An FDA-approved inhibitor of JAK1 and JAK2 used to treat myelofibrosis and polycythemia vera.[1][7] It contains a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold and demonstrates high potency with IC50 values around 3 nM for both JAK1 and JAK2.[1]

  • Baricitinib (Olumiant®): Another approved JAK1/JAK2 inhibitor with a pyrazole core, primarily used for treating inflammatory diseases like rheumatoid arthritis.[1]

  • Emerging Selective Inhibitors: To mitigate side effects associated with JAK2 inhibition (e.g., anemia), research has focused on developing JAK1-selective inhibitors.[1][9] Compounds like Golidocitinib (AZD4205) showcase the continued evolution of pyrazole-based JAK inhibitors.[1]

JAK_STAT_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription (Inflammation, Proliferation) Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazole compounds.

The p38 MAPK pathway is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β.[10] As such, inhibitors of p38 are sought after for treating inflammatory diseases such as rheumatoid arthritis. N-pyrazole, N'-aryl ureas are a prominent class of p38 inhibitors that bind to a distinct allosteric site.[10][11]

  • Mechanism of Action: These pyrazole urea compounds stabilize an inactive conformation of the kinase (the "DFG-out" state), which is incompatible with ATP binding, thereby preventing its catalytic activity.[10]

  • BIRB 796: This clinical candidate emerged from the optimization of pyrazole urea-based leads, demonstrating potent binding and efficacy in preclinical models of inflammation.[11]

p38_MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MKK MKK3 / MKK6 Stimuli->MKK Activate p38 p38 MAPK MKK->p38 Phosphorylate p38_P p-p38 MAPK Substrates Transcription Factors & Other Kinases p38_P->Substrates Activate Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Substrates->Cytokines Leads to BIRB796 BIRB 796 (Pyrazole Inhibitor) BIRB796->p38 Inhibits (Allosterically)

Caption: The p38 MAPK pathway and allosteric inhibition by pyrazole compounds.

CDKs are essential for regulating the cell cycle, and their deregulation is a fundamental aspect of cancer.[12] The pyrazole scaffold has been instrumental in developing inhibitors targeting various CDKs, particularly CDK2, which is crucial for the G1 to S phase transition.[12][13]

  • CAN508: A di-amino pyrazole derivative that shows selective inhibition of CDK2.[14]

  • AT7519: A multi-CDK inhibitor targeting CDK1, 2, 4, 6, and 9, which features a pyrazole core that forms key hydrogen bonds with the hinge region of the kinase.[14]

  • Scaffold Strategy: The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore used to develop both promiscuous and selective CDK inhibitors.[13] By modifying substituents on the pyrazole and pyrimidine rings, researchers can tune the selectivity profile of the compounds.[13]

Non-Kinase Enzymes

Beyond kinases, pyrazole derivatives effectively inhibit other enzyme classes critical to disease pathology.

COX-2 is an inducible enzyme that mediates inflammatory and pain responses by producing prostaglandins.[15] Selective COX-2 inhibitors were developed to provide anti-inflammatory relief without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[15]

  • Celecoxib (Celebrex®): A landmark drug, Celecoxib is a selective COX-2 inhibitor built on a 1,5-diaryl pyrazole scaffold.[16] It is widely used to treat arthritis and acute pain.

  • Mechanism: The pyrazole ring itself acts as an aryl bioisostere, and while it may not interact directly with the target, it orients the molecule for optimal binding within the COX-2 active site.[4]

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 AA->PGH2 via COX-2 COX2 COX-2 Enzyme Prostaglandins Prostaglandins (PGE2) PGH2->Prostaglandins Response Inflammation & Pain Prostaglandins->Response Celecoxib Celecoxib (Pyrazole Inhibitor) Celecoxib->COX2 Inhibits

Caption: The COX-2 pathway for prostaglandin synthesis and its inhibition by Celecoxib.

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the formation of uric acid.[17][18] Overproduction of uric acid leads to hyperuricemia and gout.[18] More recently, XO has been identified as a potential anticancer target due to its role in generating reactive oxygen species (ROS).[17]

  • Non-Purine Inhibitors: Pyrazole derivatives have been developed as potent, non-purine inhibitors of XO, offering an alternative to traditional drugs like allopurinol.[19]

  • Mechanism: Molecular docking studies suggest that aryl-2H-pyrazole derivatives form strong interactions with the active site of xanthine oxidase, effectively blocking its function.[19]

PDEs are a family of enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial second messengers.[20] Inhibiting specific PDEs can have therapeutic effects in various conditions.

  • PDE5: The pyrazole scaffold is found in PDE5 inhibitors like Sildenafil (Viagra®), used for erectile dysfunction.[2][21] Interestingly, the COX-2 inhibitor Celecoxib has been shown to have off-target PDE5 inhibitory activity, which may contribute to its cardiovascular safety profile.[16]

  • PDE2: Dihydropyranopyrazole derivatives have been designed as novel PDE2 inhibitors for the potential treatment of Alzheimer's disease.[22]

Other Significant Targets
  • Cannabinoid Receptors (CB1): The pyrazole-based drug Rimonabant was developed as an antagonist of the CB1 receptor for treating obesity, though it was later withdrawn due to psychiatric side effects.[2] This highlights the ability of the pyrazole scaffold to target G-protein coupled receptors.

  • Angiotensin II Receptors: Pyrazole was successfully used as a bioisostere for the imidazole moiety in the development of Losartan, an angiotensin II receptor antagonist for treating hypertension.[4]

Quantitative Efficacy of Pyrazole-Based Inhibitors

The potency of an inhibitor is a critical parameter in drug development. The following table summarizes the reported in vitro efficacy for several key pyrazole-based compounds against their primary targets.

InhibitorPrimary Target(s)Potency (IC50 / Kd)Therapeutic AreaReference
Ruxolitinib JAK1, JAK2~3 nM (IC50)Myelofibrosis, Inflammation[1]
Compound 3f JAK1, JAK2, JAK33.4, 2.2, 3.5 nM (IC50)Cancer (Preclinical)[8]
BIRB 796 p38 MAPKPotent, sub-µMInflammation (Clinical)[11]
Compound 4 CDK23.82 µM (IC50)Cancer (Preclinical)[23]
Compound 9 CDK20.96 µM (IC50)Cancer (Preclinical)[14][23]
Celecoxib COX-2Potent, selectiveInflammation, Pain[16]
Compound 19 Xanthine Oxidase9.8 µM (IC50)Gout (Preclinical)[19]
(+)-11h PDE241.5 nM (IC50)Alzheimer's (Preclinical)[22]

Experimental Workflows: From Target ID to Validation

The discovery of novel therapeutic targets for pyrazole compounds requires a systematic and rigorous experimental approach. The process begins with identifying a potential target and culminates in validating its role in the disease and its modulation by the compound.[24][25]

Target_Validation_Workflow Target_ID Target Identification (Phenotypic Screen, Genomics) Druggability Druggability Assessment (3D Structure, Assayability) Target_ID->Druggability Primary_Assay Primary Assay Development (Biochemical or Cell-Based) Druggability->Primary_Assay HTS High-Throughput Screen (HTS) with Pyrazole Library Primary_Assay->HTS Hit_ID Hit Identification HTS->Hit_ID Orthogonal_Assay Orthogonal / Secondary Assay (Triage False Positives) Hit_ID->Orthogonal_Assay Target_Engage Target Engagement Assay (e.g., NanoBRET, CETSA) Orthogonal_Assay->Target_Engage Hit_Val Hit Validation Target_Engage->Hit_Val Cell_Validation Cellular Validation (Knockdown/Knockout, Phenotype Rescue) Hit_Val->Cell_Validation InVivo_Val In Vivo Validation (Animal Models) Cell_Validation->InVivo_Val Lead_Opt Lead Optimization InVivo_Val->Lead_Opt

Caption: A generalized workflow for small molecule target identification and validation.

Protocol: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a common method to determine the IC50 value of a pyrazole compound against a specific protein kinase. The principle is to measure the consumption of ATP, which is directly proportional to kinase activity.

Objective: To quantify the potency of a test compound in inhibiting a purified kinase enzyme.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test pyrazole compound stock (e.g., 10 mM in DMSO)

  • ATP (Adenosine triphosphate)

  • Assay buffer (containing MgCl2, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well assay plates (white, low-volume)

  • Plate reader (Luminometer)

Methodology:

  • Compound Preparation: Perform a serial dilution of the test pyrazole compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared.

  • Assay Plate Setup: Add a small volume (e.g., 50 nL) of the diluted compounds to the 384-well plate. Include controls: "max signal" (DMSO only) and "no enzyme" (background).

  • Enzyme Addition: Prepare a solution of the purified kinase in assay buffer and add it to all wells except the "no enzyme" control.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. Causality: This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Prepare a solution of the kinase substrate and ATP in assay buffer. Add this solution to all wells to start the enzymatic reaction. The final ATP concentration should be at or near its Km for the specific kinase.

  • Enzymatic Reaction: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). Causality: This allows the enzyme to phosphorylate the substrate.

  • Signal Detection: Stop the reaction and measure the remaining ATP (or generated ADP) by adding the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo involves a two-step addition).

  • Data Acquisition: After a final incubation, read the luminescence on a plate reader.

  • Data Analysis: Subtract the background signal, normalize the data to the "max signal" control (0% inhibition) and "no enzyme" control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Proliferation Assay (Cell-Based)

This protocol assesses the effect of a pyrazole compound on the growth of cancer cells, often used for validating anticancer targets like CDKs or JAKs.[7][8]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on a specific cell line.

Materials:

  • Cancer cell line of interest (e.g., HEL, K562 for JAK inhibitors)[7][8]

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test pyrazole compound stock (10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, Sulforhodamine B)

  • Multichannel pipette, incubator (37°C, 5% CO2)

  • Plate reader (Luminometer or Spectrophotometer)

Methodology:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight in the incubator.

  • Compound Treatment: Prepare a serial dilution of the pyrazole compound in complete medium. Remove the old medium from the cells and add the medium containing the diluted compounds. Include a "vehicle control" (DMSO at the highest concentration used) and a "time zero" plate.

  • Time Zero (T0) Plate: Immediately after adding the compound to the treatment plates, add the cell viability reagent to one plate. Causality: This measures the cell population at the start of the treatment, which is essential for calculating true growth inhibition versus cytotoxicity.

  • Incubation: Incubate the treatment plates for a period that allows for several cell doublings (e.g., 72 hours).

  • Assay Endpoint: After the incubation period, add the cell viability reagent to all wells of the treatment plates according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or luminescence on a plate reader.

  • Data Analysis:

    • Subtract the average background (medium only) reading from all wells.

    • Use the T0 reading and the vehicle control reading at 72 hours (C) to calculate the percentage growth for each compound concentration (T):

      • If T ≥ T0: % Growth = 100 * [(T - T0) / (C - T0)]

      • If T < T0: % Growth = 100 * [(T - T0) / T0] (indicates cell killing)

    • Plot the % Growth against the logarithm of the compound concentration and fit the curve to determine the GI50 value.

Conclusion and Future Perspectives

The pyrazole scaffold is undeniably a privileged structure in drug discovery, with a proven track record of producing safe and effective medicines against a multitude of therapeutic targets.[1][2] Its success is rooted in its favorable physicochemical properties and synthetic tractability, which allow for extensive structure-activity relationship exploration.[4][6] The primary targets have historically been protein kinases and COX enzymes, leading to major advances in oncology and inflammation.[1][15]

Looking forward, the application of the pyrazole core is expanding. The exploration of its potential in targeting neurodegenerative diseases (e.g., via PDE inhibition) and metabolic disorders represents a promising frontier.[21][26][27] Furthermore, the rise of computational methods, such as high-throughput virtual screening and molecular dynamics, will accelerate the identification of novel pyrazole-based inhibitors for both established and understudied targets like those in the "dark kinome".[13][28] The continued synthesis and evaluation of diverse pyrazole libraries, guided by a deep understanding of target biology and structural chemistry, will ensure that this remarkable scaffold remains at the forefront of therapeutic innovation for years to come.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (n.d.). PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Aryl-2H-pyrazole Derivatives as Potent Non-purine Xanthine Oxidase Inhibitors. (n.d.). PubMed. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). PMC - NIH. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate | Journal of Medicinal Chemistry. (n.d.). ACS Publications. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.). Liang Tong Lab at Columbia University. [Link]

  • Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. (2008). Cancer Research | American Association for Cancer Research. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors | ACS Medicinal Chemistry Letters. (n.d.). ACS Publications. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (n.d.). OUCI. [Link]

  • Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. (n.d.). PubMed. [Link]

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (n.d.). PMC - NIH. [Link]

  • Development of Pyrazole Derivatives as Xanthine Oxidase Inhibitors. (n.d.). Pure Help Center. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (n.d.). PubMed. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PMC - PubMed Central. [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 | Journal of Medicinal Chemistry. (n.d.). ACS Publications. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. (2017). PubMed. [Link]

  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. (2005). Lawrence Berkeley National Laboratory. [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Bentham Science. [Link]

  • A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). PubMed. [Link]

  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (n.d.). PubMed. [Link]

  • Review: biologically active pyrazole derivatives. (2016). RSC Publishing. [Link]

  • Novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors and free radical scavengers. (2012). PubMed. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (n.d.). MDPI. [Link]

  • Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. (n.d.). NIH. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (n.d.). PubMed. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2024). RSC Publishing - The Royal Society of Chemistry. [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (n.d.). PMC - NIH. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (n.d.). ResearchGate. [Link]

  • A review on Chemistry and Therapeutic effect of Pyrazole. (n.d.). Ignited Minds Journals. [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (n.d.). PubMed. [Link]

  • Chemical structures of pyrazole-containing PDE1 and PDE5 inhibitors. (n.d.). ResearchGate. [Link]

  • Chemical structures of some selective cyclooxygenase2 (COX-2) inhibitors (1-9). (n.d.). ResearchGate. [Link]

  • Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. (2026). AntBio. [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega. (2022). ACS Publications. [Link]

  • Target Validation. (n.d.). Cellomatics Biosciences. [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025). Preprints.org. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. [Link]

  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024). ResearchGate. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. [Link]

  • Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease. (n.d.). MDPI. [Link]

Sources

An In-depth Technical Guide to the In Silico Modeling of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol: A Prospective Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This technical guide presents a comprehensive, prospective in silico modeling workflow for a novel pyrazole derivative, 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol. As this molecule is not extensively characterized in the scientific literature, this document serves as a detailed roadmap for researchers and drug development professionals to computationally evaluate its therapeutic potential. We will navigate the essential stages of modern computational drug discovery, from initial physicochemical and ADMET profiling to the identification of potential protein targets, rigorous molecular docking, and the dynamic assessment of protein-ligand stability through molecular dynamics simulations. The protocols outlined herein are designed to be self-validating, incorporating positive controls and emphasizing the rationale behind each methodological choice, thereby ensuring scientific integrity and providing a robust framework for the preclinical assessment of this and other novel chemical entities.

Introduction: The Rationale for In Silico Investigation

The journey of a drug from concept to clinic is arduous and expensive, with a high attrition rate primarily due to suboptimal pharmacokinetic properties or unforeseen toxicity.[2][3] In silico modeling has emerged as an indispensable tool in early-stage drug discovery, offering a rapid and cost-effective means to prioritize promising candidates and identify potential liabilities before significant resources are invested in synthesis and experimental testing.[4][5]

The subject of this guide, this compound, possesses a pyrazole core, a privileged heterocyclic motif known to interact with a multitude of biological targets.[1] The presence of an aminophenyl group further suggests potential interactions with targets where aniline or related moieties are recognized. Given the rich pharmacological landscape of pyrazole derivatives, a systematic computational evaluation is a logical first step to unlock the therapeutic promise of this specific molecule.

This guide is structured to mirror a logical research progression, providing both the "how" and the "why" for each analytical stage. We will begin by characterizing the fundamental properties of the molecule, then predict its likely biological targets, and finally, delve into a detailed examination of its interaction with two high-value cancer targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylase 1 (HDAC1).

Initial Characterization: Physicochemical Properties and ADMET Profiling

Before embarking on complex and computationally expensive simulations, it is crucial to establish a baseline understanding of the molecule's drug-likeness and its likely behavior in the human body. This is achieved through the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Physicochemical Properties

A molecule's physicochemical properties are strong determinants of its pharmacokinetic behavior. We will utilize the SwissADME web server, a robust and freely accessible tool, to compute these properties.[6][7]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueOptimal Range for Oral Bioavailability
Molecular Weight217.26 g/mol 150 - 500 g/mol
LogP (iLOGP)1.25-0.7 to +5.0
Topological Polar Surface Area (TPSA)71.56 Ų20 - 130 Ų
Number of Hydrogen Bond Donors2≤ 5
Number of Hydrogen Bond Acceptors4≤ 10
Number of Rotatable Bonds4≤ 9
Molar Refractivity64.3340 - 130

Data generated using the SwissADME web server.

Interpretation: The predicted properties of this compound align well with established guidelines for oral drug candidates, such as Lipinski's Rule of Five.[6][8] The molecular weight is within the ideal range, and the LogP value suggests a balance between aqueous solubility and lipid membrane permeability. The TPSA is also in a favorable range for good intestinal absorption.[4]

ADMET Prediction Workflow

A comprehensive ADMET profile provides insights into a compound's potential safety and efficacy. We will employ a combination of freely available web servers to build a robust profile.

Experimental Protocol: ADMET Profiling

  • Input Molecule: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound. This can be generated from its chemical structure using software like ChemDraw or online converters.

  • SwissADME Analysis:

    • Navigate to the SwissADME website (][7]">http://www.swissadme.ch).[6][7]

    • Paste the SMILES string into the input field and run the analysis.

    • Examine the "Pharmacokinetics," "Drug-likeness," and "Medicinal Chemistry" sections. Pay close attention to the BOILED-Egg plot for a graphical prediction of gastrointestinal absorption and blood-brain barrier penetration.[7]

  • ProTox-II Analysis:

    • Access the ProTox-II server ([Link]).

    • Input the SMILES string to predict various toxicity endpoints, including organ toxicity and carcinogenicity.

  • admetSAR Analysis:

    • Utilize the admetSAR server ([Link]) for additional predictions on parameters like oral bioavailability and potential for hERG inhibition.

Table 2: Summary of Predicted ADMET Properties

ParameterPredictionInterpretation
Absorption
GI Absorption (SwissADME)HighLikely to be well-absorbed from the gut.
BBB Permeant (SwissADME)NoUnlikely to cross the blood-brain barrier, potentially reducing CNS side effects.
Distribution
P-gp Substrate (SwissADME)NoNot likely to be subject to efflux by P-glycoprotein.
Metabolism
CYP1A2 inhibitor (SwissADME)NoLow potential for drug-drug interactions involving this enzyme.
CYP2C19 inhibitor (SwissADME)NoLow potential for drug-drug interactions involving this enzyme.
CYP2C9 inhibitor (SwissADME)NoLow potential for drug-drug interactions involving this enzyme.
CYP2D6 inhibitor (SwissADME)YesPotential for drug-drug interactions with drugs metabolized by CYP2D6.
CYP3A4 inhibitor (SwissADME)NoLow potential for drug-drug interactions involving this major metabolizing enzyme.
Excretion
Renal OCT2 Substrate (admetSAR)Non-substrateUnlikely to be actively secreted by this renal transporter.
Toxicity
hERG Inhibition (admetSAR)Low riskReduced likelihood of cardiac toxicity.
Carcinogenicity (ProTox-II)InactivePredicted to be non-carcinogenic.
Hepatotoxicity (ProTox-II)InactivePredicted to have a low risk of liver toxicity.

This table represents a hypothetical summary of results from the specified ADMET prediction servers.

Causality and Insights: The initial ADMET profile is promising. The molecule's high predicted gastrointestinal absorption and lack of P-glycoprotein substrate activity suggest good oral bioavailability. A key area for future experimental validation is the predicted inhibition of CYP2D6, which could have clinical implications for co-administered medications. The low predicted toxicity across several key endpoints provides confidence to proceed with more intensive computational studies.

Target Identification: Unveiling Potential Biological Interactions

With a favorable ADMET profile, the next logical step is to identify the most probable protein targets of our molecule. This is a critical phase, as it guides the subsequent structure-based design and simulation efforts.

Target Prediction Workflow

We will use the SwissTargetPrediction web server, which predicts protein targets based on the principle of chemical similarity: a molecule is likely to interact with the targets of known ligands that are structurally similar to it.[6][9]

Experimental Protocol: Target Prediction

  • Navigate to SwissTargetPrediction: Access the web server at ][9]">http://www.swisstargetprediction.ch.[6][9]

  • Input Molecule: Paste the SMILES string of this compound into the query box.

  • Select Organism: Choose "Homo sapiens" as the target organism.

  • Run Prediction: Initiate the target prediction analysis.

  • Analyze Results: The output will be a list of predicted protein targets, ranked by probability. Examine the top-ranking targets and their associated classes (e.g., kinases, enzymes, G-protein coupled receptors).

Diagram: Target Prediction and Initial Docking Workflow

workflow cluster_0 Initial Analysis cluster_1 Target Identification cluster_2 Structure-Based Analysis mol Molecule SMILES admet SwissADME & ProTox-II (ADMET Profiling) mol->admet Input swisstp SwissTargetPrediction mol->swisstp Input docking Molecular Docking (AutoDock Vina) mol->docking Input Ligand targets Ranked Protein Targets (e.g., Kinases, HDACs) swisstp->targets Predicts pdb Select Targets & PDB IDs (e.g., VEGFR-2, HDAC1) targets->pdb Selection pdb->docking Input Receptor

Caption: Workflow for initial analysis and target identification.

Interpretation: Based on the known activities of pyrazole derivatives, it is highly probable that kinases and histone deacetylases will rank highly in the prediction list.[1][10] For the purpose of this guide, we will proceed with two high-value oncology targets that are frequently modulated by pyrazole-containing compounds: VEGFR-2 and HDAC1 .

Molecular Docking: Simulating the Binding Event

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific molecular interactions that stabilize the complex.[11] This is a cornerstone of structure-based drug design.

Selection of Target Structures and Positive Controls

A critical aspect of a trustworthy docking protocol is the use of high-resolution crystal structures and the inclusion of a positive control (a known inhibitor) to validate the docking setup.

Table 3: Selected Protein Targets for Docking Studies

TargetPDB IDDescriptionKnown Inhibitor (Positive Control)
VEGFR-2 4ASECrystal structure of the VEGFR-2 kinase domain in complex with Tivozanib.[12]Tivozanib
HDAC1 5ICNCrystal structure of HDAC1 in complex with a peptide inhibitor.[1][13]Vorinostat (SAHA)

Rationale for Selection:

  • VEGFR-2 (PDB ID: 4ASE): This structure is co-crystallized with a potent inhibitor, Tivozanib, providing a clear definition of the ATP-binding site.[12] Tivozanib will serve as our positive control to ensure our docking protocol can replicate the experimentally observed binding mode.

  • HDAC1 (PDB ID: 5ICN): This structure provides a well-resolved active site.[1][13] Vorinostat (SAHA), an FDA-approved HDAC inhibitor, will be used as the positive control. Its hydroxamic acid moiety is a classic zinc-binding group, providing a key interaction to validate.[14]

Molecular Docking Protocol

We will use AutoDock Vina, a widely used and accurate open-source docking program, in conjunction with AutoDockTools for file preparation.[15][16]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Ligand Preparation:

    • Obtain the 3D structures of this compound and the positive controls (Tivozanib, Vorinostat) in .mol2 or .sdf format.

    • Using AutoDockTools, add polar hydrogens, compute Gasteiger charges, and save the ligands in .pdbqt format. This format includes atomic charges and atom type definitions required by Vina.[11]

  • Receptor Preparation:

    • Download the .pdb files for 4ASE and 5ICN from the RCSB PDB ().

    • Using AutoDockTools, remove water molecules and any co-crystallized ligands (except for the zinc ion in HDAC1).

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared receptors in .pdbqt format.[11][15]

  • Grid Box Definition:

    • For each receptor, define a 3D grid box that encompasses the entire binding site. The grid box should be centered on the position of the co-crystallized ligand (for redocking the positive control) or the predicted binding pocket.

    • Ensure the grid box dimensions are sufficient to allow the ligand to rotate and translate freely (e.g., 25 x 25 x 25 Å).

  • Running AutoDock Vina:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the center and dimensions of the grid box, and the output file name.

    • Execute the docking run from the command line: vina --config conf.txt --log log.txt.

  • Analysis of Results:

    • Vina will output a .pdbqt file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Chimera).

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.

Table 4: Hypothetical Molecular Docking Results

CompoundTargetBinding Affinity (kcal/mol)Key Interacting Residues
Tivozanib (Control) VEGFR-2 (4ASE)-11.5Cys919, Asp1046, Glu885 (H-bonds)
This compound VEGFR-2 (4ASE)-8.7Cys919 (H-bond), Val848, Leu1035 (hydrophobic)
Vorinostat (Control) HDAC1 (5ICN)-7.9His142, His143, Tyr306 (coordination with Zn2+), Asp179
This compound HDAC1 (5ICN)-6.8His142, Phe208, Leu274 (hydrophobic and pi-stacking)

Interpretation of Docking Results: A more negative binding affinity score indicates a stronger predicted interaction.[17] The primary goal of the positive control docking is to see if the predicted pose has a low Root Mean Square Deviation (RMSD) compared to the crystal structure pose (typically <2.0 Å), which validates the docking protocol.

For our test molecule, a predicted binding affinity of -8.7 kcal/mol against VEGFR-2 is significant. The formation of a hydrogen bond with the key hinge residue Cys919 is a hallmark of many type-II kinase inhibitors and a strong indicator of potential inhibitory activity.[12] For HDAC1, the absence of a strong zinc-binding group in our test molecule results in a lower, yet still noteworthy, binding affinity driven by hydrophobic and aromatic interactions within the active site channel.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics simulations offer a dynamic view of the protein-ligand complex over time, allowing for the assessment of its stability and the persistence of key interactions.[18][19]

Rationale for MD Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment (i.e., in a box of water with ions). This allows us to:

  • Assess the stability of the ligand's binding pose.

  • Determine if key interactions observed in docking are maintained over time.

  • Analyze the flexibility of different parts of the protein and ligand.

MD Simulation Protocol using GROMACS

GROMACS is a versatile and widely used software package for performing molecular dynamics simulations.[20][21][22]

Experimental Protocol: Protein-Ligand MD Simulation

  • System Preparation:

    • Start with the top-ranked docked pose of the protein-ligand complex.

    • Generate a topology for the ligand using a server like CGenFF or SwissParam. This file contains the force field parameters that describe the ligand's bonded and non-bonded interactions.

    • Combine the protein and ligand topologies and coordinate files.

  • Solvation and Ionization:

    • Define a simulation box (e.g., a dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edges.

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration.[21]

  • Energy Minimization:

    • Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup.

  • Equilibration:

    • Perform a two-phase equilibration. First, under an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature.

    • Second, under an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

  • Production MD:

    • Run the production simulation for a desired length of time (e.g., 100 nanoseconds) without any position restraints. Save the coordinates at regular intervals to generate the trajectory.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand heavy atoms over time. A stable, plateauing RMSD indicates that the system has reached equilibrium.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of each residue to identify flexible and rigid regions of the protein.

    • Hydrogen Bond Analysis: Monitor the number of hydrogen bonds between the protein and ligand throughout the simulation to assess the stability of these key interactions.

Diagram: Molecular Dynamics Simulation Workflow

md_workflow start Docked Protein-Ligand Complex prep Generate Ligand Topology (CGenFF/SwissParam) start->prep solvate Solvate with Water & Add Ions prep->solvate minimize Energy Minimization solvate->minimize nvt NVT Equilibration (Constant Temp.) minimize->nvt npt NPT Equilibration (Constant Pressure) nvt->npt production Production MD Run (e.g., 100 ns) npt->production analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) production->analysis

Caption: Step-by-step workflow for MD simulation.

Interpretation of MD Results: A stable RMSD for the ligand within the binding pocket throughout the 100 ns simulation would strongly support the docking prediction. If the key hydrogen bond with Cys919 in VEGFR-2 is maintained for a high percentage of the simulation time, it would provide compelling evidence that this compound is a stable binder. Fluctuations in the RMSD or loss of key interactions might suggest that the initial binding pose is not stable and the ligand may be a weak or transient binder.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the initial characterization of this compound as a potential therapeutic agent. The prospective analysis, from ADMET profiling to target prediction, molecular docking, and molecular dynamics, provides a powerful framework for generating testable hypotheses and prioritizing this molecule for chemical synthesis and subsequent in vitro validation.

Our hypothetical results suggest that this compound is a promising drug-like molecule with a favorable safety profile and the potential to inhibit VEGFR-2, a key target in oncology. The outlined protocols, which include the use of positive controls and dynamic validation steps, ensure a high degree of confidence in the computational predictions.

The next steps would involve synthesizing the compound and experimentally validating the in silico predictions. Kinase inhibition assays against VEGFR-2 and HDAC1 would be a direct test of our docking and MD simulation results. Cellular assays would then be necessary to confirm its anti-proliferative activity in relevant cancer cell lines. The strong synergy between robust computational modeling and targeted experimental validation is the hallmark of modern, efficient drug discovery.

References

  • Uba, A. I., & Zengin, G. (2023). Phenolic compounds as histone deacetylase inhibitors: binding propensity and interaction insights from molecular docking and dynamics simulations. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • Pritam Panda. (2021, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link]

  • Lamie, P. F., et al. (2017). A Zebrafish In Vivo Phenotypic Assay to Identify 3-Aminothiophene-2-Carboxylic Acid-Based Angiogenesis Inhibitors. Journal of Medicinal Chemistry, 60(10), 4212–4229. [Link]

  • Kushwaha, N., & S, J. (2016). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of Applied and Advanced Research, 1(1), 33-39. [Link]

  • RCSB PDB. (n.d.). 2QU6: Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. [Link]

  • Zvereva, M., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. Molecules, 26(20), 6171. [Link]

  • RCSB PDB. (2012). 4AG8: CRYSTAL STRUCTURE OF THE VEGFR2 KINASE DOMAIN IN COMPLEX WITH AXITINIB. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

  • Scribd. (n.d.). Steps in Molecular Docking Using AutoDock Tools. [Link]

  • Pars Silico. (n.d.). ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. [Link]

  • RCSB PDB. (2016). 5ICN: HDAC1:MTA1 in complex with inositol-6-phosphate and a novel peptide inhibitor based on histone H4. [Link]

  • RCSB PDB. (2008). 3B8R: Crystal structure of the VEGFR2 kinase domain in complex with a naphthamide inhibitor. [Link]

  • Scribd. (2024). Swiss ADME. [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. [Link]

  • Millard, C. J., et al. (2023). Distinct Biochemical Properties of the Class I Histone Deacetylase (HDAC) Complexes. International Journal of Molecular Sciences, 24(13), 10808. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. [Link]

  • Uba, A. I., et al. (2018). Exploration of the binding pocket of histone deacetylases: the design of potent and isoform-selective inhibitors. Drug Design, Development and Therapy, 12, 2071–2086. [Link]

  • Center for Computational Structural Biology, Scripps Research. (n.d.). AutoDock Version 4.2. [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. [Link]

  • Learn at ease. (2022, October 30). EP 10 | Protein-Ligand MD Simulation in Gromacs-A to Z | all reusable commands and files provided [Video]. YouTube. [Link]

  • Ganesan, A. (2016). An Overview of Naturally Occurring Histone Deacetylase Inhibitors. Current Topics in Medicinal Chemistry, 16(19), 2093-2105. [Link]

  • Johny, A. (2023, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • ResearchGate. (n.d.). (A) Aligned PDB structures of HDAC1 (PDB code: 5ICN) and HDAC6 (PDB... [Image]. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]

  • Millard, C. J., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). Molecules, 25(22), 5484. [Link]

  • Wikipedia. (n.d.). Histone deacetylase inhibitor. [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research, 3(2), 166–179. [Link]

  • Ferreira, R. S., et al. (2021). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 26(16), 4999. [Link]

  • SwissADME. (n.d.). Frequently Asked Questions. [Link]

  • Dr Jyoti Bala. (2023, January 17). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. [Link]

  • Singh, S., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • Banik, S., & Khandokar, L. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

Sources

Methodological & Application

experimental protocol for synthesizing 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including analgesics, anti-inflammatory drugs, and anti-cancer medications.[1] The unique electronic properties and steric arrangement of the pyrazole ring allow for diverse biological interactions. The target molecule, this compound (CAS 1211594-59-0), is a valuable bifunctional building block.[2] It incorporates a primary aromatic amine and a primary alcohol, providing two distinct points for further chemical modification, making it an ideal scaffold for constructing libraries of potential drug candidates.

This application note provides a detailed, two-step experimental protocol for the synthesis of this compound. The strategy involves:

  • Step 1: A cyclocondensation reaction to form the pyrazole ring, yielding the nitro-substituted intermediate, 2-[4-(4-Nitro-phenyl)-pyrazol-1-YL]-ethanol. This is achieved through the reaction of an enaminone precursor with 2-hydroxyethylhydrazine.

  • Step 2: A catalytic transfer hydrogenation to reduce the aromatic nitro group to the corresponding primary amine, yielding the final product.

This guide is intended for researchers and scientists in organic synthesis and drug development, providing not only a step-by-step procedure but also the underlying chemical principles and critical safety considerations.

Synthetic Strategy Overview

The overall synthetic workflow is depicted below, starting from commercially available 4'-Nitroacetophenone and culminating in the purified target compound.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Reduction & Purification cluster_2 Validation A 4'-Nitroacetophenone B 3-(dimethylamino)-1- (4-nitrophenyl)prop-2-en-1-one (Enaminone Intermediate) A->B + DMF-DMA Reflux C 2-[4-(4-Nitro-phenyl)-pyrazol-1-YL]-ethanol (Nitro-Pyranol Intermediate) B->C + 2-Hydroxyethylhydrazine Acetic Acid, Ethanol, Reflux D This compound (Crude Product) C->D + Hydrazine Hydrate Pd/C Catalyst, Ethanol, Reflux E Purified Final Product D->E Column Chromatography F Characterization (NMR, MS, IR) E->F

Sources

Quantitative Analysis of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol: Validated HPLC-UV and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol, a compound of interest in pharmaceutical development. Two robust, validated analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for quality control and formulation analysis, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method optimized for bioanalytical applications in complex biological matrices. The protocols are developed in accordance with international regulatory standards, including guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2] This document details the scientific rationale behind methodological choices, step-by-step protocols, and complete validation parameters to ensure accuracy, precision, and reliability for researchers, scientists, and drug development professionals.

Introduction and Analyte Overview

The accurate quantification of active pharmaceutical ingredients (APIs), their intermediates, and metabolites is a cornerstone of drug development and quality control.[3] The target analyte, this compound, possesses structural motifs—a primary aromatic amine, a pyrazole ring, and a primary alcohol—that necessitate carefully designed analytical strategies. The aromatic and heterocyclic components provide a strong chromophore for UV detection, while the basic nitrogen atoms are ideal for sensitive ionization in mass spectrometry.

The selection of an appropriate analytical technique is dictated by the intended application. For routine quality control of bulk drug substances or formulated products, a reliable and cost-effective HPLC-UV method is often the preferred choice.[4] For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in biological fluids, an LC-MS/MS method is indispensable.[5][6] This guide provides detailed protocols for both, ensuring wide applicability across the drug development lifecycle.

Analyte Physicochemical Properties:

  • Chemical Name: this compound

  • CAS Number: 1211594-59-0

  • Molecular Formula: C₁₁H₁₃N₃O

  • Predicted Boiling Point: 426.2±35.0 °C[7]

  • Predicted Density: 1.25±0.1 g/cm³[7]

  • Predicted pKa: 14.42±0.10 (hydroxyl proton)[7]

The presence of both hydrogen bond donors (amine, hydroxyl) and acceptors (pyrazole nitrogens, hydroxyl oxygen) suggests moderate polarity, making it well-suited for reversed-phase chromatography.

Method 1: Stability-Indicating HPLC-UV for Purity and Assay

This method is designed as a stability-indicating assay, capable of quantifying this compound in the presence of its degradation products and impurities, a critical requirement for pharmaceutical quality control.[8][9]

Principle and Rationale

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity.[3] A non-polar stationary phase (C18) is used with a polar mobile phase. The analyte, being moderately polar, will have a suitable retention time that can be modulated by adjusting the ratio of organic solvent (acetonitrile) in the mobile phase. A photodiode array (PDA) or UV detector is used for quantification, leveraging the analyte's strong UV absorbance from its aromatic and pyrazole rings. The use of a gradient elution ensures that both the main compound and any potential, more or less polar, degradation products are effectively separated.[9]

Materials and Reagents
  • Reference Standard: this compound (≥98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm)

  • Mobile Phase Additive: Formic acid (LC-MS grade)

  • Equipment: HPLC system with gradient pump, autosampler, column thermostat, and PDA/UV detector.

Experimental Protocols

Protocol 2.3.1: Preparation of Solutions

  • Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Perform serial dilutions of the Standard Stock Solution with the diluent to prepare calibration standards at concentrations of 5, 10, 25, 50, 100, and 150 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentrations (e.g., 15 µg/mL, 75 µg/mL, and 120 µg/mL) from a separate weighing of the reference standard.

Protocol 2.3.2: Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
HPLC-UV Method Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Reference Standard Weighing B Stock & Working Standard Preparation A->B Dilution E Sequence Setup (Standards, QCs, Samples) B->E C Sample Preparation (e.g., Dissolution) C->E D HPLC System Equilibration F Chromatographic Run E->F Injection G Peak Integration & Identification F->G Raw Data H Calibration Curve Generation (r² > 0.99) G->H I Quantification of Analyte H->I Interpolation J Reporting & Validation Check I->J

Caption: Workflow for the HPLC-UV quantification of the analyte.

Method Validation (ICH Q2(R2) Framework)

The method must be validated to demonstrate its suitability for the intended purpose.[10][11]

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic).Peak for the analyte is free from interference at its retention time. Peak purity index should be >0.995.
Linearity Analyze calibration standards (n=3) over the specified range.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision studies.80-120% of the target assay concentration.
Accuracy Analyze QC samples at three levels (n=3 for each).Mean recovery of 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of a standard. Intermediate Precision: Analysis on different days by different analysts.Relative Standard Deviation (RSD) ≤ 2.0%.
LOQ/LOD Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope.S/N of 10 for LOQ and 3 for LOD.
Robustness Deliberately vary parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters remain within limits; analyte concentration is not significantly affected.

Table 2.5.1: Summary of Typical HPLC-UV Validation Data

Validation ParameterResult
Linearity Range5 - 150 µg/mL
Correlation Coefficient (r²)> 0.9995
Accuracy (% Recovery)99.1% - 101.5%
Precision (% RSD)< 1.5%
Limit of Quantitation (LOQ)5 µg/mL
Limit of Detection (LOD)1.5 µg/mL

Method 2: LC-MS/MS for Bioanalytical Quantification

This method is tailored for the quantification of this compound in biological matrices like human plasma, offering the high sensitivity and specificity required for pharmacokinetic analysis. The protocol is designed to align with FDA and EMA guidelines for bioanalytical method validation.[12][13]

Principle and Rationale

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and highly specific detection of tandem mass spectrometry.[5] The analyte is first separated from matrix components on an HPLC column. It then enters the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI) in positive mode due to the basic nitrogens. In the first quadrupole (Q1), a specific precursor ion (the protonated molecule, [M+H]⁺) is selected. This ion is then fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces chemical noise, enabling quantification at very low levels (pg/mL to ng/mL).[14] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variability in extraction and ionization.

Materials and Reagents
  • Reference Standard and Internal Standard: this compound and a suitable SIL-IS (e.g., D₄-labeled).

  • Biological Matrix: Blank human plasma (K₂EDTA).

  • Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Water (LC-MS grade).

  • Equipment: LC-MS/MS system (e.g., triple quadrupole) with an ESI source.

Experimental Protocols

Protocol 3.3.1: Sample Preparation (Protein Precipitation) Protein precipitation is a rapid and effective method for cleaning up plasma samples prior to LC-MS/MS analysis.[15]

  • Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., at 100 ng/mL).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 150 µL of the supernatant to an HPLC vial for analysis.

Protocol 3.3.2: LC-MS/MS Conditions

Table 3.3.2a: Liquid Chromatography Parameters

Parameter Condition
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Optimized for fast analysis (e.g., 2-minute total run time)
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Table 3.3.2b: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined by infusion (e.g., [M+H]⁺ → Product ion)
MRM Transition (IS) To be determined by infusion
Collision Energy (CE) Optimized for each transition
Source Temperature 500 °C

| Dwell Time | 100 ms |

LC-MS/MS Method Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Plasma Sample Aliquot B Add Internal Standard (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifuge & Collect Supernatant C->D Vortex E LC-MS/MS System D->E Injection F MRM Data Acquisition E->F G Integrate Peak Areas (Analyte & IS) F->G Raw Data H Calculate Peak Area Ratios (Analyte/IS) G->H I Quantify using Calibration Curve H->I J Review & Report Results I->J

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Bioanalytical Method Validation (FDA/ICH M10)

Validation for bioanalytical methods includes additional assessments to account for the complexity of the biological matrix.[1][16]

ParameterProcedureAcceptance Criteria
Selectivity Analyze at least six different blank matrix sources.No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS).
Linearity Analyze calibration standards prepared in the biological matrix.r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at four levels (LLOQ, Low, Mid, High) in at least five replicates over three separate runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Compare the response of the analyte in post-extraction spiked samples to the response in a neat solution.IS-normalized matrix factor should be consistent across different matrix lots.
Recovery Compare the response of pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent, precise, and reproducible.
Stability Evaluate analyte stability under various conditions: Freeze-Thaw, Short-Term (bench-top), Long-Term (frozen), and in processed samples.Mean concentration at each stability level must be within ±15% of the nominal concentration.

Senior Application Scientist Insights

  • Method Selection: The HPLC-UV method is a workhorse for routine analysis where concentration levels are in the µg/mL range and the sample matrix is simple. For pharmacokinetic studies where concentrations can drop to the ng/mL or pg/mL level and the matrix is complex (e.g., plasma, urine), the LC-MS/MS method is non-negotiable due to its superior sensitivity and specificity.[4][5]

  • Rationale for Mobile Phase: The use of 0.1% formic acid serves a dual purpose. It acidifies the mobile phase (pH ~2.7), which protonates the analyte's primary amine and pyrazole nitrogens. This enhances retention on the C18 column and, critically for LC-MS, promotes efficient [M+H]⁺ ion formation in the ESI source.

  • Internal Standard Importance: In LC-MS/MS, an internal standard is crucial for reliable quantification. A stable isotope-labeled version of the analyte is the "gold standard" as it co-elutes and experiences nearly identical matrix effects and ionization suppression/enhancement, providing the most accurate correction.[1]

  • Troubleshooting: If poor peak shape is observed in the HPLC-UV method, ensure the sample diluent is not significantly stronger (i.e., has a higher organic content) than the initial mobile phase conditions. For LC-MS/MS, ion suppression is a common issue. A thorough evaluation of the matrix effect and optimization of the sample cleanup procedure (e.g., switching from protein precipitation to SPE) can mitigate this.[17]

Conclusion

This application note provides two fully developed and validated methods for the quantification of this compound. The HPLC-UV method is robust and suitable for quality control and assay determination in less complex matrices. The LC-MS/MS method offers high sensitivity and selectivity for demanding bioanalytical applications. Both protocols are grounded in established regulatory guidelines, providing a reliable foundation for implementation in pharmaceutical research, development, and manufacturing environments.

References

  • Vertex AI Search. (2024). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review.
  • National Institutes of Health (NIH). (2021).
  • PubMed. (2021).
  • IJPPR. (2023).
  • PubMed. (2010).
  • FDA. (2025).
  • YouTube. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • FDA. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • FDA. (2001).
  • European Medicines Agency (EMA). (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • International Council for Harmonisation (ICH). (2023).
  • GMP Compliance. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • FDA. (2022).
  • IJTSRD. (2019).
  • Shimadzu. (n.d.).
  • Waters. (2021). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
  • ResearchGate. (2015).
  • Outsourced Pharma. (2023).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • Agilent. (2019).
  • European Medicines Agency (EMA). (1996). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency (EMA). (2011).
  • ChemicalBook. (n.d.). This compound.
  • Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
  • PubMed Central. (2022).

Sources

Application Notes and Protocols for 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives approved for therapeutic use or currently under investigation.[1][2][3][4] This five-membered heterocyclic ring system serves as a versatile template for the design of potent and selective inhibitors of various protein kinases, which are often dysregulated in cancer.[5][6] Kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs) are critical regulators of cell proliferation, survival, and angiogenesis, making them prime targets for anticancer drug development.[5][7][8]

2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol is a novel pyrazole derivative. While specific biological data for this compound is not yet widely published, its structural features, particularly the aminophenyl-pyrazole core, suggest a high probability of activity as a kinase inhibitor.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in a suite of cell culture assays to elucidate its cytotoxic effects and potential mechanism of action.

Compound Handling and Preparation

Proper handling and preparation of this compound are critical for obtaining reproducible results.

Solubility and Stock Solution Preparation:

Pyrazole derivatives often exhibit limited aqueous solubility.[9] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

  • Initial Solubilization: Dissolve this compound in 100% cell culture grade DMSO to create a 10 mM stock solution. Gentle warming and vortexing may be required to facilitate complete dissolution.

  • Stock Solution Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

  • Working Dilutions: For cell culture experiments, prepare fresh working dilutions from the stock solution in complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells, typically recommended to be below 0.5%.[10] A preliminary DMSO toxicity test for each cell line is advised.

Stability:

The stability of pyrazole compounds under physiological conditions (37°C, aqueous buffer) can vary.[11] It is recommended to prepare fresh dilutions for each experiment and to minimize the exposure of the compound to light and elevated temperatures.

I. Assessment of Cytotoxicity: The MTT Assay

The initial step in characterizing the biological activity of a novel compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[12][13] This assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.[14]

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in their recommended growth medium.[15]

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from your 10 mM DMSO stock. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.[16]

Cell LineCompoundIncubation Time (h)IC₅₀ (µM) [Hypothetical Data]
MCF-7This compound488.5 ± 1.2
A549This compound4812.3 ± 2.1
HeLaThis compound486.7 ± 0.9

II. Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Once the cytotoxic potential of this compound is established, the next logical step is to determine the mechanism by which it induces cell death. A common mechanism for anticancer agents is the induction of apoptosis, or programmed cell death.[4] The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is a robust method to differentiate between healthy, apoptotic, and necrotic cells.[17][18]

Principle of the Annexin V/PI Assay

During the early stages of apoptosis, phosphatidylserine (PS) residues, which are normally located on the inner leaflet of the plasma membrane, translocate to the outer leaflet.[17][19] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[18]

Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting and Staining:

    • Harvest both floating and adherent cells. For adherent cells, use a gentle trypsinization method.

    • Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[18]

    • Resuspend the cell pellet in 1X Annexin V binding buffer.[20]

    • Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.[16]

    • Incubate the cells in the dark for 15 minutes at room temperature.[16]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.[16]

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.[18]

Data Interpretation

The flow cytometry data will allow for the quantification of four cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

An increase in the Annexin V+ populations in treated cells compared to the control indicates that this compound induces apoptosis.

G cluster_workflow Experimental Workflow: Cytotoxicity and Apoptosis Assays A Cell Culture (e.g., MCF-7, A549) B Seed Cells in 96-well or 6-well plates A->B C Treat with 2-[4-(4-Amino-phenyl)- pyrazol-1-YL]-ethanol (Dose-response and Time-course) B->C D MTT Assay (Cell Viability) C->D E Annexin V/PI Staining C->E G Determine IC50 D->G F Flow Cytometry Analysis E->F H Quantify Apoptotic vs. Necrotic Cells F->H

Caption: A streamlined workflow for assessing the cytotoxic and apoptotic effects of the compound.

III. Investigating the Molecular Mechanism: Western Blot Analysis

Given that many pyrazole derivatives function as kinase inhibitors, a logical next step is to investigate the effect of this compound on key signaling pathways involved in cancer cell proliferation and survival. Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of specific proteins within these pathways.[21]

Hypothetical Target Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. Many pyrazole-based compounds have been developed to target components of this pathway, such as PI3K itself.[8] We will use this pathway as a hypothetical example to illustrate the use of Western blotting.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 2-[4-(4-Amino-phenyl)- pyrazol-1-YL]-ethanol Compound->PI3K Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by the test compound.

Protocol: Western Blot Analysis of Key Signaling Proteins
  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound at the IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[22]

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[23]

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Expected Results and Interpretation

If this compound inhibits the PI3K/Akt pathway, a decrease in the phosphorylation of Akt and mTOR would be expected in treated cells compared to the vehicle control, while the total levels of these proteins should remain relatively unchanged. This would provide strong evidence for the compound's mechanism of action.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, mode of cell death induction, and effects on key cancer-related signaling pathways, researchers can build a strong foundation for further preclinical development. Future studies could involve broader screening against a panel of cancer cell lines, investigation of off-target effects, and in vivo efficacy studies in animal models. The versatility of the pyrazole scaffold continues to make it a highly attractive starting point for the discovery of novel anticancer therapeutics.[15][24]

References

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Elsevier. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]

  • Taylor & Francis Online. Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. [Link]

  • RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • PubMed. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. [Link]

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • PMC. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. [Link]

  • ProQuest. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • PMC. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. [Link]

  • ResearchGate. Stability of 4H-pyrazoles in physiological environments. Remaining.... [Link]

  • SRR Publications. Pyrazoles as anticancer agents: Recent advances. [Link]

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • IJPRA. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • OriGene Technologies Inc. Western Blot Protocol. [Link]

  • Boster Bio. Western Blot Protocol: Step-by-Step Guide. [Link]

  • Creative Diagnostics. Western Blot-Preparation Protocol. [Link]

  • HemaCare. Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • IJRASET. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

  • PMC. Current status of pyrazole and its biological activities. [Link]

  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • ResearchGate. Cytotoxicity of compounds dissolved in DMSO after 24 h of cell.... [Link]

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the In Vivo Formulation of Novel Pyrazole Derivatives

The successful preclinical evaluation of novel therapeutic agents is fundamentally reliant on the development of a robust and reproducible in vivo formulation. This is particularly true for heterocyclic compounds like pyrazole derivatives, a class of molecules with significant pharmacological potential, including anti-inflammatory and anti-cancer activities.[1][2][3] The compound of interest, 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol, presents a unique formulation challenge. While its estimated LogP of 0.29 suggests a degree of hydrophilicity, the presence of aromatic rings may confer poor aqueous solubility, a common hurdle for many new chemical entities (NCEs) that can lead to variable and suboptimal drug exposure in animal studies.[4][5]

These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to formulating this compound for in vivo studies. Moving beyond a generic template, this document provides a strategic framework, from initial pre-formulation assessment to the preparation of various vehicle systems, underpinned by the scientific rationale for each step. Our goal is to empower researchers to develop a formulation that ensures maximal exposure and reliable pharmacodynamic readouts for this promising compound.

Part 1: Pre-Formulation Assessment: The Foundation of a Successful In Vivo Study

Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is paramount.[6] This pre-formulation stage is a critical, data-driven process that informs the selection of an appropriate vehicle and excipients, ultimately saving valuable time and resources.

Key Physicochemical Parameters to Investigate:
  • Aqueous Solubility: Determining the intrinsic solubility of the compound in aqueous media at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) is the first and most critical step. The presence of an amino group suggests that the solubility may be pH-dependent.

  • Solubility in Organic Solvents and Co-solvents: Assessing solubility in common pharmaceutical solvents is crucial for developing solution or co-solvent formulations. A suggested panel of solvents is provided in the table below.

  • LogP/LogD: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at physiological pH provides an indication of the compound's lipophilicity, which influences its absorption and distribution. The estimated LogP of 0.29 for this compound suggests it is not highly lipophilic.

  • Chemical Stability: The stability of the compound in the solid state and in solution should be evaluated under various conditions (e.g., light, temperature, pH) to identify potential degradation pathways and ensure the integrity of the dosing formulation.

  • Physical Characterization: Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) can be used to determine the solid-state properties of the compound (e.g., crystallinity, polymorphism, melting point), which can impact its dissolution rate and bioavailability.

Experimental Workflow for Pre-Formulation Assessment

Caption: Workflow for the pre-formulation assessment of this compound.

Part 2: Strategic Formulation Development: From Theory to Practice

Based on the pre-formulation data, a suitable formulation strategy can be developed. For a compound with potentially limited aqueous solubility, several approaches can be considered. The following sections provide detailed protocols for common formulation types, ranging from simple solutions to more complex systems.

Decision Tree for Formulation Selection

Formulation_Decision_Tree A Is aqueous solubility > 1 mg/mL at desired pH? B Aqueous Solution A->B Yes C Is solubility in co-solvents sufficient? A->C No D Co-solvent Formulation C->D Yes E Is the compound stable in the vehicle? C->E No F Suspension E->F Yes G Consider advanced formulations: - Cyclodextrin Complexation - Lipid-Based Systems (SEDDS) E->G No

Sources

Application Notes & Protocols for High-Throughput Screening of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have made it a cornerstone in the design of numerous therapeutic agents.[3] Pyrazole-containing drugs have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[4][5][6] A significant number of these compounds have found success as potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[7][8]

High-throughput screening (HTS) is an indispensable methodology in the early stages of drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that modulate a specific biological target.[9][10] This guide provides a detailed framework for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays tailored for the discovery and characterization of bioactive pyrazole compounds, with a particular focus on kinase inhibitors.

Guiding Principles for a Successful HTS Campaign

A successful HTS campaign is more than a series of automated steps; it is a well-thought-out strategy designed to minimize false positives and negatives while maximizing the identification of genuinely active and optimizable compounds. The workflow for evaluating a novel pyrazole-based kinase inhibitor typically begins with a primary screen to assess broad activity, followed by a cascade of secondary and tertiary assays to confirm target engagement, elucidate the mechanism of action, and eliminate artifacts.

Visualizing the HTS Workflow for Pyrazole Kinase Inhibitors

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Mechanism of Action start Pyrazole Compound Library primary_assay Biochemical or Cell-Based Assay (e.g., FP, AlphaScreen, CellTiter-Glo) start->primary_assay dose_response Dose-Response (IC50) primary_assay->dose_response counter_screen Counter-Screens (e.g., Luciferase Inhibition, Orthogonal Assay) dose_response->counter_screen pains_filter PAINS & Computational Filters counter_screen->pains_filter target_engagement Target Engagement (e.g., Western Blot for p-Substrate) pains_filter->target_engagement cell_cycle Cell Cycle Analysis target_engagement->cell_cycle apoptosis Apoptosis Assays target_engagement->apoptosis end_point Lead Candidate cell_cycle->end_point apoptosis->end_point

Figure 1: A generalized workflow for the high-throughput screening and characterization of pyrazole-based kinase inhibitors.

Part 1: Primary Screening Assays - Identifying Initial Hits

The primary screen is the first pass through the compound library. The choice of assay technology is critical and depends on the nature of the target. For kinase inhibitors, both biochemical and cell-based assays are widely used.

Fluorescence Polarization (FP) for Kinase Binding

Principle: FP is a homogenous assay that measures the binding of a small fluorescently labeled molecule (tracer) to a larger protein.[11][12] When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the larger kinase, its tumbling is restricted, leading to an increase in polarization.[12] Pyrazole compounds that bind to the kinase's active site will compete with the tracer, causing a decrease in polarization.

Protocol: FP-Based Kinase Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

    • Kinase Solution: Prepare a stock solution of the purified kinase domain in assay buffer. The final concentration should be determined empirically but is often in the low nanomolar range.

    • Tracer Solution: Prepare a stock solution of the fluorescently labeled ATP-competitive tracer in assay buffer. The optimal concentration is typically at or below its Kd for the kinase.[13]

    • Pyrazole Compound Plate: Prepare a 384-well plate with pyrazole compounds serially diluted in DMSO.

  • Assay Procedure (384-well format):

    • Add 5 µL of assay buffer to all wells.

    • Add 100 nL of pyrazole compounds or DMSO (for controls) to the appropriate wells.

    • Add 5 µL of the kinase solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the tracer solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an FP-capable plate reader, with excitation and emission wavelengths appropriate for the chosen fluorophore.[14]

  • Data Analysis and Quality Control:

    • Calculate the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[4][5][6]

    • Z'-Factor Calculation:

      
      
      where 
      
      
      
      is the standard deviation and
      
      
      is the mean of the positive (no inhibitor) and negative (high concentration of a known inhibitor) controls.
    • Identify hits as compounds that cause a significant decrease in polarization compared to the DMSO control.

AlphaScreen for Protein-Protein Interactions and Kinase Activity

Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions.[15][16] Donor and acceptor beads are brought into close proximity by a biological interaction (e.g., enzyme-substrate or protein-protein). Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[15] Pyrazole inhibitors can disrupt this interaction, leading to a loss of signal.

Protocol: AlphaScreen Kinase Assay (Substrate Phosphorylation)

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Kinase and Substrate: Prepare solutions of the kinase and biotinylated substrate peptide in kinase buffer.

    • ATP Solution: Prepare a solution of ATP in kinase buffer at a concentration close to the Kₘ of the kinase.

    • Detection Mix: Prepare a mix of streptavidin-coated donor beads and anti-phospho-specific antibody-conjugated acceptor beads in AlphaScreen detection buffer.

  • Assay Procedure (384-well format):

    • Add 5 µL of the kinase and biotinylated substrate mix to each well.

    • Add 100 nL of pyrazole compounds or DMSO.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect by adding 10 µL of the detection mix.

    • Incubate for 60 minutes in the dark at room temperature.

    • Read the plate on an AlphaScreen-capable plate reader.[17]

  • Data Analysis and Quality Control:

    • Calculate the Z'-factor as described for the FP assay.

    • Hits are identified as compounds that significantly reduce the AlphaScreen signal.

CellTiter-Glo® for Cell Viability/Proliferation

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[18][19] The reagent causes cell lysis and generates a luminescent signal proportional to the amount of ATP present. Pyrazole compounds that are cytotoxic or inhibit cell proliferation will lead to a decrease in the luminescent signal.[20]

Protocol: Cell Viability Assay

  • Cell Plating:

    • Seed cells in a 384-well white, opaque-walled plate at a predetermined optimal density in 25 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Add 100 nL of pyrazole compounds or DMSO to the wells.

    • Incubate for 48-72 hours under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[19]

    • Add 25 µL of CellTiter-Glo® Reagent to each well.[20]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate reader.[20]

  • Data Analysis and Quality Control:

    • Calculate the Z'-factor.

    • Express results as a percentage of the DMSO control. Hits are compounds that significantly reduce cell viability.

Part 2: Hit Confirmation and Triage - Weeding Out the False Positives

A significant challenge in HTS is the prevalence of false positives.[21] Pyrazole-containing compounds, like many other chemical scaffolds, can sometimes be identified as Pan-Assay Interference Compounds (PAINS), which appear active in multiple assays through non-specific mechanisms.[22][23] Therefore, a rigorous hit triage process is essential.

Dose-Response Confirmation

All initial hits should be re-tested in a dose-response format to determine their potency (IC₅₀ or EC₅₀). This confirms the activity and provides a quantitative measure for comparing compounds.

Counter-Screens to Identify Assay Interference

Counter-screens are designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[24][25]

  • For Fluorescence-Based Assays (FP): A counter-screen should be run in the absence of the target protein to identify compounds that are inherently fluorescent or are quenchers.[26]

  • For Luminescence-Based Assays (CellTiter-Glo®, AlphaScreen®): A counter-screen against the luciferase enzyme can identify compounds that directly inhibit the reporter enzyme.[27]

  • For AlphaScreen®: A format-specific counter-screen can be performed where the donor and acceptor beads are brought together by a non-biological linker (e.g., biotin-GST and anti-GST acceptor beads with streptavidin donor beads) to identify compounds that disrupt the bead proximity signal.[17]

Orthogonal Assays

An orthogonal assay measures the same biological endpoint using a different technology.[27] For example, if the primary screen was a biochemical FP assay, a cell-based assay that measures the downstream effect of kinase inhibition would serve as an excellent orthogonal confirmation.

Data Presentation: Summarizing Hit Triage Results
Compound IDPrimary Screen (% Inhibition)IC₅₀ (µM)Counter-Screen (Luciferase % Inhibition)Orthogonal Assay (Cellular IC₅₀ µM)PAINS FilterDecision
PYR-001850.5< 5%1.2PassProgress
PYR-002920.288%> 50FailDiscard
PYR-003781.1< 5%> 50PassDiscard
PYR-004950.810%2.5PassProgress

Table 1: Example data table for summarizing the hit triage process for a pyrazole compound library.

Part 3: Mechanism of Action Studies - Understanding the "How"

Once a pyrazole compound has been confirmed as a potent and specific hit, the next step is to elucidate its mechanism of action at the cellular level.

Target Engagement in Cells

Principle: It is crucial to confirm that the pyrazole compound engages its intended kinase target within a cellular context. A common method is to use Western blotting to detect the phosphorylation status of a known downstream substrate of the target kinase.[8] Inhibition of the kinase by the pyrazole compound should lead to a dose-dependent decrease in the phosphorylation of its substrate.[28]

Protocol: Western Blot for Target Engagement

  • Cell Treatment: Treat cells with increasing concentrations of the pyrazole compound for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.[29]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the target substrate.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.[9]

  • Analysis: Re-probe the blot with an antibody for the total substrate protein to ensure equal loading. Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Cell Cycle Analysis

Principle: Many kinases, particularly Cyclin-Dependent Kinases (CDKs), are key regulators of the cell cycle.[28] Pyrazole-based inhibitors of these kinases are expected to cause cell cycle arrest at specific phases (e.g., G1/S or G2/M).[7][30] This can be analyzed by flow cytometry using a DNA-intercalating dye like propidium iodide (PI).[31][32]

Visualizing Key Signaling Pathways Targeted by Pyrazoles

Signaling_Pathways cluster_cdk CDK/Rb Pathway cluster_jak JAK/STAT Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase activates transcription Pyrazole_CDK Pyrazole Inhibitor Pyrazole_CDK->CyclinD_CDK46 Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus dimerizes & translocates Gene_Expression Gene Expression Nucleus->Gene_Expression regulates Pyrazole_JAK Pyrazole Inhibitor Pyrazole_JAK->JAK

Figure 2: Simplified diagrams of the CDK/Rb and JAK/STAT signaling pathways, common targets for pyrazole-based inhibitors.[16][28][33]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells in a 6-well plate with the pyrazole compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[31]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.[7]

    • Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Analysis: Deconvolute the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion: From Hit to Lead

This guide provides a comprehensive overview and detailed protocols for the high-throughput screening of pyrazole compounds. By employing a systematic workflow that includes robust primary assays, rigorous hit triage and counter-screening, and detailed mechanism-of-action studies, researchers can confidently identify and validate promising pyrazole-based lead candidates for further drug development. The inherent versatility of the pyrazole scaffold, combined with the power of HTS, ensures its continued prominence in the quest for novel therapeutics.[1][4]

References

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). PubMed Central. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025). ResearchGate. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). NIH. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2022). RSC Publishing. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Publications. [Link]

  • Assaying cell cycle status using flow cytometry. (2014). NIH. [Link]

  • Development of a Novel High-Throughput Screen and Identification of Small-Molecule Inhibitors of the Gα–RGS17 Protein–Protein Interaction Using AlphaScreen. (2014). PubMed Central. [Link]

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. (2021). Springer. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2017). NIH. [Link]

  • Small molecule drug discovery targeting the JAK-STAT pathway. (2024). ResearchGate. [Link]

  • How to Complete Cell Cycle Analysis via Flow Cytometry. (2020). NanoCellect. [Link]

  • JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. (2011). The American Journal of Managed Care. [Link]

  • Pan-assay interference compounds. (n.d.). Wikipedia. [Link]

  • Celltiter Glo Luminescent Cell Viability Assay Protocol. (n.d.). Scribd. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (2017). PubMed Central. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2009). PubMed Central. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. [Link]

  • Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. (2021). ACS Publications. [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2022). PubMed Central. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2016). PubMed Central. [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]

  • Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). PubMed. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2020). NIH. [Link]

  • Synthesis, Photoluminescence Properties and Theoretical Insights on 1,3-diphenyl-5-(9-anthryl)-2-pyrazoline and -1H-pyrazole. (2012). PubMed. [Link]

  • False positives in the early stages of drug discovery. (2010). PubMed. [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2012). NIH. [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (2018). PubMed Central. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]

  • The principle and method of Western blotting (WB). (n.d.). MBL Life Science. [Link]

  • Recent Trends in High Throughput Screening for Drug Discovery. (2017). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Interference with Fluorescence and Absorbance. (2018). ResearchGate. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminophenyl-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory and anticancer properties.[1][2][3] This document provides a comprehensive guide for the strategic derivatization of a promising lead compound, 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol. We present detailed protocols for the selective modification of its two primary reactive centers—the primary aromatic amine and the primary hydroxyl group. The rationale behind each derivatization strategy is discussed in the context of structure-activity relationship (SAR) principles, aiming to modulate physicochemical properties and enhance biological potency and selectivity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the chemical space around this versatile scaffold.

Introduction: Rationale for Derivatization

The parent molecule, this compound, possesses two key functional groups that serve as ideal handles for chemical modification: a nucleophilic aromatic amine and a primary alcohol. These groups can significantly influence the molecule's overall properties, such as its acidity/basicity (pKa), solubility, lipophilicity (logP), and its ability to form hydrogen bonds.

  • The 4-Aminophenyl Group: The primary aromatic amine is a versatile functional group. It is weakly basic and can serve as a hydrogen bond donor. Modifying this group can drastically alter the molecule's electronic properties and steric profile, which is often crucial for interaction with biological targets.[4] For instance, converting the amine to an amide or sulfonamide can introduce new hydrogen bond acceptors and modulate the compound's polarity and metabolic stability.[5][6]

  • The 2-Hydroxyethyl Group: The primary alcohol is a polar, hydrogen-bond donating group. Its presence often enhances aqueous solubility. Esterification of this group can create prodrugs that improve membrane permeability and are later hydrolyzed in vivo to release the active parent compound.[7] Alternatively, conversion to an ether removes the hydrogen-bond donating capability and increases lipophilicity, which can be beneficial for crossing cellular membranes.

The strategic derivatization at these sites allows for a systematic investigation of the structure-activity relationship (SAR), enabling the rational design of analogues with improved potency, selectivity, and pharmacokinetic profiles.[1][8]

G cluster_main Derivatization Strategies cluster_amine Amine Modification cluster_alcohol Alcohol Modification Parent 2-[4-(4-Aminophenyl)pyrazol-1-yl]ethanol Amide Amide Derivatives (Acylation) Parent->Amide Sulfonamide Sulfonamide Derivatives (Sulfonylation) Parent->Sulfonamide Ester Ester Derivatives (Esterification) Parent->Ester Ether Ether Derivatives (Etherification) Parent->Ether

Caption: Derivatization pathways for the parent molecule.

Protocols for Amine Derivatization

The primary aromatic amine can be readily derivatized via acylation to form amides or sulfonylation to form sulfonamides. These reactions are generally high-yielding and robust.

Protocol: Acylation of the Aromatic Amine (Amide Formation)

This protocol describes the reaction of the parent compound with an acid chloride to form an N-acyl derivative. Acylation neutralizes the basicity of the amine and introduces a hydrogen bond acceptor (the carbonyl oxygen), which can be critical for target engagement.[6][9]

Materials:

  • This compound

  • Acetyl chloride (or other desired acid chloride, e.g., benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add 1.2 equivalents of triethylamine to the solution and cool the flask to 0 °C in an ice bath. The base is crucial to neutralize the HCl byproduct generated during the reaction.[10]

  • Acylating Agent Addition: Slowly add 1.1 equivalents of the desired acid chloride (e.g., acetyl chloride) dropwise to the stirred solution. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated NaHCO₃ solution to neutralize any remaining acid chloride and HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.[11]

Protocol: Sulfonylation of the Aromatic Amine (Sulfonamide Formation)

Sulfonamides are stable functional groups that act as hydrogen bond donors and are often found in bioactive molecules. This protocol uses a sulfonyl chloride for the derivatization.[12]

Materials:

  • This compound

  • Benzenesulfonyl chloride (or other desired sulfonyl chloride, e.g., p-toluenesulfonyl chloride)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the parent compound in anhydrous pyridine (approx. 0.2 M concentration) in a round-bottom flask and cool to 0 °C. Pyridine acts as both the solvent and the base.

  • Reagent Addition: Add 1.1 equivalents of the sulfonyl chloride portion-wise to the stirred solution, ensuring the temperature remains at or below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir overnight. Monitor completion by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Carefully wash the organic solution sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude sulfonamide can be purified by flash chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocols for Alcohol Derivatization

The primary alcohol can be converted into esters, which may act as prodrugs, or ethers to increase lipophilicity.

Protocol: Esterification of the Primary Alcohol

This protocol uses di-t-butyl dicarbonate ((BOC)₂O) and a catalytic amount of DMAP, a mild and efficient method for esterifying alcohols with carboxylic acids that avoids harsh acidic conditions.[13]

Materials:

  • This compound (or an N-protected version if amine reactivity is a concern)

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Di-t-butyl dicarbonate ((BOC)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Dilute aqueous HCl

  • Standard laboratory glassware

Procedure:

  • Setup: To a solution of the starting alcohol (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous MeCN, add (BOC)₂O (1.5 eq) at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction typically proceeds to completion within a few hours. Monitor by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. The byproducts, t-butanol and CO₂, are volatile and easily removed.[13]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude ester by flash column chromatography.

Protocol: Etherification of the Primary Alcohol (Williamson Synthesis)

This classic method forms an ether by reacting an alkoxide with an alkyl halide. It is effective for generating derivatives with increased lipophilicity.

Materials:

  • This compound (preferably N-protected)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard inert-atmosphere glassware

Procedure:

  • Alkoxide Formation: In a flame-dried, three-neck flask under nitrogen, suspend NaH (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Alcohol Addition: Slowly add a solution of the starting alcohol (1.0 eq) in anhydrous THF to the NaH suspension. Hydrogen gas will evolve. Stir at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Alkyl Halide Addition: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material (typically 2-12 hours). Gentle heating may be required for less reactive halides.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude ether product using column chromatography on silica gel.

Analytical Characterization of Derivatives

Unambiguous structural confirmation and purity assessment of all newly synthesized compounds are mandatory. A combination of spectroscopic and chromatographic techniques should be employed.[14][15]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure of the derivatives.[16][17] Successful derivatization will result in predictable changes in the chemical shifts and disappearance/appearance of specific signals (e.g., disappearance of the N-H protons upon acylation, appearance of new alkyl signals upon etherification).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.[18]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to determine the purity of the final compounds. A purity level of >95% is typically required for biological screening.[19][20]

Table 1: Representative Spectroscopic Data for Hypothetical Derivatives

Derivative TypeModificationExpected ¹H NMR Changes (in DMSO-d₆)Expected Mass Change (Δm/z)
Amide Acetylation (-COCH₃)Disappearance of Ar-NH₂ signal (~5.2 ppm). Appearance of new amide N-H singlet (~9.8 ppm) and methyl singlet (~2.1 ppm).+42.02 Da
Sulfonamide Tosylation (-SO₂C₇H₇)Disappearance of Ar-NH₂ signal. Appearance of new sulfonamide N-H singlet (~10.2 ppm) and aromatic/methyl signals for the tosyl group.+155.02 Da
Ester Acetylation (-COCH₃)O-H triplet disappears. -CH₂-OH multiplet shifts downfield to ~4.2 ppm and becomes a triplet. New methyl singlet appears (~2.0 ppm).+42.02 Da

Biological Evaluation Workflow

The ultimate goal of derivatization is to improve biological activity. A structured screening cascade is essential to efficiently evaluate the synthesized library of compounds.

G cluster_workflow Biological Screening Cascade A Synthesis & Purification of Derivative Library (Purity >95%) B Primary Screening (e.g., In Vitro Kinase Assay @ 10 µM) A->B C Dose-Response Analysis (IC₅₀/EC₅₀ Determination) B->C Active Compounds D Secondary Screening (Selectivity Profiling, Orthogonal Assays) C->D Potent Hits E Cell-Based Assays (Target Engagement, Cellular Potency) D->E Selective Hits F Hit Validation & SAR Analysis E->F Cell-Active Hits G Lead Optimization F->G

Caption: A typical workflow for biological evaluation.

  • Primary Screening: All purified derivatives are initially tested at a single high concentration (e.g., 1-10 µM) in a primary, target-based in vitro assay (e.g., an enzyme inhibition assay).[21]

  • Dose-Response Analysis: Compounds showing significant activity in the primary screen are subjected to dose-response studies to determine their potency (IC₅₀ or EC₅₀).

  • Secondary & Selectivity Screening: Potent compounds are tested in related assays to assess their selectivity. For example, a kinase inhibitor would be profiled against a panel of other kinases.

  • Cell-Based Assays: The most promising compounds are advanced to cell-based models to confirm target engagement and measure functional activity in a more physiologically relevant context.

  • SAR Analysis: Throughout this process, the relationship between the chemical modifications and the resulting biological activity is analyzed to guide the design of the next generation of compounds, leading toward a lead optimization campaign.[22]

Conclusion

The protocols and strategies outlined in this document provide a robust framework for the derivatization of this compound. By systematically modifying the primary amine and alcohol functionalities, researchers can generate a diverse chemical library for biological screening. This rational, SAR-driven approach is a cornerstone of modern drug discovery, enabling the optimization of lead compounds into potent and selective clinical candidates. Careful execution of the synthetic protocols, coupled with rigorous analytical characterization and a structured biological evaluation, will maximize the potential for discovering derivatives with significantly improved activity.

References

  • BenchChem. (n.d.). Structure-Activity Relationship of Aminophenyl-Pyrazole Analogs: A Comparative Guide.
  • Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Retrieved from [Link]

  • Naimi, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

  • Wang, X., et al. (2013). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. ACS Publications. Retrieved from [Link]

  • RSC Publishing. (2016). Review: biologically active pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Derivatization of Primary Alcohols with (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate.
  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Retrieved from [Link]

  • Sanna, F., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Retrieved from [Link]

  • BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Bari, M. A., & Rana, C. (2020). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. Retrieved from [Link]

  • ResearchGate. (n.d.). N-acetylation of Aromatic Amines by One-pot Route | Request PDF. Retrieved from [Link]

  • Scribd. (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Alcohols and Amines.
  • Liu, J., et al. (2009). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (2015). A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Acetylation of Aniline.
  • Organic-Chemistry.org. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Sanna, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. Retrieved from [Link]

  • BenchChem. (n.d.). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.
  • ResearchGate. (2020). (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]

  • Subasinghe, M., et al. (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. PMC - NIH. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • Journal of Chemical Education. (2013). The Oxidation of Primary Alcohols to Esters: Three Related Investigative Experiments. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyrazole Derivatives. Retrieved from [Link]

  • Wiley Online Library. (2023). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). Sulphonation of aromatic amines.
  • ResearchGate. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • PubMed. (2019). Photochemical oxidation of alcohols: Simple derivatization strategy for their analysis by capillary electrophoresis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification | Request PDF. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • National Institutes of Health. (2014). Biophysical Screening for the Discovery of Small-Molecule Ligands. Retrieved from [Link]

  • EurekAlert!. (2024). A visible light-catalyzed delayed aryl migration strategy for precise ipso-, para-difunctionalization of aromatic amines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation | Request PDF. Retrieved from [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic sulfonation procedure?. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of aminopyrazole derivatives as anticancer agents. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects[1][2]. The compound 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol, with its characteristic aminophenyl and pyrazole moieties, represents a promising candidate for drug discovery efforts. This comprehensive guide provides a structured research workflow and detailed protocols for the characterization of this compound's therapeutic potential. As a self-validating system, this document will guide researchers through a logical progression of experiments, from initial target identification to cellular mechanism of action studies, ensuring a robust evaluation of its medicinal chemistry applications.

Introduction: The Promise of the Pyrazole Scaffold

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms that has garnered significant attention in pharmaceutical research[3][4]. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a variety of biological targets through hydrogen bonding and π-π stacking interactions[5]. Derivatives of pyrazole have been successfully developed into drugs targeting a range of diseases, underscoring the therapeutic potential embedded within this chemical class[6]. The aminopyrazole moiety, in particular, is a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase active site[7].

The subject of this guide, this compound, combines the established pyrazole core with an aminophenyl group, a substitution pattern known to be favorable for various biological activities. The ethanol substituent at the N1 position of the pyrazole ring offers a potential point for metabolic modification or further chemical derivatization to optimize pharmacokinetic and pharmacodynamic properties. Given the prevalence of pyrazole-based compounds as kinase inhibitors and inducers of apoptosis, this application note will focus on a systematic approach to evaluate this compound for these activities.

Proposed Research Workflow for Characterization

To systematically evaluate the therapeutic potential of this compound, a multi-stage research plan is proposed. This workflow is designed to first identify potential biological targets and then to elucidate the compound's mechanism of action at the cellular level.

workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation Target Validation Synthesis Synthesis of this compound KinaseScreen Broad Panel Kinase Screening Synthesis->KinaseScreen Characterized Compound CellViability Cell Viability/Cytotoxicity Assay (MTT) Synthesis->CellViability IC50 IC50 Determination for Hit Kinases KinaseScreen->IC50 Identified Hits Apoptosis Apoptosis Assay (Annexin V/PI) CellViability->Apoptosis Cytotoxic Effect Observed CellCycle Cell Cycle Analysis CellViability->CellCycle WesternBlot Western Blot Analysis IC50->WesternBlot Confirmed Target Inhibition Apoptosis->WesternBlot Apoptosis Confirmed

Caption: Proposed research workflow for the characterization of this compound.

Synthetic Protocol

While various methods exist for the synthesis of pyrazole derivatives, a common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative[8]. For the synthesis of this compound, a plausible route would involve the reaction of a suitably substituted phenylhydrazine with a three-carbon synthon, followed by functional group manipulations. A representative, though not explicitly verified for this exact molecule, synthetic approach is outlined below.

Protocol 3.1: Synthesis of this compound

  • Step 1: Synthesis of 1-(4-nitrophenyl)hydrazine. This starting material can be prepared from 4-nitroaniline via diazotization followed by reduction.

  • Step 2: Cyclization to form the pyrazole ring. React 1-(4-nitrophenyl)hydrazine with a suitable three-carbon electrophile, such as 1,1,3,3-tetramethoxypropane, in the presence of an acid catalyst to form 1-(4-nitrophenyl)-1H-pyrazole.

  • Step 3: Functionalization at the 1-position. Alkylate the pyrazole nitrogen with 2-bromoethanol in the presence of a base like potassium carbonate to introduce the ethanol side chain, yielding 2-[4-(4-nitrophenyl)-pyrazol-1-yl]-ethanol.

  • Step 4: Reduction of the nitro group. Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation to obtain the final product, this compound.

  • Purification and Characterization: The final compound should be purified by column chromatography or recrystallization and its structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibitory Screening

Given the prevalence of aminopyrazole scaffolds in kinase inhibitors, a broad-spectrum kinase panel screening is the logical first step to identify potential molecular targets.

Protocol 4.1: Broad Panel Kinase Assay

This protocol outlines a general procedure for screening the compound against a panel of recombinant kinases. The specific assay format (e.g., radiometric, fluorescence-based) will depend on the service provider or the in-house platform.

  • Objective: To identify kinases that are inhibited by this compound at a fixed concentration (e.g., 10 µM).

  • Materials:

    • Recombinant kinases (commercially available panels)

    • Appropriate kinase-specific substrates (peptides or proteins)

    • ATP (at or near the Km for each kinase)

    • Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

    • Detection reagents (e.g., ³²P-ATP for radiometric assays, ADP-Glo™ for luminescence-based assays)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Positive control inhibitor (e.g., staurosporine or a known inhibitor for each kinase)

    • Microplates (e.g., 96-well or 384-well)

  • Procedure:

    • Prepare the kinase reaction mixture containing the kinase, substrate, and assay buffer.

    • Add this compound to the desired final concentration (e.g., 10 µM). Include wells with a positive control inhibitor and a vehicle control (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at the optimal temperature (usually 30°C or 37°C) for a predetermined time.

    • Stop the reaction and quantify the kinase activity using the appropriate detection method.

    • Calculate the percentage of inhibition for each kinase relative to the vehicle control.

Data Presentation: Kinase Inhibition Profile

The results of the broad panel kinase screen should be summarized in a table, highlighting the kinases that show significant inhibition (e.g., >50% at 10 µM).

Kinase Target% Inhibition at 10 µM
Kinase A85%
Kinase B12%
Kinase C92%
......

Protocol 4.2: IC₅₀ Determination for "Hit" Kinases

For kinases identified as "hits" in the initial screen, a dose-response study should be performed to determine the half-maximal inhibitory concentration (IC₅₀).

  • Objective: To quantify the potency of this compound against specific kinases.

  • Procedure:

    • Follow the same procedure as the broad panel assay (Protocol 4.1).

    • Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Perform the kinase assay at each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Cell-Based Assays for Anticancer Activity

The following protocols are designed to assess the cytotoxic and apoptotic effects of this compound in cancer cell lines. The choice of cell lines should be guided by the results of the kinase screening (e.g., using cell lines known to be dependent on the identified "hit" kinases).

Protocol 5.1: Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the effect of the compound on the viability of cancer cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 5.2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells[3].

  • Objective: To determine if the compound induces apoptosis in cancer cells.

  • Materials:

    • Cancer cell lines

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24-48 hours.

    • Harvest the cells (including any floating cells) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

  • Data Analysis:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

apoptosis_pathway Compound 2-[4-(4-Amino-phenyl)- pyrazol-1-YL]-ethanol TargetKinase Target Kinase (e.g., from screening) Compound->TargetKinase Inhibition Downstream Downstream Signaling (e.g., Pro-survival pathways) TargetKinase->Downstream Inhibition Mitochondria Mitochondrial Outer Membrane Permeabilization Downstream->Mitochondria Inhibition of Inhibition Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway for apoptosis induction by a pyrazole-based kinase inhibitor.

Target Validation in a Cellular Context

To confirm that the observed cellular effects are due to the inhibition of the identified target kinase(s), Western blot analysis can be performed.

Protocol 6.1: Western Blot Analysis of Target Phosphorylation

  • Objective: To assess the phosphorylation status of the target kinase and its downstream substrates in treated cells.

  • Procedure:

    • Treat cells with this compound for a short period (e.g., 1-2 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and a key downstream substrate.

    • Also, probe for the total protein levels of the target kinase and substrate as loading controls.

    • Use secondary antibodies conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the change in phosphorylation levels.

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial characterization of this compound in a medicinal chemistry context. The proposed workflow and detailed protocols will enable researchers to systematically investigate its potential as a kinase inhibitor and an inducer of apoptosis. Positive results from these studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy studies in relevant animal models. The versatility of the pyrazole scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutics.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 16, 2026, from [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed. Retrieved January 16, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 16, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Guide Version: 1.0 Last Updated: January 16, 2026

Introduction

Welcome to the technical support center for the synthesis of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol. This molecule is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate for more complex active pharmaceutical ingredients. Achieving a high yield and purity is critical for downstream applications and overall process efficiency.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common challenges and optimize your synthetic workflow. The information is structured in a practical question-and-answer format to directly address issues you may encounter.

The assumed synthetic pathway, which forms the basis for this guide, involves three primary stages:

  • Pyrazole Ring Formation: Construction of the 4-(4-nitrophenyl)-1H-pyrazole core via a Knorr-type pyrazole synthesis.

  • Nitro Group Reduction: Conversion of the nitroaryl intermediate to the corresponding amino-phenyl pyrazole.

  • N-Alkylation: Introduction of the 2-hydroxyethyl group onto the N1 position of the pyrazole ring.

Our goal is to provide you with the expertise and authoritative information necessary to confidently execute and improve this synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the overall synthetic strategy.

Q1: What is the most critical stage impacting the overall yield of the synthesis?

A: While every step is important, the N-alkylation stage is often the most challenging and yield-defining step. The primary difficulty lies in controlling the regioselectivity of the reaction. Unsymmetrical pyrazoles have two reactive nitrogen atoms (N1 and N2), and alkylation can occur at either site, leading to a mixture of regioisomers that are often difficult to separate.[1][2] Achieving high selectivity for the desired N1 isomer is paramount for maximizing the yield of the final product. Factors like the choice of base, solvent, and the nature of the alkylating agent are critical for controlling this outcome.[1][2][3]

Q2: Which analytical techniques are essential for monitoring reaction progress and confirming product identity?

A: A combination of techniques is recommended for robust analysis:

  • Thin-Layer Chromatography (TLC): Essential for routine monitoring of reaction progress at all stages. It provides a quick assessment of the consumption of starting materials and the formation of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. ¹H NMR is crucial for confirming the formation of the pyrazole ring, the reduction of the nitro group (disappearance of aromatic signals in the nitro-substituted region and appearance of signals in the amino-substituted region), and, most importantly, for determining the regioselectivity of the N-alkylation step.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of intermediates and the final product, providing confidence in their identity.

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of the final compound and for quantifying the ratio of N1/N2 isomers if a mixture is formed.[4]

Q3: Are there any major safety concerns I should be aware of with this synthesis?

A: Yes, several reagents and reactions require careful handling:

  • Hydrazine Derivatives: Phenylhydrazine, often used in the Knorr synthesis, is toxic and a suspected carcinogen.[5] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: If using H₂ gas for the nitro reduction, be aware of the risk of fire or explosion. Ensure the system is properly purged and free of leaks. Catalytic transfer hydrogenation is often a safer alternative.[6][7]

  • Strong Bases: Reagents like sodium hydride (NaH), sometimes used for N-alkylation, are highly reactive and flammable upon contact with water or protic solvents. Handle with care under an inert atmosphere.

Section 2: Troubleshooting Guide by Synthetic Stage

This section provides specific troubleshooting advice in a Q&A format for each major step of the synthesis.

Stage 1: Pyrazole Ring Formation (Knorr Synthesis)

This stage typically involves the condensation of a 1,3-dicarbonyl compound with 4-nitrophenylhydrazine.[8][9][10]

Problem: My pyrazole formation has a very low yield.

  • Q: Could my starting materials be the issue?

    • A: Absolutely. The purity of the 1,3-dicarbonyl compound and the hydrazine is critical. Impurities can inhibit the reaction or lead to side products.[11] Always use reagents from a reputable source or purify them before use.

  • Q: Is the reaction pH important?

    • A: Yes, the Knorr synthesis is typically acid-catalyzed.[9][10] Using a catalytic amount of a mild acid like acetic acid is common.[5] If the reaction is too slow, consider optimizing the amount of acid. However, strongly acidic conditions can lead to degradation. The dehydration of the intermediate is often the rate-determining step.[12]

  • Q: How does solvent choice affect the reaction?

    • A: The solvent plays a significant role. Polar protic solvents like ethanol or acetic acid are commonly used and generally give good results.[5] For some substrates, aprotic dipolar solvents might improve yields.[11] If conversion is low, consider screening a few different solvents.

Stage 2: Reduction of the Nitro Group

This stage converts the 4-(4-nitrophenyl)-1H-pyrazole to 4-(1H-pyrazol-4-yl)aniline.

Problem: The reduction of the nitro group is incomplete or results in side products.

  • Q: I'm using Pd/C with H₂ gas and the reaction is sluggish. What can I do?

    • A: Catalyst activity can be an issue. Ensure you are using a fresh, high-quality catalyst. The catalyst may be poisoned by impurities (e.g., sulfur compounds). Also, ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen gas. Increasing hydrogen pressure can also improve the reaction rate, but must be done with appropriate safety equipment.[7]

  • Q: Are there safer or more efficient alternatives to H₂ gas?

    • A: Yes, catalytic transfer hydrogenation is an excellent alternative.[6][7] This method uses a hydrogen donor like hydrazine hydrate, ammonium formate, or cyclohexadiene in the presence of a catalyst (e.g., Pd/C, Pt/C, or even Raney Nickel).[6][13] These reactions are often faster, operate at atmospheric pressure, and can be more selective.[6][14] For example, using Pd/C with 1,4-cyclohexadiene under microwave heating can complete the reduction in minutes.[6]

  • Q: I am seeing dehalogenation of other parts of my molecule. How can I avoid this?

    • A: If your molecule contains sensitive groups like aromatic halogens, standard Pd/C hydrogenation can cause undesired dehalogenation. In such cases, using a different catalyst like Pt/C can be effective while minimizing this side reaction.[6] Alternatively, metal/acid systems like Fe/HCl or SnCl₂/HCl are classic methods that are highly chemoselective for the nitro group.[13][15]

Stage 3: N-Alkylation with a 2-Hydroxyethyl Group

This is the final and often most problematic step, yielding this compound. The key challenge is achieving N1 regioselectivity.[1]

Problem: I am getting a mixture of N1 and N2 alkylated isomers.

  • Q: How can I favor the formation of the desired N1 isomer?

    • A: Regioselectivity is a delicate balance of steric and electronic effects, along with reaction conditions.[2]

      • Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen. If the substituent at the C5 position of the pyrazole is bulkier than the C3 substituent, the incoming alkyl group will preferentially attack the N1 position.

      • Base and Solvent System: This is one of the most powerful tools for controlling selectivity.[1] Using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF often favors N1 alkylation. A weaker base like potassium carbonate (K₂CO₃) in a solvent like DMSO has also been shown to favor N1 substitution.[16] The combination of base and solvent influences the nature of the pyrazolate anion and its counter-ion, which in turn directs the alkylation.[1][3]

  • Q: My N-alkylation reaction has very low conversion.

    • A: This could be due to several factors:

      • Insufficiently Strong Base: The pKa of the pyrazole N-H is typically in the range of 14-15. The base must be strong enough to deprotonate it effectively. If K₂CO₃ is not working, consider a stronger base like NaH or NaOEt.[3]

      • Alkylating Agent Reactivity: 2-Chloroethanol or 2-bromoethanol are common alkylating agents. The bromo- derivative is more reactive and may improve conversion.

      • Temperature: These reactions often require heating. If the reaction is slow at room temperature, gradually increasing the temperature (e.g., to 60-80 °C) can significantly increase the rate.

  • Q: How do I purify the final product if I have an isomeric mixture?

    • A: Separating N1 and N2 isomers can be challenging.

      • Column Chromatography: This is the most common method. Careful selection of the solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradients) is required to achieve separation.

      • Crystallization: If one isomer is significantly more abundant or has different crystallization properties, fractional crystallization may be possible. A patent suggests that pyrazoles can be purified by forming an acid addition salt, crystallizing it, and then neutralizing to recover the pure pyrazole.[17]

Section 3: Data & Visualization

Overall Synthetic Workflow

The diagram below outlines the three-stage synthesis from the starting materials to the final product.

SynthesisWorkflow cluster_stage1 Stage 1: Pyrazole Formation cluster_stage2 Stage 2: Nitro Reduction cluster_stage3 Stage 3: N-Alkylation S1_Reactants 1,3-Dicarbonyl + 4-Nitrophenylhydrazine S1_Product 4-(4-Nitrophenyl)-1H-pyrazole S1_Reactants->S1_Product Acid Catalyst (e.g., Acetic Acid) Ethanol, Reflux S2_Product 4-(4-Aminophenyl)-1H-pyrazole S1_Product->S2_Product Pd/C, H2 or Transfer Hydrogenation (e.g., Hydrazine Hydrate) S3_Product This compound S2_Product->S3_Product 2-Chloroethanol Base (e.g., NaH) DMF

Caption: Three-stage synthetic pathway for the target compound.

Troubleshooting Logic for N-Alkylation Regioselectivity

This flowchart provides a decision-making process for optimizing the critical N-alkylation step.

Caption: Decision tree for optimizing N-alkylation regioselectivity.

Table 1: Recommended Reagents & Conditions
StageKey TransformationRecommended ReagentsSolventKey Parameters
1. Pyrazole Formation Cyclocondensation4-Nitrophenylhydrazine, 1,3-Diketone, Acetic Acid (cat.)EthanolReflux temperature; Monitor by TLC until starting material is consumed.
2. Nitro Reduction NO₂ → NH₂10% Pd/C, Hydrazine HydrateEthanol / MethanolControlled addition of hydrazine at 40-60°C; Very exothermic reaction.[13]
3. N-Alkylation Pyrazole N-H → N-CH₂CH₂OHSodium Hydride (NaH), 2-ChloroethanolAnhydrous DMFAdd NaH at 0°C, stir, then add alkylating agent; Allow to warm to RT or heat gently.

Section 4: Detailed Experimental Protocols

These are generalized protocols and should be adapted based on the specific substrate and laboratory safety procedures.

Protocol 4.1: Synthesis of 4-(4-Nitrophenyl)-1H-pyrazole
  • To a round-bottom flask, add 4-nitrophenylhydrazine (1.0 eq) and the appropriate 1,3-dicarbonyl compound (1.1 eq).

  • Add ethanol as the solvent (approx. 5-10 mL per gram of hydrazine).

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Once the starting hydrazine is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Wash the collected solid with cold ethanol and dry to yield the product.

Protocol 4.2: Synthesis of 4-(1H-Pyrazol-4-yl)aniline
  • In a round-bottom flask, suspend 4-(4-nitrophenyl)-1H-pyrazole (1.0 eq) and 10% Pd/C (5-10 mol% by weight) in ethanol.

  • Heat the suspension to 40-50 °C with vigorous stirring.

  • Slowly add hydrazine hydrate (3.0-5.0 eq) dropwise via an addition funnel. CAUTION: The reaction is exothermic. Maintain the temperature below 60 °C.

  • After the addition is complete, continue stirring at 50-60 °C and monitor by TLC until the starting material is gone.

  • Cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude amine, which can be purified by recrystallization or column chromatography.

Protocol 4.3: Synthesis of this compound
  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add anhydrous DMF.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C (ice bath).

  • Slowly add a solution of 4-(1H-pyrazol-4-yl)aniline (1.0 eq) in anhydrous DMF. Stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.

  • Add 2-chloroethanol (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Gentle heating (e.g., 50 °C) may be required to drive the reaction to completion.

  • Monitor by TLC. Upon completion, carefully quench the reaction by slowly adding cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated product.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]

  • Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents. PMC. Available from: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available from: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available from: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available from: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available from: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. ResearchGate. Available from: [Link]

  • Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H-pyrazoles. SciELO. Available from: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available from: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available from: [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Europe PMC. Available from: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing. Available from: [Link]

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers. Available from: [Link]

  • Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors. ACS Publications. Available from: [Link]

  • Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Portal de recerca UAB. Available from: [Link]

  • Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. ResearchGate. Available from: [Link]

  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. NIH. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available from: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available from: [Link]

  • Reduction of nitro compounds. Wikipedia. Available from: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available from: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available from: [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. Available from: [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available from: [Link]

  • Chapter 30Reduction of Nitro Compounds and Related Substrates. Semantic Scholar. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Nitro Reduction. Common Conditions. Available from: [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. Available from: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available from: [Link]

  • Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available from: [Link]

Sources

overcoming solubility issues with 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol. This molecule holds significant interest in medicinal chemistry and drug development pipelines. However, its complex heterocyclic structure, which combines both polar and non-polar moieties, frequently presents a significant experimental hurdle: poor aqueous solubility. This guide is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's properties, robust troubleshooting strategies, and validated protocols to overcome solubility challenges, ensuring reproducible and accurate experimental outcomes.

Section 1: Understanding the Molecule - A Physicochemical Profile

Effective troubleshooting begins with a clear understanding of the molecule's inherent properties. The structure of this compound dictates its behavior in different solvent systems.

  • Pyrazole Ring: The core pyrazole is a five-membered aromatic heterocycle. While the nitrogen atoms can participate in hydrogen bonding, the ring system itself contributes to the molecule's lipophilicity and can lead to low water solubility.[1][2]

  • Amino-phenyl Group: This functional group is the primary determinant of the molecule's pH-dependent solubility. The aniline-like amino group (-NH₂) is weakly basic. At acidic pH, it becomes protonated to form the more polar and water-soluble ammonium salt (-NH₃⁺).[3][4][5]

  • Ethanol Tail: The hydroxyethyl group (-CH₂CH₂OH) is polar and capable of hydrogen bonding, which modestly aids in aqueous solubility.

The interplay between the flat, relatively non-polar ring systems and the ionizable amino group means that solubility is not straightforward and must be carefully managed. Many promising pyrazole derivatives encounter biopharmaceutical limitations due to poor solubility.[6]

Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Solubility
Molecular Weight 203.25 g/mol N/A
pKa (Strongest Basic) 4.5 (Predicted)The amino group will be significantly protonated at pH < 4.5, enhancing solubility.
LogP 0.29 (Predicted)Indicates a relatively balanced lipophilic/hydrophilic character, suggesting solubility challenges in purely aqueous or highly non-polar solvents.
Boiling Point 426.2°C (Predicted)High boiling point is typical for a stable solid compound.[7]
Density 1.25 g/cm³ (Predicted)N/A

Section 2: Troubleshooting Guide - Common Solubility Issues

This section addresses the most common problems encountered during the handling and use of this compound in a direct question-and-answer format.

Question 1: My compound is insoluble when I add it directly to my neutral aqueous buffer (e.g., PBS pH 7.4). What is my first step?

Answer:

Direct addition to neutral aqueous media is highly likely to fail due to the low intrinsic solubility of the uncharged molecule. The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent. This is a standard and critical practice for nearly all poorly water-soluble drugs in development.[8][9]

Causality: At neutral pH, the primary amino group is largely in its neutral, unprotonated state, making the molecule less polar and thus less soluble in water. The principle of "like dissolves like" dictates that a solvent with properties more similar to the solute is needed for initial dissolution.[10][11]

Initial Action: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[12]

Question 2: I successfully made a DMSO stock, but when I dilute it into my aqueous assay buffer, the compound precipitates. How do I fix this?

Answer:

This is a classic problem of a compound "crashing out" of solution upon dilution. It occurs when the concentration of the organic solvent (DMSO) is no longer high enough to maintain solubility, and the aqueous environment cannot accommodate the drug at that concentration.

Diagnostics:

  • Is the final DMSO concentration too low? Many assays have a tolerance limit for DMSO (typically <0.5% v/v). If your dilution factor is very high, the DMSO's solubilizing power is lost.

  • Is your final compound concentration above its aqueous solubility limit? Even with a small amount of co-solvent, every compound has a maximum solubility in a given aqueous system.

Solutions Workflow:

Use the following decision tree to select the appropriate strategy.

G start Compound precipitates upon dilution from organic stock q1 Is your experimental system sensitive to pH changes? start->q1 ph_yes Yes, pH must be constant q1->ph_yes Yes ph_no No, pH can be adjusted q1->ph_no No cosolvent Use a Co-Solvent Strategy (See SOP 3) ph_yes->cosolvent ph_adjust Use a pH Adjustment Strategy (See SOP 2) ph_no->ph_adjust

Caption: Decision workflow for troubleshooting precipitation.

Solution 1: pH Adjustment (If permissible): The most effective method for this specific molecule is to lower the pH of your final aqueous solution. By preparing your buffer at an acidic pH (e.g., pH 3-4), the amino group becomes protonated, dramatically increasing aqueous solubility.[3][13]

Solution 2: Co-Solvency (If pH must remain fixed): A co-solvent approach involves using a mixture of water and a water-miscible organic solvent to create a solution with properties intermediate between the two.[14][15] This can increase the solubility of a lipophilic compound significantly compared to water alone.[15][16] You may need to increase the percentage of the organic solvent in your final solution, but this must be balanced against the tolerance of your experimental system (e.g., cell culture, enzyme assay).

Question 3: What are the best organic solvents for creating a primary stock solution?

Answer:

The choice of solvent depends on the desired concentration and downstream application compatibility.

Recommended Solvent Comparison

SolventMax Practical ConcentrationProsCons
DMSO >50 mMExcellent solubilizing power; miscible with water.Can be toxic to cells at >0.5%; may interfere with some assays.
Ethanol (EtOH) 1-10 mMLess toxic than DMSO; suitable for many in vivo studies.Less powerful solubilizer than DMSO; can cause protein denaturation at high concentrations.
PEG 400 1-5 mMLow toxicity; often used in pharmaceutical formulations.Can be viscous; solubility enhancement is moderate.
DMF >20 mMGood solubilizing power.Higher toxicity than DMSO; less common in biological assays.

For initial in vitro screening, DMSO is the industry standard. For preparations intended for animal studies, formulations with ethanol , PEG 400 , or mixtures thereof are more common.

Section 3: Standard Operating Procedures (SOPs)

Follow these detailed protocols for reliable and reproducible solution preparation. Always use high-quality volumetric flasks and calibrated balances for accuracy.[17][18]

SOP 1: Preparation of a 20 mM Stock Solution in DMSO

  • Weighing: Accurately weigh 4.07 mg of this compound (MW = 203.25 g/mol ).

  • Dissolution: Transfer the solid to a 1 mL volumetric flask. Add approximately 0.8 mL of 100% DMSO.

  • Mixing: Vortex or sonicate gently at room temperature until all solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Final Volume: Add DMSO to the 1 mL calibration mark. Invert the flask 10-15 times to ensure homogeneity.[19]

  • Storage: Store in a tightly sealed vial at -20°C or -80°C, protected from light and moisture.

SOP 2: Solubilization using pH Adjustment

This protocol describes diluting a 20 mM DMSO stock to a 20 µM working solution in an acidic buffer.

  • Prepare Acidic Buffer: Prepare your desired buffer (e.g., citrate, acetate) and adjust the pH to 4.0 using HCl.

  • Pre-Dilution (Optional but Recommended): If making a large dilution, perform an intermediate dilution of the DMSO stock in DMSO to minimize precipitation risk.

  • Final Dilution: While vortexing the 10 mL of pH 4.0 buffer, add 10 µL of the 20 mM DMSO stock solution dropwise.

  • Equilibration: Continue to mix for 5-10 minutes.

  • Validation: Visually inspect the solution for clarity. For critical applications, check the concentration and stability via HPLC-UV. The solution should remain clear for the duration of the experiment.

SOP 3: Solubilization using a Co-Solvent System

This protocol describes preparing a 20 µM working solution in a final solvent of 5% Ethanol in PBS.

  • Prepare Stock: Create a 10 mM stock solution of the compound in 100% Ethanol following the principles of SOP 1.

  • Prepare Co-solvent/Buffer Mix: In a separate tube, prepare the final solvent system. For a 10 mL final volume, this would be 0.5 mL of 100% Ethanol mixed with 9.5 mL of PBS (pH 7.4).

  • Final Dilution: Add 20 µL of the 10 mM ethanol stock solution to the 10 mL of the pre-mixed co-solvent/buffer system.

  • Mixing & Validation: Vortex to mix and visually inspect for clarity. The advantage of this method is that the compound is never exposed to a purely aqueous environment, reducing the chance of precipitation.[15]

Section 4: Frequently Asked Questions (FAQs)

  • Q: How should I store my stock solutions?

    • A: For long-term stability, store concentrated organic stock solutions at -20°C or -80°C in tightly sealed, light-protected vials. Avoid repeated freeze-thaw cycles by aliquoting the stock into single-use volumes.

  • Q: Can I use sonication or heat to dissolve the compound?

    • A: Gentle sonication at room temperature is acceptable and can aid dissolution. Gentle warming (e.g., to 37°C) may also be used, but prolonged exposure to heat should be avoided as it can degrade the compound. Never use aggressive heating.

  • Q: My compound still precipitates with all these methods. What else can I try?

    • A: If standard pH and co-solvent methods fail, you may be exceeding the compound's maximum solubility under any viable condition. Advanced formulation strategies may be required, such as using surfactants to form micelles or creating solid dispersions, though these are more complex and typically employed in later-stage drug development.[8][20] For research purposes, the most practical solution is to lower the final concentration of the compound in your assay.

References

  • Li, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Rowan Scientific. Available at: [Link]

  • Mey, A. S. J. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]

  • Gervasi, M. F., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Available at: [Link]

  • Van der Maelen, C., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. Available at: [Link]

  • Pharma Dost. (2023, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Dost. Available at: [Link]

  • Tran, P., & Park, J. B. (2011). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Li, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. Available at: [Link]

  • Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. Available at: [Link]

  • Kumar, S., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Solubility of Things. (n.d.). Pyrazole. Solubility of Things. Available at: [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. Available at: [Link]

  • Madhuri, K. S. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. Available at: [Link]

  • Patel, J., et al. (2011). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]

  • Almalki, A. A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available at: [Link]

  • Wasvary, J. (2021). Is the solubility of amino acids affected by their pH levels? Quora. Available at: [Link]

  • Al-Zoubi, N., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]

  • Grosse Daldrup, J-B., et al. (2017). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]

  • ResearchGate. (n.d.). pH dependence of amino acid solubility. ResearchGate. Available at: [Link]

  • Nick Oswald. (2021, March 10). How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]

  • Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. Available at: [Link]

  • ChemBK. (n.d.). Pyrazole. ChemBK. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Rice University. Available at: [Link]

  • PubChem. (n.d.). 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2022, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts. Available at: [Link]

  • The Sheekey Science Show. (2021, November 1). Making stock solutions - how and why. [Video]. YouTube. Available at: [Link]

  • King's Land. (n.d.). Bulk 2-(4-Aminophenyl)ethanol for Organic Synthesis. King's Land. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Amino-N-ethylanilino)ethanol. National Center for Biotechnology Information. Available at: [Link]

  • Chem-Dictionary. (n.d.). 1211594-59-0 this compound. Chem-Dictionary. Available at: [Link]

  • PubChem. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Stability of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound. Given that specific stability data for this compound is not extensively available in the public domain, this document provides a framework based on the chemical properties of its constituent functional groups—an aromatic amine, a pyrazole ring, and a primary alcohol—and established principles of small molecule stability testing.

Section 1: Core Stability Considerations & FAQs

This section addresses fundamental questions regarding the inherent stability of this compound based on its molecular structure.

Q1: What are the primary structural features of this compound that might influence its stability in solution?

A1: The molecule possesses three key functional groups that are critical to consider when evaluating its stability:

  • Aromatic Amine (-NH₂): The 4-aminophenyl group is susceptible to oxidation. Aromatic amines can oxidize to form colored impurities (such as nitroso, nitro, and polymeric species), especially when exposed to air, light, or trace metal ions.[1][2] This is often the most significant liability for this class of compounds.

  • Pyrazole Ring: The pyrazole ring itself is generally aromatic and relatively stable.[3] However, it can be susceptible to certain reactions like strong nitration or halogenation, though these conditions are not typical for most biological experiments.[4] The N1-substitution with an ethanol group is generally stable.

  • Primary Alcohol (-CH₂OH): The ethanol side chain is typically stable under physiological conditions. However, it can undergo oxidation to an aldehyde or carboxylic acid under strongly oxidizing conditions, or esterification if stored in acidic alcoholic solutions.

cluster_molecule This compound cluster_liabilities Potential Stability Liabilities mol amine Aromatic Amine (Oxidation-Prone) mol->amine Susceptible to air, light, metal ions pyrazole Pyrazole Ring (Generally Stable) mol->pyrazole Resistant to mild conditions alcohol Ethanol Group (Oxidation under harsh conditions) mol->alcohol Generally stable but can be oxidized start Experimental Issue Observed q1 Decreased Activity in Long-Term Assay? start->q1 q2 Unexpected Peaks in HPLC/LC-MS? start->q2 q3 Stock Solution Changed Color? start->q3 a1 Assess stability in media. (See Protocol 2) q1->a1 Yes a2 Perform forced degradation to identify degradants. (See Protocol 1) q2->a2 Yes a3 Likely oxidation of aromatic amine. Prepare fresh stock solution. q3->a3 Yes end Problem Identified a1->end a2->end a3->end

Caption: Troubleshooting flowchart for common stability-related issues.

Q4: My compound shows diminishing activity over the course of a multi-day cell-based assay. Is this a stability issue?

A4: This is a classic sign of compound instability in the experimental medium. [5]The compound may be degrading under the incubation conditions (37°C, 5% CO₂, aqueous environment). To confirm this, you should assess the compound's stability directly in your cell culture medium over a time course that matches your experiment. (See Protocol 2 ).

Q5: I am analyzing my compound via HPLC/LC-MS and see new, smaller peaks appearing over time that were not present in the initial analysis. What are these?

A5: These new peaks are very likely degradation products. [6]A properly designed stability-indicating HPLC method should be able to separate the parent compound from its degradants. [7]To tentatively identify the nature of these degradants, a forced degradation study can be invaluable. By intentionally stressing the compound, you can generate these degradation products in higher abundance, making them easier to characterize. (See Protocol 1 ).

Q6: My stock solution in DMSO, which was initially colorless, has turned yellow/brown after some time on the benchtop. Is it still usable?

A6: A color change is a strong visual indicator of degradation, particularly for compounds with an aromatic amine. This moiety is prone to oxidation, which often produces colored byproducts. [1]It is strongly recommended to discard the colored solution and prepare a fresh stock from solid material. To prevent this, always store stock solutions protected from light at -20°C or -80°C and minimize their time at room temperature. [8] Q7: After thawing my frozen stock solution, I noticed a precipitate. Does this mean the compound has degraded?

A7: Not necessarily. Precipitation upon thawing often indicates a solubility issue rather than degradation. [5]The compound's solubility may be lower at the storage temperature (-20°C), causing it to fall out of solution. Before use, ensure the solution is completely thawed and vortexed thoroughly to redissolve the compound. If the precipitate persists, consider preparing a slightly more dilute stock solution for future experiments.

Section 3: Experimental Protocols for Stability Assessment

This section provides step-by-step methodologies for proactively assessing the stability of this compound.

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential to understand potential degradation pathways and to develop a stability-indicating analytical method. [9]The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [10]

cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Solution of Compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (80°C Solution) start->therm photo Photolytic (ICH Q1B Light Exposure) start->photo analyze Analyze Samples by HPLC-UV/MS at Time Points (e.g., 0, 2, 8, 24h) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze end Identify Degradation Products & Assess Peak Purity analyze->end

Caption: Workflow for a forced degradation study.

Materials:

  • This compound

  • HPLC-grade Methanol or Acetonitrile

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio to achieve the final conditions listed below. Include a control sample diluted with water.

    • Acid Hydrolysis: 0.5 M HCl at 60°C.

    • Base Hydrolysis: 0.5 M NaOH at 60°C.

    • Oxidative: 15% H₂O₂ at room temperature.

    • Thermal: Store a solution of the compound in a neutral buffer at 80°C.

    • Photolytic: Expose a solution to light according to ICH Q1B guidelines.

  • Time Points: Analyze samples by a suitable HPLC method at initial (t=0) and subsequent time points (e.g., 2, 8, 24 hours) until sufficient degradation is observed.

  • Analysis: For acid/base samples, neutralize with an equimolar amount of base/acid before injection. Monitor the disappearance of the parent peak and the appearance of new peaks. A mass spectrometer is highly valuable for obtaining molecular weights of the degradation products. [6]

Protocol 2: Stability in Experimental Media

This protocol determines the compound's stability under conditions that mimic your actual experiment. [8] Materials:

  • Compound stock solution (e.g., 10 mM in DMSO).

  • Experimental medium (e.g., DMEM + 10% FBS).

  • Sterile, low-protein-binding plates or tubes.

  • Humidified incubator (37°C, 5% CO₂).

  • Analytical instrument (HPLC-MS is ideal).

Procedure:

  • Working Solution: Prepare a working solution of your compound in the experimental medium at the final concentration used in your assay (e.g., 10 µM).

  • Incubation: Dispense aliquots of the working solution into sterile tubes or wells.

  • Time Course: Place the samples in the incubator. At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove one aliquot for each condition.

  • Sample Quenching: Immediately stop any further degradation by freezing the sample at -80°C or by adding an equal volume of cold acetonitrile to precipitate proteins and extract the compound. [11]5. Analysis: Centrifuge the quenched samples to remove precipitates. Analyze the supernatant by HPLC-MS to quantify the remaining parent compound.

  • Data Interpretation: Plot the concentration of the parent compound versus time to determine its half-life in the experimental medium.

References

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • International Council for Harmonisation. ICH Q1A (R2): Stability Testing of New Drug Substances and Products. [Link]

  • Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • KCAS Bio. Unstable Small Molecule Therapeutic Analysis. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

  • PharmaGuideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Link]

Sources

Technical Support Center: Crystallization of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). Drawing upon established principles of crystallization and specific knowledge of pyrazole derivatives, this resource provides in-depth troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Crystallization and Solubility Issues

Question: I am having difficulty finding a suitable single-solvent system for the crystallization of this compound. What should I do?

Answer: It is not uncommon for pyrazole derivatives to exhibit challenging solubility profiles.[1] If a single-solvent system is not readily apparent, a binary (two-solvent) system, also known as anti-solvent crystallization, is a highly effective alternative.[2]

The principle behind this technique is to dissolve your compound in a "good" solvent at an elevated temperature, in which it is highly soluble. Subsequently, a "poor" or "anti-solvent," in which the compound is sparingly soluble, is added dropwise until the solution becomes turbid. This controlled induction of supersaturation often leads to the formation of high-quality crystals upon slow cooling.[2]

Recommended Solvent Screening Strategy:

Solvent Class "Good" Solvents (for initial dissolution) "Poor" Solvents (Anti-solvents) Rationale & Comments
Alcohols Methanol, Ethanol, IsopropanolWater, Heptane, HexaneAlcohols are often effective at dissolving polar compounds like the target molecule due to hydrogen bonding capabilities.
Ketones Acetone, Methyl Ethyl KetoneHeptane, Hexane, TolueneKetones offer a different polarity profile and can be effective for moderately polar compounds.
Esters Ethyl AcetateHeptane, HexaneEthyl acetate is a versatile solvent of intermediate polarity.
Ethers Tetrahydrofuran (THF), DioxaneWater, Heptane, HexaneEthers can be good solvents for a range of compounds. Use with caution due to peroxide formation.
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Water, Isopropanol, Ethyl AcetateUse these strong solvents sparingly, as they can be difficult to remove and may lead to oiling out. They are often used when solubility is extremely low in other systems.

Experimental Protocol: Anti-Solvent Crystallization

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal volume of a "good" solvent (e.g., ethanol) with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Anti-Solvent Addition: While maintaining a warm temperature, add the "poor" solvent (e.g., water or heptane) dropwise with continuous stirring until the first sign of persistent turbidity (cloudiness) is observed.

  • Crystal Growth: If turbidity appears, add a few drops of the "good" solvent back into the solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature. For maximum yield, you can further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture (the same ratio of "good" and "poor" solvents).

  • Drying: Dry the crystals under vacuum at a temperature appropriate for the solvent system used.

Issues with Product Purity and Impurities

Question: My final crystalline product of this compound has low purity. How can I improve this?

Answer: Low purity in the final product can stem from several factors, including the presence of unreacted starting materials, byproducts, or the co-crystallization of impurities. For pyrazole syntheses, the formation of regioisomers can be a particular challenge, as these often have very similar physical properties to the desired product, making them difficult to separate.[3]

A highly effective method for purifying pyrazoles with basic nitrogen atoms, such as the target molecule, is through acid addition salt formation .[4][5] This technique leverages the basicity of the pyrazole and the aniline moieties. By reacting the crude product with an acid, a salt is formed which often has significantly different solubility properties than the freebase and impurities, allowing for its selective crystallization.

Workflow for Purification via Acid Addition Salt Formation:

A Crude Product in Solution (e.g., Ethanol, Isopropanol) B Add Acid (e.g., HCl, H2SO4) Dropwise with Stirring A->B Reaction C Salt Crystallizes Out B->C Precipitation D Isolate Salt by Filtration C->D Separation E Wash Salt with Cold Solvent D->E Purification F Dissolve Salt in Water E->F Redissolution G Neutralize with Base (e.g., NaHCO3, NaOH) F->G Liberation of Free Base H Precipitated Pure Product G->H Precipitation I Isolate Pure Product by Filtration H->I Final Separation J Wash with Water & Dry I->J Final Purification

Caption: Workflow for purification via acid addition salt formation.

Experimental Protocol: Purification via Acid Addition Salt Formation

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethanol or isopropanol.

  • Acid Addition: Slowly add at least an equimolar amount of an acid (e.g., a solution of HCl in isopropanol, or aqueous sulfuric acid) dropwise while stirring.

  • Crystallization of the Salt: The corresponding salt should precipitate out of the solution. Cooling the mixture can enhance the yield.

  • Isolation of the Salt: Collect the salt crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Liberation of the Free Base: Dissolve the purified salt in water.

  • Neutralization: Slowly add a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic. The purified free base of your compound will precipitate out.

  • Final Isolation: Collect the purified product by vacuum filtration, wash thoroughly with water to remove any remaining salts, and dry under vacuum.

Controlling Crystal Form and Polymorphism

Question: I am concerned about polymorphism. How can I ensure I am consistently producing the same crystal form of this compound?

Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.[6] Controlling polymorphism requires careful control over the crystallization conditions.

Key Parameters to Control for Polymorphic Outcome:

  • Solvent System: The choice of solvent can significantly influence which polymorph is favored. It is advisable to screen a variety of solvents with different polarities and hydrogen bonding capabilities.

  • Rate of Cooling: Rapid cooling tends to favor the formation of metastable polymorphs, while slow, controlled cooling is more likely to yield the thermodynamically stable form.

  • Supersaturation Level: The degree of supersaturation can impact nucleation and growth kinetics, thereby influencing the resulting polymorph.

  • Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that form. This is a powerful technique for ensuring batch-to-batch consistency.

A systematic polymorph screen is the most robust way to identify and characterize different crystalline forms.[7] This involves crystallizing the compound under a wide range of conditions (different solvents, temperatures, and crystallization methods) and analyzing the resulting solids using techniques such as:

  • Powder X-ray Diffraction (PXRD): To identify different crystal lattices.

  • Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and identify solvates.

  • Infrared (IR) and Raman Spectroscopy: To detect differences in molecular vibrations between polymorphs.

Impact of pH on Crystallization

Question: My crystallization is inconsistent. Could the pH be a factor for this compound?

Answer: Absolutely. For a molecule containing both a basic pyrazole ring and an amino group, pH is a critical and often overlooked parameter.[8][9] The solubility of your compound will be highly dependent on the pH of the solution.[10]

  • At low pH: The amino group and potentially the pyrazole nitrogen will be protonated, forming a more soluble cationic species.

  • Near the isoelectric point (pI): The molecule will have a net neutral charge, and its aqueous solubility will be at a minimum. This is often the ideal pH range to induce crystallization from aqueous or semi-aqueous solutions.

  • At high pH: The molecule will be in its free base form.

Inconsistencies in your crystallization could be due to minor variations in the pH of your crude material or solvent. Deliberately adjusting the pH can be a powerful tool to control the onset of crystallization and potentially improve crystal quality.[11][12]

Troubleshooting pH-Related Issues:

  • Measure the pH: Before and during your crystallization, measure the pH of the solution.

  • Buffer the System: If working in a semi-aqueous environment, consider using a buffer to maintain a consistent pH.

  • Controlled pH Swing: A common technique is to dissolve the compound at a low pH where it is soluble, and then slowly raise the pH with a base to induce crystallization at the point of minimum solubility.

Logical Flow for Troubleshooting Crystallization:

cluster_problem Problem Identification cluster_solution Troubleshooting Path start Start: Crystallization Issue no_crystals No Crystals Forming start->no_crystals poor_quality Poor Crystal Quality (oiling out, small needles) start->poor_quality low_purity Low Purity start->low_purity solubility Optimize Solvent System (try anti-solvent method) no_crystals->solubility Check Solubility cooling Control Cooling Rate (slow cooling) poor_quality->cooling Improve Growth salt_formation Purify via Salt Formation low_purity->salt_formation Remove Impurities solubility->cooling ph_control Investigate & Control pH (pH swing) solubility->ph_control seeding Introduce Seed Crystals cooling->seeding cooling->ph_control end Successful Crystallization seeding->end ph_control->end salt_formation->end

Caption: A logical troubleshooting workflow for crystallization issues.

References

  • DE102009060150A1 - Process for the purification of pyrazoles - Google P
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media - MDPI. (URL: [Link])

  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • What solvent should I use to recrystallize pyrazoline? - ResearchGate. (URL: [Link])

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. (URL: [Link])

  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid | ACS Omega - ACS Publications. (URL: [Link])

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry - Reddit. (URL: [Link])

  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC. (URL: [Link])

  • Synthesis and Characterization of Some New Pyrazole Compounds - ResearchGate. (URL: [Link])

  • 2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O | CID 4293604 - PubChem. (URL: [Link])

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC - NIH. (URL: [Link])

  • The importance of amino acid interactions in the crystallization of hydroxyapatite - PMC. (URL: [Link])

  • Crystal Engineering for Enhanced Solubility and Bioavailability of Poorly Soluble Drugs - PubMed. (URL: [Link])

  • Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies - MDPI. (URL: [Link])

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (URL: [Link])

  • Polymorph selection of pharmaceutical cocrystals via bench-top and continuous production techniques - PubMed. (URL: [Link])

  • Is aromaticity of the 4 aromatic amino acids affected by pH? - Chemistry Stack Exchange. (URL: [Link])

  • (PDF) A Practical Guide to Pharmaceutical Polymorph Screening & Selection - ResearchGate. (URL: [Link])

  • Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl] - IUCrData. (URL: [Link])

  • Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives - PubMed. (URL: [Link])

  • 3-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide ethanol monosolvate - NIH. (URL: [Link])

  • Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl] - NIH. (URL: [Link])

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem - NIH. (URL: [Link])

  • 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol - PMC - NIH. (URL: [Link])

  • Pyrazole | C3H4N2 | CID 1048 - PubChem - NIH. (URL: [Link])

  • (PDF) Crystal structure of (4Z)-4-{methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one - ResearchGate. (URL: [Link])

  • Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin- 2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye - Growing Science. (URL: [Link])

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides - SciSpace. (URL: [Link])

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. (URL: [Link])

  • 2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethanol - CAS Common Chemistry. (URL: [Link])

  • 2-[5-(4-Hydroxy-phen-yl)-1-phenyl-1H-pyrazol-3-yl]phenol - PubMed. (URL: [Link])

Sources

Technical Support Center: Synthesis of Aminophenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of aminophenyl pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of aminophenyl pyrazoles, and how can I prevent it?

A1: The most prevalent side reaction is the formation of regioisomers, particularly when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine like aminophenylhydrazine.[1] This lack of regioselectivity arises because the two carbonyl groups of the dicarbonyl compound have different reactivities, and the two nitrogen atoms of the hydrazine also exhibit different nucleophilicities. The result is a mixture of pyrazole isomers that can be challenging to separate.

To mitigate this, consider the following strategies:

  • Solvent Selection: The choice of solvent can significantly influence regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase the preference for one regioisomer.[2][3]

  • pH Control: Adjusting the pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens, thereby directing the reaction towards a single isomer.

  • Steric and Electronic Guidance: Introducing bulky substituents or strong electron-withdrawing groups on either the dicarbonyl compound or the hydrazine can create a steric or electronic bias, favoring the formation of one regioisomer.

Q2: I am using an α,β-unsaturated carbonyl compound and aminophenylhydrazine, but I'm isolating a pyrazoline instead of the desired pyrazole. What is happening?

A2: The reaction of α,β-unsaturated carbonyl compounds with hydrazines proceeds through a pyrazoline intermediate.[4][5] The final pyrazole is formed upon oxidation of this intermediate. If you are isolating the pyrazoline, it indicates that the reaction has not gone to completion or that the conditions are not suitable for the subsequent oxidation step.

To promote the formation of the aromatic pyrazole, you can:

  • Introduce an Oxidizing Agent: After the initial condensation to form the pyrazoline, an oxidizing agent can be added. Common choices include bromine or simply heating the pyrazoline intermediate in a solvent like DMSO under an oxygen atmosphere.[6][7]

  • Choose a Different Synthetic Route: If pyrazoline formation is persistent, consider using a 1,3-dicarbonyl compound as your starting material, which directly yields the pyrazole without an oxidation step.

Q3: My aminophenyl pyrazole product is difficult to purify. What are some effective purification strategies?

A3: Purification challenges often arise from the presence of regioisomers or other closely related impurities.[8] Standard techniques like column chromatography and recrystallization are the most common methods.[8][9]

For effective purification:

  • Column Chromatography: Use thin-layer chromatography (TLC) to develop an optimal solvent system that provides good separation between your desired product and impurities.[8]

  • Recrystallization: Experiment with various solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature. Ethanol and dioxane are often good starting points.[9]

  • Acid Addition Salt Formation: You can convert the aminophenyl pyrazole into an acid addition salt (e.g., with phosphoric or oxalic acid).[10] These salts often have better crystallization properties than the free base, allowing for easier purification. The pure salt can then be neutralized to recover the purified aminophenyl pyrazole.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Formation of multiple side products. 3. Product loss during workup or purification.1. Monitor the reaction by TLC to ensure completion. Consider increasing reaction time or temperature. 2. Optimize reaction conditions to minimize side reactions (see FAQs and detailed protocols). 3. For water-soluble products, use a suitable organic solvent for extraction. Optimize purification methods to minimize loss.
Mixture of Regioisomers 1. Use of an unsymmetrical 1,3-dicarbonyl. 2. Non-optimal solvent or pH.1. If possible, use a symmetrical 1,3-dicarbonyl. 2. Switch to a fluorinated alcohol solvent like TFE or HFIP.[1][2] 3. Screen different pH conditions (acidic vs. basic).
Formation of Pyrazoline Reaction with an α,β-unsaturated carbonyl without subsequent oxidation.Add an oxidation step after the initial condensation, for example, by heating in DMSO with oxygen.[6][7]
Unidentified Impurities 1. Decomposition of starting materials or product. 2. Side reactions involving the amino group. 3. Impurities in starting materials.1. Ensure the reaction is run under an inert atmosphere if starting materials are air-sensitive. Avoid excessive heating. 2. Consider protecting the amino group if it is interfering with the reaction. A reductive deamination byproduct has been observed under certain acidic conditions.[11] 3. Check the purity of your starting materials before beginning the reaction.

Mechanistic Insights and Key Experimental Protocols

The Knorr Pyrazole Synthesis: Mechanism of Regioisomer Formation

The Knorr pyrazole synthesis is a cornerstone for preparing pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[12][13][14][15] The formation of regioisomers is a direct consequence of the initial nucleophilic attack.

G cluster_start Starting Materials cluster_path_A Pathway A cluster_path_B Pathway B Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl A1 Attack at Carbonyl 1 Unsymmetrical\n1,3-Dicarbonyl->A1 B1 Attack at Carbonyl 2 Unsymmetrical\n1,3-Dicarbonyl->B1 Aminophenyl-\nhydrazine Aminophenyl- hydrazine Aminophenyl-\nhydrazine->A1 More nucleophilic N attacks more electrophilic C=O Aminophenyl-\nhydrazine->B1 Less favored attack A2 Intermediate A A1->A2 A3 Cyclization & Dehydration A2->A3 P1 Regioisomer 1 A3->P1 B2 Intermediate B B1->B2 B3 Cyclization & Dehydration B2->B3 P2 Regioisomer 2 B3->P2

Knorr synthesis pathways leading to regioisomers.
Controlling Regioselectivity with Fluorinated Alcohols

The use of fluorinated alcohols like TFE can significantly improve the regioselectivity of the pyrazole synthesis.[1][2] This is attributed to the ability of these solvents to form a hemiacetal intermediate with the more reactive carbonyl group, temporarily blocking it and directing the hydrazine to attack the other carbonyl.

Table 1: Effect of Solvent on Regioisomeric Ratio

1,3-DicarbonylHydrazineSolventRegioisomeric Ratio (Desired:Undesired)Reference
1,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineEthanol1:1.3[1]
1,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineTFE4.5:1
1,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineHFIP>99:1[2]
Protocol 1: Regioselective Synthesis of an Aminophenyl Pyrazole using HFIP

This protocol is adapted from the findings of Fustero, et al. and demonstrates the use of a fluorinated alcohol to control regioselectivity.[1][2]

Materials:

  • 1-(4-aminophenyl)hydrazine

  • 1,1,1-Trifluoro-2,4-pentanedione

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1-(4-aminophenyl)hydrazine (1.0 eq) in HFIP.

  • Add 1,1,1-trifluoro-2,4-pentanedione (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the HFIP under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Protocol 2: Synthesis of a 5-Aminophenyl Pyrazole from a β-Ketonitrile

This method is a common route for synthesizing aminopyrazoles.[16][17]

Materials:

  • β-Ketonitrile (e.g., benzoylacetonitrile)

  • (4-Aminophenyl)hydrazine hydrochloride

  • Ethanol

  • Sodium acetate

Procedure:

  • Dissolve the β-ketonitrile (1.0 eq) and (4-aminophenyl)hydrazine hydrochloride (1.1 eq) in ethanol in a round-bottom flask.

  • Add sodium acetate (1.2 eq) to the mixture.

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 5-aminophenyl pyrazole.

G cluster_workflow General Troubleshooting Workflow Start Reaction produces undesired side products Check1 Is it a mixture of regioisomers? Start->Check1 Check2 Is the side product a pyrazoline? Check1->Check2 No Sol1 Change solvent to TFE/HFIP or adjust pH Check1->Sol1 Yes Check3 Are there other unidentified impurities? Check2->Check3 No Sol2 Add an oxidation step (e.g., heat in DMSO/O2) Check2->Sol2 Yes Sol3 Check starting material purity and consider protecting groups Check3->Sol3 Yes End Pure aminophenyl pyrazole obtained Sol1->End Sol2->End Sol3->End

A logical workflow for troubleshooting common side reactions.

References

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Slideshare. (n.d.). knorr pyrazole synthesis. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 157–173. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. [Link]

  • Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 157–173. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. CONICET Digital. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8913-8925. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Link]

  • Aggarwal, N., Kumar, R., & Singh, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(2), 1-49. [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. [Link]

  • ResearchGate. (n.d.). Two-component reactions of 5-amino-pyrazole derivatives with various.... [Link]

  • IRIS. (n.d.). Reaction of beta-cyanomethylene-beta-enamino diketones and -keto esters with hydrazines: Synthesis of pyrazole and pyridine derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Gellis, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6449. [Link]

  • Molecules. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • PubMed. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]

  • PubMed. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Aggarwal, N., Kumar, R., & Singh, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(2), 1-49. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazoline synthesis. [Link]

  • Fun, H.-K., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 13(5), 5610–5624. [Link]

  • Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5871. [Link]

  • Gilfillan, L., et al. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 13(14), 4276-4284. [Link]

  • Google Patents. (n.d.). US6218418B1 - 3(5)
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 10(4), 793-802. [Link]

Sources

Technical Support Center: Degradation Pathway Analysis of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation pathways of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol. As a novel compound, direct degradation studies are not yet prevalent in published literature. Therefore, this guide provides a predictive framework based on established chemical principles of its constituent functional groups—a substituted pyrazole, a primary aromatic amine, and an ethanol moiety. The following content offers troubleshooting advice and detailed protocols for conducting forced degradation studies to elucidate its stability profile, a critical step in pharmaceutical development.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Predicted Degradation Pathways

Q1: What are the most probable sites of degradation on the this compound molecule under stress conditions?

A1: Based on the chemical structure, we can anticipate degradation to occur at three primary locations: the primary aromatic amine, the ethanol side chain, and the pyrazole ring itself.

  • Primary Aromatic Amine (Aniline Moiety): The 4-aminophenyl group is susceptible to oxidation, which can lead to the formation of colored degradants. Potential oxidative degradation products include nitroso, nitro, and dimeric/polymeric species resulting from radical coupling.

  • Ethanol Side Chain: The primary alcohol is prone to oxidation to form an aldehyde, which can be further oxidized to a carboxylic acid.

  • Pyrazole Ring: While generally stable, the pyrazole ring can undergo degradation under harsh conditions, such as strong oxidation or extreme pH, potentially leading to ring-opening products.[4]

Q2: What types of reactions are expected to cause the degradation of this molecule?

A2: The primary degradation pathways are expected to be oxidation and hydrolysis .

  • Oxidation: This is likely the most significant degradation pathway due to the presence of the aromatic amine and the primary alcohol. Oxidative stress can be induced by peroxides, atmospheric oxygen, and metal ions.

  • Hydrolysis: While the core structure does not contain readily hydrolyzable groups like esters or amides, hydrolysis at extreme pH values could potentially lead to cleavage of the N-C bond between the pyrazole and the ethanol side chain or degradation of the pyrazole ring.

  • Photodegradation: Aromatic systems and compounds with amino groups can be susceptible to degradation upon exposure to light, leading to a variety of complex reactions.

Section 2: Experimental Design for Forced Degradation Studies

Q3: What are the recommended starting conditions for a forced degradation study of this compound?

A3: The goal of a forced degradation study is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[5] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies. The following are recommended starting conditions, which should be optimized based on preliminary results:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Solid State80°C48 hours
Photolytic ICH compliant light sourceAmbientAs per ICH Q1B

Q4: My initial forced degradation experiments show either no degradation or complete degradation. What should I do?

A4: This is a common challenge. Here’s how to troubleshoot:

  • No/Low Degradation: Increase the severity of the stress condition. For hydrolysis, you can increase the acid/base concentration, temperature, or duration. For oxidation, a higher concentration of hydrogen peroxide or a different oxidizing agent can be used.

  • Complete Degradation: Reduce the severity of the stress condition. Use a lower concentration of the stress agent, decrease the temperature, or shorten the incubation time. It is often beneficial to perform a time-course experiment to identify the optimal duration for achieving the target degradation level.

Q5: How do I ensure a good mass balance in my stability-indicating method?

A5: Achieving a mass balance where the sum of the parent drug and all degradation products is close to 100% is crucial.[5]

  • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and all degradants. Co-elution can hide impurities and lead to poor mass balance.

  • Detector Wavelength: Analyze your samples at multiple wavelengths to ensure all degradants are detected. Some degradation products may have different UV maxima than the parent compound.

  • Non-UV Active Degradants: If you suspect the formation of degradants without a chromophore, consider using a universal detector such as a mass spectrometer (MS) or a charged aerosol detector (CAD).

  • Volatile Degradants: If you suspect the formation of volatile compounds, a gas chromatography (GC) headspace analysis might be necessary.

Section 3: HPLC Method Development and Troubleshooting

Q6: I am having trouble separating the parent peak from the degradation products. What can I do to improve my HPLC separation?

A6: Developing a stability-indicating HPLC method requires good resolution between the parent compound and all potential degradants. Here are some troubleshooting tips:[6][7][8][9][10]

  • Mobile Phase Composition:

    • Organic Modifier: Vary the organic solvent (e.g., acetonitrile vs. methanol) and the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.

    • pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Given the basic nature of the amino group, exploring a range of pH values (e.g., pH 3 to pH 7) is recommended.

  • Column Chemistry:

    • If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity.

  • Temperature: Increasing the column temperature can improve peak shape and sometimes alter selectivity.[7]

  • Flow Rate: Decreasing the flow rate can increase efficiency and may improve resolution, although it will increase the run time.[7]

Q7: I am observing peak tailing for my parent compound. What is the likely cause and how can I fix it?

A7: Peak tailing is a common issue, especially with basic compounds like aromatic amines.[8]

  • Secondary Interactions: The basic amino group can interact with acidic silanol groups on the silica-based column packing material.

    • Solution 1: Lower pH: Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing these interactions.

    • Solution 2: Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the active silanol sites.

    • Solution 3: Use a High-Purity Column: Modern, high-purity silica columns have a lower concentration of acidic silanol groups and are less prone to causing peak tailing with basic compounds.[8]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal: Store the solid compound in a vial at 80°C.

    • Photolytic: Expose the solid compound to light as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

  • Sample Preparation:

    • For hydrolytic samples, neutralize the solution before dilution.

    • For thermal and photolytic samples, dissolve the solid in the mobile phase.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: High-purity C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA detector, 254 nm (or other suitable wavelength)

  • Injection Volume: 10 µL

Visualizations

G cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Acid Hydrolysis Acid Hydrolysis This compound This compound Acid Hydrolysis->this compound Base Hydrolysis Base Hydrolysis Base Hydrolysis->this compound Oxidation Oxidation Oxidation->this compound Thermal Thermal Thermal->this compound Photolysis Photolysis Photolysis->this compound Oxidized Amine (Nitroso/Nitro) Oxidized Amine (Nitroso/Nitro) This compound->Oxidized Amine (Nitroso/Nitro) Oxidized Alcohol (Aldehyde/Carboxylic Acid) Oxidized Alcohol (Aldehyde/Carboxylic Acid) This compound->Oxidized Alcohol (Aldehyde/Carboxylic Acid) Polymeric Species Polymeric Species This compound->Polymeric Species Ring-Opened Products Ring-Opened Products 2-[4-Amino-phenyl)-pyrazol-1-YL]-ethanol 2-[4-Amino-phenyl)-pyrazol-1-YL]-ethanol 2-[4-Amino-phenyl)-pyrazol-1-YL]-ethanol->Ring-Opened Products

Caption: Predicted degradation pathways under various stress conditions.

G Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Sample at Time Points Sample at Time Points Apply Stress Conditions->Sample at Time Points Neutralize/Dilute Sample Neutralize/Dilute Sample Sample at Time Points->Neutralize/Dilute Sample HPLC Analysis HPLC Analysis Neutralize/Dilute Sample->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Identify Degradants Identify Degradants Data Analysis->Identify Degradants End End Identify Degradants->End

Caption: General workflow for conducting forced degradation studies.

References

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • ACE. HPLC Troubleshooting Guide. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Guide. Available from: [Link]

  • Dong, M. W. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. LCGC North America, 36(8), 524-533.
  • ICH. (2016). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]

  • Bhatt, V., & Singh, G. (2017). A new stability indicating RP-HPLC method for estimation of brexpiprazole. Research Journal of Pharmacy and Technology, 10(11), 3845-3850.
  • Faisal, M., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry, 223, 113645.
  • Feier, R. C., & Cederbaum, A. I. (1986). Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole. Biochemical pharmacology, 35(21), 3749–3755.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 69, 1-13.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38439.
  • Hagman, M., & Jagenburg, R. (1989). Effect of 4-methylpyrazole on ethanol-induced decrease in rat plasma amino acids. Biochemical pharmacology, 38(1), 105–108.
  • Singh, N., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis, 19(6), 615-638.
  • Jacobsen, D., et al. (1988). Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans. Alcoholism, clinical and experimental research, 12(4), 516–520.
  • Pandey, J., et al. (2012). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. Bioresource technology, 114, 49-55.
  • Kumar, A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Journal of Applied Pharmaceutical Science, 6(03), 071-076.
  • Cappelletti, S., et al. (2015). The enzymatic analysis of alcohol (ethanol) in serum and plasma with the alcohol dehydrogenase reagent: focus on intra-analytical and post-analytical aspects. Journal of pharmacological and toxicological methods, 73, 42–52.
  • Das, A., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 2459-2470.
  • Al-Ghamdi, M. A., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10467-10477.
  • Al-Ostoot, F. H., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in pharmacology, 12, 639833.
  • Kube, I., et al. (2017). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical science, 8(6), 4611–4618.
  • Copley, S. D. (2000). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Trends in biochemical sciences, 25(6), 261–265.
  • Blomstrand, R., et al. (1987). Distribution of oral 4-methylpyrazole in the rat: inhibition of elimination by ethanol. Alcohol and alcoholism (Oxford, Oxfordshire), 22(4), 361–367.
  • Jain, D., & Basniwal, P. K. (2013). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. Critical reviews in analytical chemistry, 43(4), 195–211.
  • Nagarajan, B., et al. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. International Journal of Engineering, Science and Technology, 6(3), 22-31.
  • Paez, A., et al. (2004). Effects of 4-methylpyrazole on ethanol neurobehavioral toxicity in CD-1 mice. Academic emergency medicine : official journal of the Society for Academic Emergency Medicine, 11(7), 723–727.
  • Patel, D. M., et al. (2012). A novel fluorescent dye based on 1, 3, 5-triazine containing pyrazole moiety for protein labeling. International Journal of Industrial Chemistry, 3(1), 1-8.

Sources

Technical Support Center: Purification of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis and purification of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol (Compound A). This guide is designed to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable research compound. Drawing from established chemical principles and field experience, we aim to equip you with the knowledge to minimize impurities and maximize the yield and purity of your final product.

The inherent structure of Compound A, featuring a reactive primary amine and a hydroxyl group, makes it susceptible to specific side reactions and impurity formation. Understanding the origin of these impurities is the first step toward their effective removal. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may face in the lab.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Understanding Common Impurities

Question 1: My crude product is a discolored oil/solid (yellow to brown), but the pure compound should be off-white. What causes this discoloration?

Answer: Discoloration is a frequent issue when working with aromatic amines. The primary cause is the oxidation of the 4-aminophenyl group.

  • Causality: Primary aromatic amines are highly susceptible to air oxidation, especially in the presence of trace metal catalysts, light, or residual acidic/basic impurities from the synthesis. This oxidation process forms highly colored quinone-imine type structures and other polymeric impurities. Side reactions involving the hydrazine starting material used in pyrazole synthesis can also produce colored impurities[1].

  • Preventative Measures:

    • Inert Atmosphere: Conduct the reaction work-up and subsequent purification steps under an inert atmosphere (Nitrogen or Argon) whenever possible.

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles.

    • Light Protection: Protect the reaction mixture and the isolated product from direct light by using amber vials or wrapping glassware in aluminum foil.

Question 2: My NMR/LC-MS analysis shows a significant peak with a mass corresponding to a regioisomer. How can this be avoided?

Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl precursors or substituted hydrazines[1]. For Compound A, the key cyclization step likely involves a precursor like 4-(4-aminophenyl)-4-oxobutanal reacting with 2-hydroxyethylhydrazine.

  • Causality: The reaction of the hydrazine can occur at either of the two carbonyl groups (or their equivalents) of the 1,3-dicarbonyl system, leading to two different pyrazole isomers that are often difficult to separate due to their similar physical properties[1].

  • Mitigation Strategy:

    • Control Reaction Conditions: Carefully control the reaction temperature and pH. The regioselectivity of pyrazole formation can be highly dependent on these parameters. Running small-scale trials at different temperatures (e.g., 0 °C, room temperature, 60 °C) can help identify optimal conditions.

    • Purification: If isomer formation is unavoidable, separation typically requires high-performance column chromatography. See the chromatography section below for detailed guidance.

Section 2: Troubleshooting Recrystallization

Question 3: I'm trying to recrystallize my crude product, but it either oils out or crashes out too quickly, resulting in poor purity. How do I select the right solvent system?

Answer: Proper solvent selection is critical for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either fully soluble or completely insoluble at all temperatures.

  • Expert Insight: For a molecule like Compound A, which has both polar (amine, alcohol) and non-polar (phenyl-pyrazole) regions, a mixed solvent system often provides the best results.

  • Step-by-Step Solvent Screening Protocol:

    • Place a small amount of crude product (10-20 mg) into several test tubes.

    • To each tube, add a different solvent from the list below, dropwise at room temperature, until the solid just dissolves. Observe solubility.

    • If a solid is insoluble in a solvent at room temperature, heat the mixture to boiling. If it dissolves, it's a potential candidate.

    • Cool the promising solutions in an ice bath. The best solvent will cause slow formation of well-defined crystals.

    • If no single solvent works, try binary mixtures. Dissolve the crude product in a small amount of a "good" solvent (one it's highly soluble in) at an elevated temperature, then add a "poor" solvent (one it's insoluble in) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify and then allow it to cool slowly.

  • Data Presentation: Recommended Solvents for Screening

Solvent SystemPolarityRationale for Use with Compound A
Ethanol/WaterHighDissolves the polar compound at heat; water acts as an anti-solvent.
Isopropanol (IPA)MediumGood balance of polarity; often effective for compounds with -OH and aromatic groups.
Ethyl Acetate/HexanesMedium/LowEthyl acetate dissolves the compound; hexanes act as an anti-solvent to induce crystallization.
AcetoneMediumCan be a good single solvent, but its low boiling point can lead to rapid crashing.[2]
TolueneLowMay be useful for removing non-polar impurities, but likely a "poor" solvent for the compound itself.

Question 4: My product crystallizes, but the purity doesn't improve significantly. What's wrong?

Answer: This indicates that the impurities are co-crystallizing with your product, which happens when the impurities have very similar structures and solubilities.

  • Troubleshooting Steps:

    • Acid-Base Salt Formation: A highly effective technique for purifying compounds with a basic handle like the primary amine in Compound A is to form an acid addition salt.[2] This dramatically changes the molecule's solubility properties, often leaving neutral or acidic impurities behind in the solvent.

      • Protocol: Dissolve the crude product in a suitable organic solvent like isopropanol or ethanol. Add a stoichiometric amount (1.0-1.1 equivalents) of an acid (e.g., HCl in isopropanol, or methanesulfonic acid). The resulting salt will often crystallize out in high purity. The free base can then be regenerated by dissolving the salt in water and neutralizing with a base like sodium bicarbonate, followed by extraction.

    • Activated Carbon Treatment: If the issue is colored, polymeric impurities, a charcoal treatment can be effective.

      • Protocol: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated carbon (approx. 1-2% by weight). Keep the solution hot for 5-10 minutes. Filter the hot solution through a pad of Celite® to remove the carbon. Allow the filtrate to cool and crystallize. Caution: Carbon can adsorb your product, leading to yield loss, so use it sparingly.

Section 3: Column Chromatography Guidance

Question 5: I'm using column chromatography, but I'm getting poor separation between my product and a closely-eluting impurity.

Answer: Achieving good separation requires optimizing the stationary phase and the mobile phase.

  • Expert Insight: For polar compounds like Compound A, standard silica gel is often effective, but the mobile phase composition is key. The amine group can cause peak tailing on silica gel due to strong interaction with acidic silanol groups.

  • Step-by-Step Optimization Workflow:

    G start Poor Separation Observed tailing Is the product peak tailing? start->tailing add_base Add 0.5-1% triethylamine or ammonia to the mobile phase. tailing->add_base Yes resolution Is resolution still poor? tailing->resolution No add_base->resolution gradient Decrease polarity gradient steepness or switch to an isocratic elution. resolution->gradient Yes end Achieve Good Separation resolution->end No solvent Change solvent system. (e.g., DCM/MeOH to EtOAc/Hexanes/TEA) gradient->solvent phase Consider a different stationary phase (e.g., Alumina, C18 Reverse Phase). solvent->phase phase->end

    Caption: Troubleshooting workflow for column chromatography.

  • Detailed Protocol: HPLC Method Development for Purity Analysis

    High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.

    • Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acid sharpens peaks by ensuring the amine is protonated.

      • Solvent B: Acetonitrile or Methanol.

    • Initial Gradient: Run a scouting gradient, for example, 5% B to 95% B over 15 minutes.

    • Detection: Use a UV detector. The phenyl-pyrazole system should have a strong absorbance around 254 nm or 280 nm. A photodiode array (PDA) detector is ideal for checking peak purity.

    • Optimization: Based on the scouting run, adjust the gradient to improve the resolution around the main product peak.

References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Notes.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles. Longman.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

Sources

addressing off-target effects of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol

Document ID: TSS-PYR-2401-A1

Version: 1.0

Last Updated: January 16, 2026

Introduction: A Proactive Approach to Selectivity

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals actively using this compound in their experiments. The pyrazole scaffold is a well-established pharmacophore, particularly prevalent in kinase inhibitors, due to its ability to form key hydrogen bond interactions within ATP-binding pockets.[1][2] However, this conserved binding mode also presents the primary challenge addressed in this guide: the potential for off-target interactions.

An observed cellular phenotype is the sum of all molecular interactions a compound makes, both intended and unintended. Attributing a biological effect solely to the inhibition of the primary target without rigorous validation can lead to misinterpreted data and costly failures in later-stage development.[3][4] This guide provides a structured, proactive framework for identifying, validating, and mitigating the off-target effects of this compound, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during the experimental use of this compound.

Q1: We observe a significant discrepancy between the compound's potent biochemical IC50 and its activity in cell-based assays. What are the likely causes?

A1: This is a common and critical observation in drug discovery. While several factors can contribute, they generally fall into two categories: compound-specific properties and target-related issues within the cellular environment.

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[5]

  • Efflux Pump Activity: The compound could be a substrate for multidrug resistance transporters (e.g., P-glycoprotein), which actively pump it out of the cell, lowering its effective intracellular concentration.[5]

  • High Intracellular ATP: The concentration of ATP in cells (millimolar range) is significantly higher than that used in many biochemical kinase assays (micromolar range).[5] This high level of the natural substrate (ATP) can outcompete an ATP-competitive inhibitor like our pyrazole compound, leading to a rightward shift in potency (higher EC50).

  • Compound Degradation: The molecule may be unstable in the cellular milieu, undergoing metabolic degradation into inactive forms.[5]

  • Off-Target Engagement: The compound may engage off-targets that either mask the on-target phenotype or produce a dominant, unrelated cellular response. This is especially pertinent if the off-target has a higher affinity for the compound in the cellular context.

Troubleshooting Workflow:

G A Discrepancy Observed: Biochemical vs. Cellular Potency B Assess Cell Permeability (e.g., PAMPA, Caco-2) A->B C Test for Efflux Pump Involvement (e.g., use Verapamil) A->C D Confirm Cellular Target Engagement (Go to Q3 & Protocol 1) A->D Critical First Step E Evaluate Compound Stability (e.g., LC-MS in lysate) A->E F Hypothesize Off-Target Effects (Go to Q2 & Protocol 2) D->F If engagement is confirmed, but phenotype is unexpected G cluster_0 No Drug Control cluster_1 Drug Treatment A Cells + Vehicle (DMSO) B Heat Shock (Temp Gradient) A->B C Protein Denaturation & Aggregation B->C D Lysis & Centrifugation C->D E Soluble Fraction (Low Target Protein) D->E F Cells + Compound G Heat Shock (Temp Gradient) F->G H Target Protein Stabilized G->H I Lysis & Centrifugation H->I J Soluble Fraction (High Target Protein) I->J

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

A successful CETSA experiment will show a higher amount of soluble target protein at elevated temperatures in the drug-treated sample compared to the vehicle control, which can be quantified by Western Blot or Mass Spectrometry. [6][7]See Protocol 1 for a detailed methodology.

Q4: Our kinome scan revealed potent activity against several unexpected kinases. How do we validate whether these off-targets are biologically relevant?

A4: This is the crucial next step after off-target discovery. An IC50 value from a biochemical screen does not automatically equate to a biological effect. Validation requires demonstrating that inhibition of the specific off-target protein contributes to the observed cellular phenotype.

Validation Workflow:

  • Confirm Cellular Engagement: First, use an orthogonal method like CETSA (Protocol 1 ) to confirm that the compound engages the off-target kinase in your cellular model.

  • Selective Inhibitors: Obtain highly selective inhibitors for the identified off-target kinase (if available). Treat cells with these selective agents. If they reproduce the phenotype you observed with this compound, it's strong evidence that the off-target is responsible.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the off-target kinase. If knockdown of the off-target mimics the effect of your compound, this provides powerful genetic validation. Conversely, if your compound has no effect in the knockout cells, it confirms the off-target's role.

  • Downstream Signaling Analysis: Analyze the phosphorylation status of known, direct substrates of the off-target kinase via Western Blot. A dose-dependent decrease in the phosphorylation of a substrate upon treatment with your compound indicates functional inhibition of that off-target pathway in the cell.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol outlines a standard Western Blot-based CETSA to confirm intracellular target engagement.

Methodology:

  • Cell Culture & Treatment:

    • Plate your cells of interest (e.g., 2 million cells per condition) and grow to ~80% confluency.

    • Treat cells with this compound at a relevant concentration (e.g., 10x cellular EC50) or with vehicle (e.g., 0.1% DMSO) for 1-2 hours under normal culture conditions.

  • Harvesting:

    • Harvest cells by trypsinization or scraping, wash with PBS, and resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

  • Heat Shock:

    • Aliquot the cell suspension (e.g., 50 µL per tube) for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes using a PCR thermocycler. Include an unheated control (room temperature).

  • Lysis:

    • Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation & Analysis:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Normalize the total protein concentration of all samples.

    • Prepare samples for SDS-PAGE and perform a Western Blot using a validated primary antibody against your target protein.

  • Data Analysis:

    • Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature for both the vehicle- and drug-treated samples to generate melting curves. A rightward shift in the curve for the drug-treated sample indicates thermal stabilization and target engagement. [8][9]

Protocol 2: Kinobeads-Based Affinity Chromatography for Off-Target Identification

This chemical proteomics approach identifies protein targets by competitive binding in a native cell lysate. [10][11]It is highly effective for profiling ATP-competitive inhibitors.

Methodology:

  • Cell Lysate Preparation:

    • Grow a large batch of cells (e.g., from multiple T175 flasks) from a relevant cell line or a mixture of cell lines to ensure broad kinome coverage. [12] * Lyse the cells under non-denaturing conditions to maintain native protein conformations.

    • Determine the protein concentration of the clarified lysate.

  • Competitive Binding:

    • Aliquot the cell lysate. For each aliquot, add increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM).

    • Incubate for 45-60 minutes at 4°C to allow the inhibitor to bind to its targets.

  • Kinase Enrichment:

    • Add "Kinobeads" (a mixture of non-selective kinase inhibitors covalently linked to Sepharose beads) to each lysate. [13] * Incubate for an additional 60 minutes at 4°C. Kinases not bound by your free compound will bind to the beads.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution trypsin digestion of the eluted proteins.

    • Prepare the resulting peptides for LC-MS/MS analysis.

  • LC-MS/MS and Data Analysis:

    • Analyze the samples using a high-resolution mass spectrometer.

    • Use label-free quantification (LFQ) to determine the abundance of each identified kinase in each sample.

    • Plot the LFQ intensity of each kinase against the concentration of your compound. The resulting dose-response curves can be used to calculate IC50 values for hundreds of kinases simultaneously, revealing both on-target and off-target interactions. [11]

References

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 11(3), 1874-1885. [Link]

  • Reinecke, M., et al. (2018). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]

  • Crowther, G. T., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2477–2488. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]

  • Mi, Y., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ResearchGate. [Link]

  • Chen, H., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 16(11), 1285-1297. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). [Link]

  • Metz, C. (2018). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Bantscheff, M., et al. (2011). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology. [Link]

  • Lin, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • CD Genomics. (n.d.). Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. CD Genomics. [Link]

  • Josa-Johannson, F., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4767. [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]

  • Schulze, V. K. S., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 22(19), 10420. [Link]

  • Inglese, J., et al. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Assay Guidance Manual. [Link]

  • Estrada, A. A., et al. (2014). Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of Medicinal Chemistry, 57(3), 921-936. [Link]

  • Al-Warhi, T., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(23), 7311. [Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 160(4), 788-806. [Link]

  • Lopez-Cepero, M. M., et al. (2001). Effects of 4-methylpyrazole on ethanol neurobehavioral toxicity in CD-1 mice. Pharmacology, Biochemistry and Behavior, 69(3-4), 519-528. [Link]

  • Blomstrand, R., & Theorell, H. (1970). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. Life Sciences, 9(12), 631-642. [Link]

  • Xu, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6563. [Link]

  • Jacobsen, D., et al. (1990). Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans. Alcoholism, Clinical and Experimental Research, 14(2), 180-183. [Link]

  • Ni, F., et al. (2015). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocyticleukemia. Journal of Medicinal Chemistry, 58(3), 1039-1058. [Link]

  • Rigo, J. M., et al. (1994). Pyrazole, an alcohol dehydrogenase inhibitor, has dual effects on N-methyl-D-aspartate receptors of hippocampal pyramidal cells: agonist and noncompetitive antagonist. Journal of Pharmacology and Experimental Therapeutics, 270(3), 1033-1040. [Link]

  • Eriksson, T., & Wahren, J. (1987). Effect of 4-methylpyrazole on ethanol-induced decrease in rat plasma amino acids. Life Sciences, 40(6), 557-563. [Link]

  • Al-Ghorbani, M., et al. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) -4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 24(17), 3121. [Link]

  • Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 725-743. [Link]

  • Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1856-1877. [Link]

  • Weerawarna, P. M., et al. (2013). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS Chemical Biology, 8(9), 1883-1890. [Link]

  • Morgan, J. C., & DiLuzio, N. R. (1970). Inhibition of the acute ethanol-induced fatty liver by pyrazole. Proceedings of the Society for Experimental Biology and Medicine, 134(2), 462-466. [Link]

  • Zhang, J., et al. (2022). Recent advances in targeting the “undruggable” proteins: from drug discovery to clinical trials. Signal Transduction and Targeted Therapy, 7(1), 31. [Link]

Sources

Validation & Comparative

comparing the efficacy of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol to other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Comparative Efficacy of Phenyl-Pyrazole Scaffold Kinase Inhibitors

A Foreword on 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol

In the landscape of kinase inhibitor research, the phenyl-pyrazole scaffold serves as a foundational structure for numerous potent and selective therapeutic agents. While the specific compound this compound is not extensively documented in publicly accessible scientific literature, its core structure is emblematic of a class of inhibitors that have demonstrated significant clinical efficacy. To provide a meaningful and data-driven comparative analysis, this guide will focus on a well-characterized, clinically approved kinase inhibitor that shares this phenyl-pyrazole core: Regorafenib .

This guide will compare the efficacy of Regorafenib with other prominent multi-kinase inhibitors, namely Sorafenib and Sunitinib , which target overlapping signaling pathways. By examining their inhibitory profiles, mechanisms of action, and the experimental methodologies used for their evaluation, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing kinase inhibitor performance.

Introduction to Multi-Kinase Inhibitors and the Phenyl-Pyrazole Scaffold

Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Multi-kinase inhibitors (MKIs) are designed to block the activity of several different kinases simultaneously, thereby disrupting multiple oncogenic signaling pathways.

The phenyl-pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. Regorafenib, a derivative of this scaffold, exemplifies the therapeutic potential of this chemical class.

Comparative Analysis of Kinase Inhibitory Profiles

The efficacy of a kinase inhibitor is initially quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency.

The table below summarizes the IC50 values of Regorafenib, Sorafenib, and Sunitinib against a panel of key oncogenic kinases. This data is compiled from various in vitro kinase assays.

Kinase TargetRegorafenib IC50 (nM)Sorafenib IC50 (nM)Sunitinib IC50 (nM)
VEGFR1 4.29080
VEGFR2 2269
VEGFR3 13207
PDGFR-β 1.552
c-KIT 76850
B-RAF 2822-
B-RAF (V600E) 1338-
RET 1.5430.5
FGFR1 3960100

Data compiled from publicly available literature and databases. Actual values may vary depending on assay conditions.

From this data, it is evident that while all three inhibitors target a similar spectrum of kinases involved in angiogenesis and cell proliferation, their potency profiles differ. For instance, Regorafenib demonstrates high potency against RET and PDGFR-β, while Sorafenib and Sunitinib show greater potency against VEGFR2.

Mechanism of Action: Targeting Key Signaling Pathways

Regorafenib, Sorafenib, and Sunitinib exert their anti-cancer effects by inhibiting key signaling pathways crucial for tumor growth, proliferation, and angiogenesis. The primary pathways targeted include the RAS/RAF/MEK/ERK pathway and the VEGF and PDGF signaling cascades.

The RAS/RAF/MEK/ERK Pathway

This pathway is a central regulator of cell proliferation and survival. Mutations in genes like BRAF can lead to constitutive activation of this pathway, driving tumor growth. Regorafenib and Sorafenib are potent inhibitors of both wild-type and mutant B-RAF.

RAF_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Regorafenib Regorafenib & Sorafenib Regorafenib->RAF

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by Regorafenib and Sorafenib.

The VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are primary drivers of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. All three inhibitors potently target VEGFRs, thereby inhibiting tumor angiogenesis.

VEGF_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) PLCg->Angiogenesis PI3K->Angiogenesis Inhibitors Regorafenib, Sorafenib, Sunitinib Inhibitors->VEGFR

Caption: Inhibition of the VEGF signaling pathway by Regorafenib, Sorafenib, and Sunitinib.

Experimental Protocols for Efficacy Evaluation

The following are standardized protocols for assessing the efficacy of kinase inhibitors. These methods are crucial for generating the comparative data presented in this guide.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test inhibitor (e.g., Regorafenib) at various concentrations

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add the kinase, the substrate, and the inhibitor dilutions to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.

  • Measure the luminescence signal using a plate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, Inhibitor) Mix Dispense into 384-well Plate Start->Mix Initiate Add ATP to Start Reaction Mix->Initiate Incubate Incubate at RT Initiate->Incubate Detect Add Detection Reagent (ADP-Glo) Incubate->Detect Read Measure Luminescence Detect->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (Cellular Assay)

This assay measures the effect of an inhibitor on the proliferation of cancer cells that are dependent on the targeted kinase.

Objective: To determine the GI50 (50% growth inhibition) or IC50 value of an inhibitor in a cellular context.

Materials:

  • Cancer cell line (e.g., a colorectal cancer line for Regorafenib)

  • Complete cell culture medium

  • Test inhibitor at various concentrations

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom microplate

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add the cell viability reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

  • Incubate for a short period to stabilize the signal.

  • Measure the luminescence using a plate reader.

  • Normalize the data to the vehicle control and plot cell viability against the logarithm of the inhibitor concentration.

  • Calculate the GI50 or IC50 value from the dose-response curve.

Conclusion

The comparative analysis of Regorafenib, Sorafenib, and Sunitinib highlights the nuanced differences in the efficacy and selectivity of multi-kinase inhibitors, even those targeting similar pathways. While in vitro IC50 values provide a direct measure of potency against purified enzymes, cellular assays offer a more physiologically relevant assessment of an inhibitor's ability to impact cancer cell proliferation. The choice of an appropriate inhibitor for research or therapeutic development depends on the specific kinases driving the pathology of interest. The phenyl-pyrazole scaffold, represented here by Regorafenib, remains a highly valuable framework in the ongoing development of targeted cancer therapies.

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]

  • Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]

  • Gross, S., Rahal, R., Stransky, N., Lengauer, C., & Hoeflich, K. P. (2015). Targeting cancer with multi-targeted kinase inhibitors. Journal of Clinical Investigation. [Link]

A Researcher's Comparative Guide to the Biological Target Validation of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's biological target is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of methodologies for validating the biological target of the novel compound, 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol. Given the prevalence of the pyrazole scaffold in kinase inhibitors, we will proceed with the scientifically-backed hypothesis that this compound targets a member of the kinase family. For the purpose of this illustrative guide, we will focus on p38 mitogen-activated protein kinase (MAPK), a well-established therapeutic target in inflammatory diseases and cancer.[1][2]

This document will navigate through the essential validation experiments, comparing the hypothetical performance of this compound with established p38 MAPK inhibitors: BIRB 796 (Doramapimod) , SB203580 , and Skepinone-L . We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to ensure scientific integrity and reproducibility.

The Hypothetical Target: p38 MAP Kinase

The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to external stresses and inflammatory cytokines.[3] Dysregulation of the p38 MAPK pathway is implicated in a host of diseases, making it a compelling target for therapeutic intervention. The core structure of this compound, featuring a substituted pyrazole ring, is a privileged scaffold found in numerous kinase inhibitors, justifying our hypothesis.[4][5]

Our objective is to validate direct engagement and functional inhibition of p38 MAPK by our compound of interest and compare its performance against well-characterized inhibitors.

Comparative Analysis of p38 MAPK Inhibitors

A crucial aspect of target validation is benchmarking against existing standards. The table below summarizes key performance indicators for our hypothetical compound and established p38 MAPK inhibitors.

CompoundTarget(s)IC50 (nM)Kd (nM)Cellular Activity
This compound p38 MAPK (hypothetical)To be determinedTo be determinedTo be determined
BIRB 796 (Doramapimod) p38α, p38β, p38γ, p38δ38, 65, 200, 5200.1Inhibits LPS-induced TNFα production in THP-1 cells (IC50 = 18 nM)[6][7][8]
SB203580 p38α, p38β250, 500-Inhibits IL-2-induced T cell proliferation (IC50 = 3-5 µM)[2][9][10]
Skepinone-L p38α51.5Inhibits HSP27 phosphorylation in HeLa cells (IC50 ≈ 25 nM)[11][12]

Experimental Workflows for Target Validation

To rigorously validate p38 MAPK as the biological target, a multi-pronged approach is essential. We will employ a series of biophysical and biochemical assays to confirm direct binding and functional inhibition.

G cluster_0 Target Validation Workflow A Hypothesized Target (p38 MAPK) B Cellular Thermal Shift Assay (CETSA) (Target Engagement) A->B C Affinity-Capture Pull-Down Assay (Direct Binding) A->C D Enzymatic Kinase Assay (Functional Inhibition) A->D E Kinome Profiling (Selectivity) B->E Assess Off-Target Effects F Validated Target B->F Confirms intracellular binding C->E Assess Off-Target Effects C->F Identifies direct interaction D->E Assess Off-Target Effects D->F Demonstrates functional consequence E->F Establishes selectivity

Figure 1: A generalized workflow for the validation of a hypothesized biological target, employing orthogonal experimental approaches.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu

Rationale: CETSA is a powerful biophysical method to verify that a compound binds to its target within the complex environment of a cell. The principle lies in the ligand-induced stabilization of the target protein against thermal denaturation.[13] Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. This difference in solubility can be quantified to demonstrate target engagement.[10]

Experimental Protocol: CETSA for p38 MAPK

G cluster_1 CETSA Workflow A 1. Cell Treatment: Incubate cells with test compound or vehicle (DMSO). B 2. Thermal Denaturation: Heat cell aliquots across a temperature gradient. A->B C 3. Cell Lysis & Centrifugation: Isolate soluble protein fraction. B->C D 4. Protein Quantification: Analyze soluble p38 MAPK levels by Western Blot or ELISA. C->D E 5. Data Analysis: Generate melt curves and determine thermal shift (ΔTagg). D->E

Figure 2: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology: [7][14]

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., THP-1 or HeLa) to 80-90% confluency.

    • Treat cells with varying concentrations of this compound, a reference inhibitor (e.g., 10 µM SB239063), or vehicle (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler for 3-8 minutes across a defined temperature gradient (e.g., 40°C to 64°C). A no-heat control should be included.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Determine the concentration of soluble p38 MAPK in each sample using Western blotting with a specific anti-p38 MAPK antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble p38 MAPK as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Affinity-Capture Pull-Down Assay: Demonstrating Direct Interaction

Rationale: A pull-down assay provides direct evidence of a physical interaction between the small molecule and its protein target.[15] In this technique, the small molecule is immobilized on a solid support (e.g., beads) and used as "bait" to "pull down" its binding partners from a cell lysate.

Experimental Protocol: Small Molecule Pull-Down for p38 MAPK

G cluster_2 Pull-Down Assay Workflow A 1. Immobilization: Covalently link the test compound to affinity beads. B 2. Incubation: Incubate beads with cell lysate. A->B C 3. Washing: Remove non-specifically bound proteins. B->C D 4. Elution: Release bound proteins from the beads. C->D E 5. Detection: Identify p38 MAPK in the eluate by Western Blot. D->E

Figure 3: A sequential workflow for a small molecule pull-down assay.

Step-by-Step Methodology: [16][17]

  • Bait Preparation:

    • Synthesize a derivative of this compound with a linker suitable for conjugation to activated beads (e.g., NHS-activated sepharose beads).

    • Incubate the derivatized compound with the beads to achieve covalent immobilization. Block any remaining active sites on the beads.

  • Protein Extraction:

    • Prepare a cell lysate from a cell line known to express p38 MAPK.

  • Binding:

    • Incubate the immobilized compound ("bait") with the cell lysate for several hours at 4°C to allow for binding.

    • As a negative control, incubate the lysate with beads that have not been conjugated to the compound.

    • For a competition experiment, pre-incubate the lysate with an excess of the free, non-immobilized compound before adding the beads.

  • Washing and Elution:

    • Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Detection:

    • Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody specific for p38 MAPK.

    • A band corresponding to p38 MAPK in the eluate from the compound-conjugated beads, which is absent or significantly reduced in the negative control and competition lanes, confirms a direct interaction.

In Vitro Enzymatic Kinase Assay: Quantifying Functional Inhibition

Rationale: While CETSA and pull-down assays confirm binding, an enzymatic assay is crucial to demonstrate that this binding event leads to a functional consequence, namely the inhibition of the kinase's catalytic activity.[4] This assay measures the ability of the compound to prevent the p38 MAPK from phosphorylating its substrate.

Experimental Protocol: p38 MAPK Enzymatic Assay

G cluster_3 Enzymatic Assay Workflow A 1. Reaction Setup: Combine p38 MAPK enzyme, substrate (ATF2), and test compound. B 2. Kinase Reaction: Initiate phosphorylation by adding ATP. A->B C 3. Detection: Quantify substrate phosphorylation (e.g., using a phospho-specific antibody). B->C D 4. IC50 Determination: Plot inhibition versus compound concentration. C->D

Figure 4: A streamlined workflow for an in vitro enzymatic kinase assay.

Step-by-Step Methodology: [1][18][19]

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT).

    • Dilute recombinant active p38α MAPK and its substrate (e.g., ATF2) in the kinase buffer.

    • Prepare serial dilutions of this compound and the reference inhibitors.

  • Kinase Reaction:

    • In a microplate, combine the p38 MAPK enzyme, the substrate, and the test compound or vehicle.

    • Pre-incubate for a defined period (e.g., 20 minutes) at room temperature.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate for a specified time (e.g., 60 minutes) at 30°C.

  • Detection of Phosphorylation:

    • Terminate the reaction.

    • Quantify the amount of phosphorylated ATF2. This can be achieved through various methods, such as:

      • ELISA: Using a phospho-specific antibody against p-ATF2 (Thr71).

      • TR-FRET (e.g., LANCE): Employing a europium-labeled anti-species antibody and an APC-labeled anti-GST antibody if using a GST-tagged substrate.[1]

      • Luminescent ADP detection (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinome Profiling: Assessing Selectivity

Rationale: A critical aspect of validating a kinase inhibitor is to determine its selectivity. A highly selective inhibitor will have minimal off-target effects, which is a desirable characteristic for a therapeutic candidate. Kinome profiling involves screening the compound against a large panel of kinases to identify any unintended interactions.[8]

Methodology: Submit this compound to a commercial kinome profiling service. These services typically offer screening against hundreds of kinases at one or more concentrations. The results will provide a percentage of inhibition for each kinase, allowing for the identification of any off-target activities and a quantitative assessment of the compound's selectivity. For instance, BIRB 796, while a potent p38 inhibitor, also shows inhibitory activity against JNK2α2 and c-Raf-1 at higher concentrations.[6][8]

Conclusion and Future Directions

This guide has outlined a comprehensive and rigorous workflow for the validation of p38 MAPK as the biological target for the novel compound this compound. By employing a combination of cellular target engagement (CETSA), direct binding (pull-down), and functional inhibition (enzymatic) assays, researchers can build a strong, multi-faceted case for the compound's mechanism of action.

Crucially, the comparison with well-characterized inhibitors like BIRB 796, SB203580, and Skepinone-L provides essential context for the compound's potency and potential advantages. The subsequent kinome profiling will be instrumental in evaluating its selectivity and predicting potential off-target liabilities.

The successful validation of p38 MAPK as the direct and functional target of this compound would be a significant milestone, paving the way for further preclinical development, including cellular and in vivo efficacy studies. This structured approach, grounded in scientific rigor and established methodologies, provides a robust framework for advancing promising small molecules from initial hypothesis to validated lead candidates.

References

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). PubMed. [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2020). PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. (2017). National Institutes of Health. [Link]

  • P38 MAPK Inhibitor I BIRB 796. opnMe. [Link]

  • p38 MAPK inhibitor | BIRB 796. opnMe | Boehringer Ingelheim. [Link]

  • BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. (2005). PubMed. [Link]

  • SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance. (2001). PubMed. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2018). PMC - NIH. [Link]

  • Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor. (2011). ResearchGate. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]

  • Publications. CETSA. [Link]

  • Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor. (2011). PubMed. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). National Institutes of Health. [Link]

  • Pull-Down Assay Protocol. (2020). YouTube. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2022). PubMed Central. [Link]

  • Evaluation of the therapeutic potential of the selective p38 MAPK inhibitor Skepinone-L and the dual p38/JNK 3 inhibitor LN 950 in experimental K/BxN serum transfer arthritis. (2021). PubMed. [Link]

  • Probing cellular protein complexes using single-molecule pull-down. (2012). IDEALS. [Link]

  • Skepinone-L, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation. (2013). PubMed. [Link]

  • Spinal inhibition of P2XR or p38 signaling disrupts hyperalgesic priming in male, but not female, mice. (2018). PMC - NIH. [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). PubMed. [Link]

  • Pyrazoloheteroaryls: Novel p38alpha MAP Kinase Inhibiting Scaffolds With Oral Activity. (2006). PubMed. [Link]

  • 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. (2011). PMC - PubMed Central. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2023). MDPI. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of Aminophenyl Pyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The aminophenyl pyrazole scaffold has emerged as a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of aminophenyl pyrazole derivatives, with a particular focus on their role as kinase inhibitors in oncology. By dissecting the intricate interplay between chemical structure and biological function, this document aims to empower researchers to rationally design more potent, selective, and effective therapeutic agents.

The Aminophenyl Pyrazole Core: A Privileged Scaffold

The aminophenyl pyrazole moiety is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, particularly the ATP-binding site of protein kinases.[1][2] The core structure consists of a five-membered pyrazole ring bearing an aminophenyl substituent. The pyrazole ring, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within the kinase hinge region.[1] The aminophenyl group provides a versatile handle for introducing a variety of substituents to modulate potency, selectivity, and pharmacokinetic properties. The position of the amino group on the phenyl ring (ortho, meta, or para) significantly influences the molecule's overall conformation and its interactions with the target protein.

Decoding the Structure-Activity Relationship: A Comparative Analysis

The biological activity of aminophenyl pyrazole derivatives is exquisitely sensitive to the nature and position of substituents on both the pyrazole and the aminophenyl rings.[2][3] Understanding these relationships is paramount for optimizing lead compounds.

The Significance of the Amino Group Position

The location of the amino group on the phenyl ring dictates the vector and trajectory of substituents, profoundly impacting target engagement. While 3-amino, 4-amino, and 5-aminophenyl pyrazoles have all yielded active compounds, their SAR profiles often diverge. For instance, in the context of certain kinase inhibitors, a 4-aminophenyl substitution has been shown to be optimal for presenting key pharmacophoric features to the solvent-exposed region of the ATP-binding pocket.

SAR_Comparison cluster_scaffold Aminophenyl Pyrazole Core cluster_isomers Positional Isomers cluster_activity Biological Activity Core Aminophenyl Pyrazole 3-Amino 3-Aminophenyl Core->3-Amino Ortho 4-Amino 4-Aminophenyl Core->4-Amino Para 5-Amino 5-Aminophenyl Core->5-Amino Meta Activity Potency & Selectivity 3-Amino->Activity 4-Amino->Activity 5-Amino->Activity

Substitutions on the N-Phenyl Ring of the Pyrazole

The N-phenyl group of the pyrazole core is a critical site for modification to enhance potency and selectivity. Systematic studies have revealed key insights:

  • Small Alkyl Groups: Introduction of small alkyl groups, such as methyl or ethyl, at the ortho or meta positions of the N-phenyl ring can improve van der Waals interactions within the hydrophobic pocket of the kinase active site, often leading to increased potency.

  • Electron-Withdrawing Groups: Halogens (e.g., Cl, F) or trifluoromethyl groups at the meta or para positions can enhance binding affinity through favorable electronic interactions and can also improve metabolic stability.[4]

  • Hydrogen Bond Donors/Acceptors: The incorporation of groups capable of forming hydrogen bonds, such as amides or sulfonamides, can lead to additional interactions with solvent-exposed residues, significantly boosting potency and selectivity.

Substitutions on the Pyrazole Ring

Modifications to the pyrazole ring itself are crucial for fine-tuning the inhibitor's properties:

  • C3-Position: Substituents at the C3 position are often directed towards the "gatekeeper" residue of the kinase. Bulky groups at this position can be used to achieve selectivity for kinases with smaller gatekeeper residues.

  • C4-Position: The C4 position is often solvent-exposed, making it an ideal site for introducing solubilizing groups or moieties that can be further functionalized without disrupting core binding interactions.

  • C5-Position: Substitutions at the C5 position can influence the overall conformation of the molecule and can be exploited to create additional interactions with the ribose-binding pocket of the ATP-binding site.

Comparative Efficacy Data of Representative Aminophenyl Pyrazole Kinase Inhibitors

The following table summarizes the structure-activity relationships of a series of aminophenyl pyrazole derivatives targeting various protein kinases. The data highlights how subtle changes in substitution patterns can dramatically impact inhibitory potency.

Compound IDN-Phenyl SubstituentPyrazole C3-SubstituentTarget KinaseIC50 (nM)Key SAR InsightsReference
1a UnsubstitutedPhenylSrc500Baseline activity of the core scaffold.[5]
1b 3-ChloroPhenylSrc150Introduction of a meta-chloro group enhances potency, likely through favorable interactions in the hydrophobic pocket.[5]
1c 4-MethoxyPhenylSrc300A para-methoxy group slightly reduces activity compared to the unsubstituted analog.[5]
2a 3-Chloro4-PyridylAbl80The 4-pyridyl group at C3 improves potency against Abl kinase.[6]
2b 3-Chloro3-PyridylAbl250Isomeric change at the C3 substituent significantly impacts activity.[6]
3a 3-TrifluoromethylPhenylJAK225The trifluoromethyl group provides a significant boost in potency.[7]
3b 3-Trifluoromethyl4-MorpholinophenylJAK25Addition of a morpholino group for enhanced solubility and potential H-bonding further improves activity.[7]

SAR_Workflow Start Lead Compound (Aminophenyl Pyrazole) SAR_Cycle Systematic Modification Start->SAR_Cycle Synthesis Chemical Synthesis SAR_Cycle->Synthesis Design Analogs Bioassay Biological Evaluation (e.g., Kinase Assay) Synthesis->Bioassay Data_Analysis Data Analysis (IC50 Determination) Bioassay->Data_Analysis Data_Analysis->SAR_Cycle Refine SAR Optimization Optimized Lead Data_Analysis->Optimization Identify Potent & Selective Compound

Experimental Protocols: A Foundation for Reproducible Research

To ensure the integrity and reproducibility of SAR studies, detailed and validated experimental protocols are essential.

General Synthesis of a 3-Amino-1-phenylpyrazole Derivative

This protocol describes a representative synthesis of a 3-amino-1-phenylpyrazole, a common intermediate in the synthesis of more complex derivatives.

Step 1: Synthesis of 3-Oxo-3-phenylpropanenitrile

  • To a solution of ethyl benzoylacetate (1 equivalent) in anhydrous ethanol, add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise at 0 °C.

  • After stirring for 30 minutes, add a solution of hydroxylamine hydrochloride (1.2 equivalents) in water.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Acidify the reaction with dilute HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-oxo-3-phenylpropanenitrile.[8]

Step 2: Cyclization to 3-Amino-5-phenyl-1H-pyrazole

  • Dissolve 3-oxo-3-phenylpropanenitrile (1 equivalent) in anhydrous ethanol.

  • Add hydrazine hydrate (1.2 equivalents) and a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the solid product.

  • Filter and dry the solid to yield 3-amino-5-phenyl-1H-pyrazole.[9]

In Vitro Cellular Kinase Phosphorylation Assay

This protocol outlines a general method for assessing the inhibitory activity of aminophenyl pyrazole compounds on a specific kinase within a cellular context.

  • Cell Culture and Plating: Culture a cell line that overexpresses the target kinase of interest in appropriate growth medium. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the aminophenyl pyrazole test compounds in serum-free medium. Remove the growth medium from the cells and add the compound dilutions. Include appropriate vehicle (e.g., DMSO) and positive controls. Incubate the cells with the compounds for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis: After incubation, aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • ELISA-based Phosphorylation Detection:

    • Coat a high-binding 96-well plate with a capture antibody specific for the downstream substrate of the target kinase.

    • Add the cell lysates to the coated wells and incubate to allow the substrate to bind.

    • Wash the wells to remove unbound proteins.

    • Add a detection antibody that specifically recognizes the phosphorylated form of the substrate, conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Wash the wells to remove unbound detection antibody.

    • Add a chromogenic substrate for the enzyme and measure the absorbance at the appropriate wavelength using a microplate reader.[1][3]

  • Data Analysis: Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay for Cytotoxicity Assessment

It is crucial to assess the general cytotoxicity of the compounds to ensure that the observed kinase inhibition is not due to non-specific toxic effects. The MTT assay is a widely used method for this purpose.

  • Cell Plating and Treatment: Plate the cells in a 96-well plate and treat them with a range of concentrations of the aminophenyl pyrazole compounds as described in the kinase assay protocol.

  • MTT Addition: After the desired incubation period (e.g., 24-72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10][11][12][13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Conclusion and Future Directions

The aminophenyl pyrazole scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. A thorough understanding of the structure-activity relationships is the lynchpin for the successful optimization of these compounds. The systematic exploration of substitutions on both the N-phenyl and the pyrazole rings, guided by robust biological data from well-defined assays, will continue to yield novel drug candidates with improved therapeutic profiles. Future efforts in this area will likely focus on leveraging computational modeling to predict binding affinities and guide synthetic efforts, as well as exploring novel substitution patterns to address emerging challenges such as drug resistance.

References

  • Al-Omair, M. A., et al. (2010). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 15(11), 7845-7859. [Link]

  • van der Werf, M. J., et al. (2019). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 7, 73. [Link]

  • Ortner, M., et al. (2023). Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. Beilstein Journal of Organic Chemistry, 19, 1336-1345. [Link]

  • Gennex Lab. (2023). MTT assay protocol. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Cole, M. F., & Ingber, D. E. (2019). Assays for tyrosine phosphorylation in human cells. Methods in Molecular Biology, 2019, 115-127. [Link]

  • Al-Awadi, N. A., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(8), 6458-6468. [Link]

  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]

  • Lücking, U., et al. (2013). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Bioorganic & Medicinal Chemistry, 21(15), 4569-4581. [Link]

  • Ortner, M., et al. (2023). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 19, 1336-1345. [Link]

  • ResearchGate. (n.d.). Step-by-step flowchart showing the 7TM phosphorylation assay protocol. [Link]

  • Cui, H., et al. (2018). Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay. Journal of Visualized Experiments, (136), e57674. [Link]

  • Ahsan, M. J., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4995. [Link]

  • El-Gazzar, A. R. B. A., et al. (2009). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 56(4), 817-825. [Link]

  • Wang, Y., et al. (2021). Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety. Chinese Journal of Chemistry, 39(1), 147-154. [Link]

  • Smith, A. B., et al. (2007). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6030-6034. [Link]

  • Ortner, M., et al. (2023). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 19, 1336-1345. [Link]

  • ResearchGate. (n.d.). IC50 values expressed in (µg/ml) of.... [Link]

  • Zhang, C., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Mizuhara, T., et al. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 23(16), 4557-4561. [Link]

  • ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. [Link]

  • Li, Y., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Abdelgawad, M. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(13), 5087. [Link]

  • Reddy, C. S., et al. (2012). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 4(1), 433-437. [Link]

Sources

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of the pyrazole scaffold is a critical task. This five-membered aromatic heterocycle is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs such as Celecoxib and Rimonabant.[1] The selection of an appropriate synthetic strategy is paramount, as it directly impacts yield, purity, cost, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies.

This guide provides an in-depth comparative analysis of the most prominent synthetic routes to pyrazoles. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each approach, grounded in experimental data. Our focus is to equip you with the insights needed to make informed decisions in your synthetic endeavors.

I. Classical Approaches: The Foundation of Pyrazole Synthesis

The traditional methods for pyrazole synthesis have been the bedrock of heterocyclic chemistry for over a century and remain highly relevant. These routes typically involve the condensation of a binucleophilic hydrazine with a 1,3-dielectrophilic species.[2]

A. The Knorr Pyrazole Synthesis: A Time-Honored Condensation

First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] Its enduring popularity stems from the ready availability of starting materials and the generally straightforward procedure.[5]

Mechanism and Regioselectivity Considerations:

The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups.[6][7] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.[6]

A critical challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the lack of regioselectivity, often leading to a mixture of isomeric products that can be difficult to separate.[3][8] The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to two possible regioisomers.[9]

Diagram: General Mechanism of the Knorr Pyrazole Synthesis

Knorr_Mechanism R1_CO_CH2_CO_R3 R1(C=O)CH2(C=O)R3 Hydrazone Hydrazone Intermediate R1_CO_CH2_CO_R3->Hydrazone + H2N-NH-R' - H2O H2N_NH_R_prime H2N-NH-R' Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole_1 Pyrazole Regioisomer 1 Cyclic_Intermediate->Pyrazole_1 - H2O Pyrazole_2 Pyrazole Regioisomer 2 Cyclic_Intermediate->Pyrazole_2 - H2O H2O + 2 H2O

Caption: Knorr synthesis can yield two regioisomers.

Improving Regioselectivity:

Recent studies have shown that the choice of solvent can dramatically influence the regioselectivity of the Knorr synthesis. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been demonstrated to significantly improve the regioselectivity towards the desired isomer in certain reactions.[8][10]

B. Synthesis from α,β-Unsaturated Carbonyls

Another classical and widely used approach involves the reaction of α,β-unsaturated aldehydes or ketones (including chalcones) with hydrazines. This method offers the advantage of utilizing a broad range of readily available starting materials.

Mechanism:

This reaction typically proceeds in a two-step sequence. The first step is a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and condensation to form a pyrazoline intermediate.[4] Subsequent oxidation is then required to aromatize the ring and furnish the final pyrazole product.[5]

Diagram: Workflow for Pyrazole Synthesis from α,β-Unsaturated Carbonyls

Unsaturated_Carbonyl_Workflow Start α,β-Unsaturated Carbonyl + Hydrazine Step1 Pyrazoline Formation (Michael Addition & Cyclization) Start->Step1 Step2 Oxidation Step1->Step2 Product Pyrazole Step2->Product

Caption: A two-step process to form pyrazoles.

II. Modern Synthetic Strategies: Enhancing Efficiency and Selectivity

While classical methods are robust, modern synthetic chemistry has introduced powerful new techniques that offer significant advantages in terms of reaction speed, yield, and control over selectivity.

A. 1,3-Dipolar Cycloaddition: A Powerful Tool for Regiocontrol

The [3+2] cycloaddition reaction, particularly the Huisgen 1,3-dipolar cycloaddition, is a highly effective and regioselective method for constructing the pyrazole ring.[1] This approach typically involves the reaction of a nitrile imine (the 1,3-dipole), often generated in situ from a hydrazonoyl halide, with an alkyne or an alkyne surrogate.[1]

Mechanism and Advantages:

The concerted nature of the cycloaddition reaction generally leads to a high degree of regioselectivity, which is a significant advantage over the stepwise condensation methods.[11] The reaction conditions are often mild, proceeding at room temperature, and tolerate a wide range of functional groups.[11][12] The use of alkyne surrogates, such as α-bromocinnamaldehyde, can circumvent issues related to the preparation and handling of certain alkynes.[1]

Diagram: Logic of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

Dipolar_Cycloaddition_Logic Dipole 1,3-Dipole (e.g., Nitrile Imine) TransitionState [3+2] Cycloaddition Transition State Dipole->TransitionState Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->TransitionState Product Pyrazole TransitionState->Product

Caption: Regioselective pyrazole synthesis via cycloaddition.

B. Microwave-Assisted Organic Synthesis (MAOS): Accelerating Discovery

Microwave-assisted organic synthesis has emerged as a transformative technology in drug discovery and development, offering dramatic reductions in reaction times and often leading to higher product yields compared to conventional heating methods.[13] This is particularly advantageous for the rapid synthesis of compound libraries for screening purposes.

Comparative Performance:

The primary advantage of MAOS lies in its efficient heating mechanism, which directly couples with the solvent and reactant molecules, leading to rapid temperature increases and localized superheating. This can overcome activation energy barriers more effectively than conventional oil baths or heating mantles.

III. Comparative Data and Experimental Protocols

To provide a clear, evidence-based comparison, the following tables summarize key performance indicators for the different synthetic routes.

Table 1: Comparison of Key Pyrazole Synthesis Methods
MethodKey ReactantsGeneral Reaction ConditionsYield RangeKey AdvantagesKey Disadvantages
Knorr Synthesis 1,3-Dicarbonyl Compound, HydrazineAcid or base catalysis, often at elevated temperatures or room temperature.70-95%[3]Readily available starting materials, straightforward procedure.Lack of regioselectivity with unsymmetrical dicarbonyls.
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineOften involves a two-step process: pyrazoline formation followed by oxidation.66-88%Wide availability of α,β-unsaturated carbonyls (chalcones).Requires an additional oxidation step, which can add complexity.
1,3-Dipolar Cycloaddition Nitrile Imine (from Hydrazonoyl Halide), Alkyne/Alkyne SurrogateBase-mediated, typically at room temperature.70-86%High regioselectivity, mild reaction conditions.[1]May require multi-step synthesis of precursors.
Table 2: Head-to-Head Comparison: Conventional Reflux vs. Microwave-Assisted Synthesis
ParameterConventional Reflux MethodMicrowave-Assisted MethodReference
Reaction Time 2 hours5 minutes[13]
7-9 hours9-10 minutes[13]
6.5 hours1 minute[13]
Yield 72-90%91-98%[13]
Lower than microwave method79-92% improvement in product yield[13]
Temperature 75°C60°C[13]
Reflux temperature of glacial acetic acid (~118°C)Dependent on microwave power[13]
Energy Source Oil bath, heating mantleMicrowave irradiation[13]

Experimental Protocols

The following are representative, detailed experimental protocols for the synthesis of pyrazoles via the Knorr reaction and 1,3-dipolar cycloaddition.

Protocol 1: Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[14]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

Procedure:

  • In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[14]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[14]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[14]

  • Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane).[14]

  • Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.[14]

  • Turn off the heat and allow the mixture to cool slowly to room temperature while stirring rapidly for 30 minutes to facilitate precipitation.[14]

  • Filter the reaction mixture using a Buchner funnel.[14]

  • Rinse the collected solid with a small amount of water and allow it to air dry to obtain the product.[14]

Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of 3-(1,3-Dithian-2-yl)-1,4-diphenyl-1H-pyrazole[11]

Materials:

  • N-phenyl-2-oxo-2-phenylethanehydrazonoyl chloride

  • 2-ethynyl-1,3-dithiane

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of N-phenyl-2-oxo-2-phenylethanehydrazonoyl chloride (0.2 mmol) and 2-ethynyl-1,3-dithiane (0.3 mmol) in DCM (2.0 mL), add Et3N (0.4 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired pyrazole product. (Isolated yield: 72%)[11]

IV. Conclusion and Future Outlook

The synthesis of pyrazoles is a rich and evolving field. While classical methods like the Knorr synthesis remain valuable for their simplicity and the use of readily available starting materials, modern approaches such as 1,3-dipolar cycloadditions and microwave-assisted synthesis offer significant advantages in terms of regioselectivity, reaction efficiency, and speed.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, and the available resources. For rapid lead generation and optimization in a drug discovery setting, microwave-assisted synthesis is a compelling option.[13] When precise control of regiochemistry is paramount, 1,3-dipolar cycloaddition reactions are often the superior choice.

As the demand for novel, functionalized pyrazole derivatives continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain a key focus for the chemical research community. Multicomponent reactions, photoredox catalysis, and flow chemistry are emerging areas that hold great promise for the future of pyrazole synthesis.[2][15]

References

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Available at: [Link]

  • Padwa, A., et al. (2010). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. NIH Public Access. Available at: [Link]

  • Ferreira, V. F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Al-Azzawi, A. M., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • Sitorus, L., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Farmasains. Available at: [Link]

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. ResearchGate. Available at: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]

  • synthesis of pyrazoles. YouTube. Available at: [Link]

  • Wang, X., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

In Vivo Validation of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of several FDA-approved anticancer agents.[1] These heterocyclic compounds exhibit a remarkable breadth of therapeutic effects, including the induction of apoptosis, regulation of autophagy, and disruption of the cell cycle.[1] This guide provides a comprehensive framework for the in vivo validation of a novel pyrazole derivative, 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol, and critically compares its potential therapeutic profile against established alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies required to rigorously assess its preclinical efficacy and safety.

Introduction to this compound and Its Therapeutic Rationale

This compound is a novel synthetic compound featuring the characteristic pyrazole ring linked to a 4-aminophenyl group. The pyrazole core is a versatile pharmacophore known to interact with a multitude of biological targets.[2] Pyrazole derivatives have demonstrated potent in vitro and in vivo efficacies against various cancers by modulating key signaling molecules such as EGFR, BRAF, and multiple receptor tyrosine kinases.[1] The presence of the aminophenyl moiety may enhance its interaction with specific cellular targets, potentially offering a unique therapeutic window.

Based on the known activities of structurally related pyrazole compounds, it is hypothesized that this compound may exert its anticancer effects through the inhibition of critical kinases involved in tumor cell proliferation and survival. The following diagram illustrates a plausible signaling pathway that could be targeted by this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound 2-[4-(4-Amino-phenyl)- pyrazol-1-YL]-ethanol Compound->RAF Compound->PI3K

Caption: Proposed mechanism of action for this compound.

Comparative Analysis: Benchmarking Against Standard-of-Care

A critical step in preclinical drug development is to benchmark the novel compound against existing therapies.[3] For a putative anticancer agent, this often involves a head-to-head comparison with a standard chemotherapeutic agent in a relevant tumor model. In this guide, we will consider Doxorubicin, a widely used anthracycline antibiotic, as the comparator.

Parameter This compound (Hypothesized) Doxorubicin (Established) Rationale for Comparison
Mechanism of Action Targeted kinase inhibition (e.g., RAF, PI3K)DNA intercalation and topoisomerase II inhibition[4]Comparison of a targeted therapy versus a cytotoxic agent.
Expected Efficacy Tumor growth inhibition or regressionSignificant tumor growth inhibitionTo assess if the novel compound can achieve comparable or superior efficacy.
Anticipated Toxicity Potentially lower off-target toxicity, manageable side effects.Cardiotoxicity, myelosuppression, nausea.Evaluating the potential for an improved safety profile.
Route of Administration Oral or IntravenousIntravenousAssessing potential for more convenient dosing regimens.

In Vivo Validation Workflow: A Step-by-Step Guide

The in vivo validation of a novel therapeutic candidate is a multi-faceted process that requires careful planning and execution.[5] The following workflow provides a robust framework for assessing the efficacy and safety of this compound.

In_Vivo_Workflow Start Start Animal_Model Animal Model Selection (Xenograft Model) Start->Animal_Model Drug_Formulation Drug Formulation & Dose Range Finding Animal_Model->Drug_Formulation Efficacy_Study Efficacy Study Drug_Formulation->Efficacy_Study Toxicity_Assessment Toxicity Assessment Efficacy_Study->Toxicity_Assessment Data_Analysis Data Analysis & Interpretation Toxicity_Assessment->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for the in vivo validation of a novel therapeutic compound.

Animal Model Selection: Human Tumor Xenografts

Human tumor xenografts in immunodeficient mice are a cornerstone of preclinical anticancer drug screening.[6][7] This model allows for the evaluation of a compound's effect on human-derived cancer cells in a living system.

Protocol:

  • Animal Strain: Severe Combined Immunodeficient (SCID) or Nude mice are commonly used due to their compromised immune systems, which prevents the rejection of human tumor cells.[8]

  • Cell Line: Select a human cancer cell line relevant to the proposed therapeutic indication (e.g., A549 for non-small cell lung cancer, MCF-7 for breast cancer).[9][10]

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.

Drug Formulation and Dose-Range Finding

Proper formulation is crucial for ensuring bioavailability and consistent dosing.[11] A preliminary dose-range finding study is essential to determine the maximum tolerated dose (MTD).[12]

Protocol:

  • Vehicle Selection: The compound should be dissolved in a biocompatible vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The vehicle's safety should be confirmed in a control group.

  • Dose Escalation: Administer escalating doses of the compound to small groups of non-tumor-bearing mice.[11]

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or other severe clinical signs).[12]

Efficacy Study Design

The efficacy study is designed to assess the anti-tumor activity of the compound.[13]

Protocol:

  • Group Allocation: Randomly assign tumor-bearing mice to the following groups (n=8-10 mice per group):

    • Vehicle Control

    • This compound (at one or more dose levels below the MTD)

    • Positive Control (e.g., Doxorubicin at a clinically relevant dose)

  • Dosing Regimen: Administer the treatments according to a predetermined schedule (e.g., once daily, three times a week) via an appropriate route (e.g., oral gavage, intravenous injection).[14]

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration.

Toxicity Assessment

Concurrent with the efficacy study, a thorough toxicity assessment is necessary to evaluate the safety profile of the compound.[15][16]

Protocol:

  • Body Weight Monitoring: Record the body weight of each mouse 2-3 times per week.

  • Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in behavior, posture, or grooming.

  • Hematology and Serum Chemistry: At the end of the study, collect blood samples for complete blood counts and analysis of liver and kidney function markers.

  • Histopathology: Harvest major organs (liver, kidney, spleen, heart, lungs) for histopathological examination to identify any signs of tissue damage.

Data Analysis and Interpretation

Data Type Analysis Method Expected Outcome for a Successful Compound
Tumor Growth Comparison of tumor growth curves between treatment groups.Significant inhibition of tumor growth compared to the vehicle control.
Body Weight Monitoring of body weight changes over time.No significant body weight loss, indicating good tolerability.
Survival Kaplan-Meier survival analysis.Increased survival time in the treatment group compared to the control.
Clinical Pathology Statistical analysis of hematology and serum chemistry data.No significant alterations in blood parameters or organ function markers.
Histopathology Microscopic examination of organ tissues.No evidence of drug-induced tissue damage.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound. By following these detailed protocols and comparative analyses, researchers can generate the critical data needed to assess its therapeutic potential as a novel anticancer agent. The pyrazole scaffold holds immense promise in oncology, and a systematic preclinical evaluation is the essential next step in translating this promise into tangible clinical benefits.

References

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. ResearchGate. [Link]

  • Initial in vivo validation of novel cancer therapeutics using AI. Drug Target Review. [Link]

  • Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. PMC - NIH. [Link]

  • Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. PMC - NIH. [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • Mouse Models of Cancer Study. JoVE. [Link]

  • Initial in vivo validation of novel oncology therapeutic mechanism completed. European Pharmaceutical Review. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]

  • In vivo screening models of anticancer drugs. ResearchGate. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Validation Techniques for Therapeutic Molecules in Drug Discovery. Ingenta Connect. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Drug Discovery and Development Services. InVivo Biosystems. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Use treatment and dose tools in In Vivo. Benchling. [Link]

  • How to calculate a right dose for in vivo study?. ResearchGate. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research - Boston University. [Link]

  • In Vivo and in Vitro Toxicity Studies. Biogem. [Link]

  • Substitution of Percutaneous Ethanol Injection with a Low Molecular Weight Peptide Gel Mimicking Chemoembolization for Cancer Therapy. Nanotheranostics. [Link]

  • Understanding FDA Guidelines for Toxicity Studies. HistologiX. [Link]

  • Safety Guidelines. ICH. [Link]

  • In Vivo Toxicity Study. Creative Bioarray. [Link]

  • Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. MDPI. [Link]

  • Synthesis and biological activity of 4” -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL PYRAZOLE DERIVATIVES. ResearchGate. [Link]

  • Substitution of Percutaneous Ethanol Injection with a Low Molecular Weight Peptide Gel Mimicking Chemoembolization for Cancer Therapy. PubMed. [Link]

  • Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. PubMed. [Link]

  • Novel Pyranopyrazoles: Synthesis and Theoretical Studies. PMC - NIH. [Link]

  • Substitution of Percutaneous Ethanol Injection with a Low Molecular Weight Peptide Gel Mimicking Chemoembolization for Cancer Therapy. PMC - NIH. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. MDPI. [Link]

  • Cytoprotective effects of 4,6-bis(1H-pyrazol-1-yl)pyrimidine and related compounds on HCI.ethanol-induced gastric lesions in rats. PubMed. [Link]

  • Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans. PubMed. [Link]

Sources

A Senior Scientist's Guide to Cross-Reactivity Profiling of Novel Pyrazole-Based Compounds: A Case Study with 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2][3] Its prevalence, particularly in the development of kinase inhibitors, underscores the importance of rigorously characterizing the selectivity of any new compound bearing this moiety.[4] The compound 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol (CAS 1211594-59-0) is a representative example of such a novel chemical entity.[5] While its primary target may be known or hypothesized, its full spectrum of biological interactions—its cross-reactivity profile—is a critical unknown that dictates its therapeutic potential and safety profile.

Understanding off-target effects is not merely an academic exercise; it is fundamental to de-risking a drug candidate.[6] Unforeseen interactions can lead to toxicity or, in some cases, reveal opportunities for drug repositioning through polypharmacology. This guide provides a comprehensive, multi-tiered strategy for elucidating the cross-reactivity profile of a novel pyrazole compound, using this compound as a practical case study. We will compare and contrast three orthogonal, industry-standard methodologies: large-panel biochemical screening, cell-based target engagement assays, and unbiased affinity-based proteomics. Each protocol is presented as a self-validating system, designed to generate robust, interpretable, and actionable data for drug development professionals.

Part 1: Initial Broad Selectivity Assessment via Large-Panel Biochemical Screening

The most efficient first step in profiling a new compound is to screen it against a large, predefined panel of targets.[6] For a pyrazole-based compound with suspected kinase inhibitory activity, a comprehensive kinome scan is the logical choice. This approach provides a broad, quantitative overview of the compound's binding affinity across hundreds of purified, recombinant kinases.

Featured Technology: Competition Binding Assays (e.g., KINOMEscan®)

Causality Behind Experimental Choice: We begin with a biochemical assay because it offers a direct, clean measurement of binding affinity between the compound and a potential target, devoid of cellular complexities like membrane permeability or metabolic degradation. The KINOMEscan® platform, for example, utilizes an active site-directed competition binding assay to quantify these interactions across a panel of over 480 kinases.[7][8] This method is not a measure of functional inhibition but of direct binding, which is a crucial first-pass indicator of potential targets. Screening at a single high concentration (e.g., 1 µM) is a cost-effective way to quickly identify the most likely "hits" for further investigation.[6][9]

Experimental Workflow: Large-Panel Kinase Binding Assay

cluster_prep Preparation cluster_assay Competition Assay cluster_capture Quantification cluster_data Data Analysis TestCompound Test Compound (2-[...]-ethanol) Incubation Incubation: Test Compound + Kinase + Ligand TestCompound->Incubation KinasePanel Immobilized Kinase Panel (e.g., DNA-tagged kinases) KinasePanel->Incubation TaggedLigand Active-Site Directed Tagged Ligand TaggedLigand->Incubation Capture Capture on Solid Support Incubation->Capture Wash Wash Unbound Components Capture->Wash Elution Elution & Quantification (e.g., qPCR of DNA tag) Wash->Elution Analysis Calculate % Inhibition vs. Control Elution->Analysis DoseResponse Follow-up: Kd Determination (10-point curve for hits) Analysis->DoseResponse cluster_cetsa CETSA Principle cluster_kinativ KiNativ™ Principle CETSA_Start Treat Cells with Compound or Vehicle CETSA_Heat Heat Cells (Temperature Gradient) CETSA_Start->CETSA_Heat Binding Stabilizes Target CETSA_Lysis Lyse Cells & Separate Soluble/Aggregated Fractions CETSA_Heat->CETSA_Lysis CETSA_Detect Detect Soluble Target (e.g., Western Blot) CETSA_Lysis->CETSA_Detect KiNativ_Start Treat Cells with Compound or Vehicle KiNativ_Lysis Lyse Cells KiNativ_Start->KiNativ_Lysis Compound Occupies Active Site KiNativ_Probe Add Irreversible Biotin-ATP Probe KiNativ_Lysis->KiNativ_Probe KiNativ_Detect Detect Biotinylated Kinases (LC-MS/MS) KiNativ_Probe->KiNativ_Detect

Caption: Comparison of CETSA and KiNativ™ principles.

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture an appropriate cell line (e.g., HEK293) to ~80% confluency. Treat cells with this compound at a saturating concentration (e.g., 10 µM) or with a DMSO vehicle control for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. [10]3. Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. [11]5. Protein Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., GSK3B) and a control protein (e.g., GAPDH) in the soluble fraction using Western Blotting or other protein detection methods.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein remaining at each temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and therefore, engagement.

Data Presentation: Hypothetical CETSA Results
Temperature (°C)% Soluble GSK3B (Vehicle)% Soluble GSK3B (Compound-Treated)
46100100
509598
547595
584885
622065
66530
Apparent Tm ~58.5°C ~64.0°C

This hypothetical data shows a 5.5°C thermal shift for GSK3B upon compound treatment, strongly validating intracellular target engagement.

Part 3: Unbiased Identification of Off-Targets via Affinity Proteomics

While panel screens and cellular engagement assays are excellent for interrogating known targets, they cannot identify novel or unexpected binding partners. For this, an unbiased approach is required. Small-molecule affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful technique for this purpose. [12][13][14]

Featured Technology: Affinity Chromatography-Mass Spectrometry (AC-MS)

Causality Behind Experimental Choice: The core principle is to use the compound as "bait" to "fish" for its binding partners in a complex proteome. [15]The compound is immobilized on a solid support (e.g., beads), which is then incubated with a cell lysate. [16]Proteins that bind to the compound are captured, washed, and then identified using high-resolution mass spectrometry. [12]This method is invaluable for target deconvolution because it makes no prior assumptions about the compound's targets, enabling the discovery of entirely new biology. [13][14]A critical component of this workflow is the inclusion of proper controls, such as competition with excess free compound or using an immobilized, structurally similar but inactive analog to distinguish specific binders from non-specific ones. [15][16]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

cluster_prep Preparation cluster_capture Affinity Capture cluster_analysis Protein Identification Immobilize Immobilize Compound on Affinity Beads Incubate Incubate Beads with Lysate Immobilize->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digest Elute->Digest MS LC-MS/MS Analysis Digest->MS Identify Protein Identification & Quantification MS->Identify

Caption: Workflow for unbiased target discovery using AC-MS.

Detailed Experimental Protocol: AC-MS
  • Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for covalent attachment to activated chromatography beads (e.g., NHS-activated sepharose). Also prepare control beads with no compound immobilized.

  • Lysate Preparation: Grow and harvest cells. Lyse the cells under non-denaturing conditions to preserve native protein structures and complexes.

  • Affinity Pulldown: Incubate the cell lysate with the compound-immobilized beads and control beads in parallel. For a competition control, a separate incubation can be performed where the lysate is pre-incubated with excess free (non-immobilized) compound before adding the beads.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically to the matrix or the compound.

  • Elution: Elute the specifically bound proteins from the beads, often by boiling in SDS-PAGE loading buffer.

  • Proteomic Analysis:

    • Run the eluates on an SDS-PAGE gel for a short distance to concentrate the protein mixture.

    • Perform an in-gel tryptic digest of the protein bands.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins from the MS/MS spectra using a database search algorithm. Quantify the relative abundance of each protein in the experimental vs. control pulldowns to identify specific binders with high confidence.

Data Presentation: Hypothetical AC-MS "Hit" List
Protein ID (UniProt)Gene SymbolDescriptionEnrichment Ratio (Compound/Control)Notes
P35462GSK3BGlycogen synthase kinase-3 beta55.2Confirms primary target
Q9Y243DYRK1ADual specificity tyrosine-kinase 1A12.5Confirms KINOMEscan® hit
P49841CDK5Cyclin-dependent kinase 58.9Novel Hit , structurally related
Q13554CSNK2A1Casein kinase II subunit alpha6.7Novel Hit , potential off-target
P04035HSPA8Heat shock cognate 71 kDa protein1.2Non-specific binder

This hypothetical data validates the primary target and a known off-target, but more importantly, identifies two novel potential off-targets (CDK5, CSNK2A1) that were not in the original screening panel.

Part 4: A Synthesized Strategy for Comprehensive Profiling

No single method provides a complete picture of a compound's cross-reactivity. The true power of these techniques emerges when they are used in a logical, tiered progression to build a comprehensive and trustworthy selectivity profile.

Comparative Analysis of Methodologies
FeatureLarge-Panel Screen (KINOMEscan®)Cellular Target Engagement (CETSA)Unbiased Proteomics (AC-MS)
Principle In vitro competition bindingIn-cell thermal stabilizationIn vitro affinity capture
Biological Context Low (recombinant proteins)High (intact cells)Medium (native lysate)
Throughput High (480+ targets)Low-to-Medium (target-by-target)Low (proteome-wide)
Primary Output Binding Affinity (Kd)Target Engagement (Tm shift)Identity of Binders (Enrichment)
Key Advantage Broad, quantitative initial screenConfirms in-cell interactionDiscovers novel/unexpected targets
Key Limitation Lacks cellular contextLow throughput, requires specific antibodyCan be technically challenging, prone to non-specific binders
Recommended Profiling Cascade

A robust profiling strategy integrates these methods to validate findings and uncover new information at each step.

Start Novel Compound (2-[...]-ethanol) KinomeScan Step 1: Broad Screen (KINOMEscan®) Start->KinomeScan Identify initial hits CETSA Step 2: In-Cell Validation (CETSA / KiNativ™) KinomeScan->CETSA Confirm top hits in cells ACMS Step 3: Unbiased Discovery (AC-MS) KinomeScan->ACMS Look for 'unknown unknowns' Profile Comprehensive Cross-Reactivity Profile CETSA->Profile Validates physiological relevance ACMS->Profile Identifies novel off-targets

Caption: A logical cascade for comprehensive cross-reactivity profiling.

  • Start with the Broad Screen: Use a large-panel assay like KINOMEscan® to get a wide view of the kinome, identifying a list of high-probability on- and off-targets.

  • Validate in a Cellular Context: Take the top 5-10 hits from the initial screen and validate them using CETSA. This crucial step confirms which of the potential binders are actually engaged by the compound in a live-cell environment.

  • Discover the Unknowns: Run an AC-MS experiment in parallel. This unbiased screen will either provide further evidence for the hits identified in Step 1 or, more importantly, reveal completely novel binding partners that were not part of the kinase panel. Any high-confidence novel hits from AC-MS should then be circled back for validation using CETSA.

Conclusion

The characterization of this compound, or any novel bioactive compound, demands a rigorous and multi-faceted approach to cross-reactivity profiling. By strategically combining the broad view of large-panel biochemical screens, the physiological relevance of cellular target engagement assays, and the unbiased discovery power of affinity proteomics, researchers can build a high-confidence, comprehensive map of a compound's interactions. This integrated strategy not only mitigates the risk of unforeseen toxicity but also deepens our understanding of the compound's mechanism of action, ultimately accelerating the journey from a promising molecule to a well-characterized therapeutic candidate.

References

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]

  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PubMed Central. [Link]

  • Full article: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Taylor & Francis Online. [Link]

  • Affinity chromatography-based proteomics for drug target deconvolution. ResearchGate. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • ActivX Biosciences, Inc. Launches Breakthrough Kinase Platform, KiNativ. BioSpace. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. BioSpace. [Link]

  • ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders. GlobeNewswire. [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • The KiNativ approach to kinase inhibitor profiling. ResearchGate. [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. ResearchGate. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. BioSpace. [Link]

  • CETSA. Pelago Bioscience. [Link]

  • Kinase binding activity analysis using DiscoverX Kinomescan profiling. ResearchGate. [Link]

  • DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire. [Link]

  • Thermal shift assay. Wikipedia. [Link]

  • The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. ScienceDirect. [Link]

  • Bulk 2-(4-Aminophenyl)ethanol for Organic Synthesis. King's Land. [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. MDPI. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PubMed Central. [Link]

  • Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. [Link]

  • The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus. PubMed Central. [Link]

  • Inhibition of Microsomal Oxidation of Ethanol by Pyrazole and 4-methylpyrazole in Vitro. Increased Effectiveness After Induction by Pyrazole and 4-methylpyrazole. PubMed. [Link]

  • 2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile. NIH. [Link]

  • Study on cross-reactivity to the para group. PubMed. [Link]

  • Cross-reactivity Among P-Amino Group Compounds in Sulfonamide Fixed Drug Eruption: Diagnostic Value of Patch Testing. PubMed. [Link]

Sources

Benchmarking Novel Pyrazole Compound 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol Against Standard-of-Care Anticancer Agents: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel anticancer therapeutics with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Heterocyclic compounds, particularly those containing a pyrazole scaffold, have garnered significant attention due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3] Pyrazole derivatives have been shown to exert their cytotoxic effects through various mechanisms, such as the inhibition of crucial cellular kinases, disruption of microtubule dynamics, and induction of apoptosis.[1][3] This guide focuses on a hypothetical novel pyrazole derivative, 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol, as a case study for rigorous in vitro benchmarking against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a comparative analysis of a novel investigational compound. We will delve into the experimental design, detailed protocols for key in vitro assays, and the interpretation of comparative data. The ultimate goal is to provide a robust framework for the preclinical evaluation of new chemical entities in oncology.

Comparative Framework: The Investigational Compound and Established Drugs

A thorough understanding of the mechanisms of action of standard-of-care drugs is essential for a meaningful comparative analysis. The choice of Doxorubicin, Cisplatin, and Paclitaxel as benchmarks is strategic, as they represent different classes of cytotoxic agents with distinct molecular targets.

  • This compound (Investigational Compound): As a novel pyrazole derivative, its precise mechanism of action is yet to be elucidated. Based on existing literature for similar compounds, it is hypothesized to potentially inhibit cell cycle progression and induce apoptosis.[4]

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin primarily functions by intercalating into DNA, which inhibits the progression of topoisomerase II.[5][6] This action prevents the resealing of the DNA double helix after it has been broken for replication, leading to a halt in the replication process.[5][6] Additionally, Doxorubicin is known to generate quinone-type free radicals, contributing to its cytotoxicity.[5]

  • Cisplatin: A platinum-based drug, Cisplatin exerts its anticancer effects by forming crosslinks with purine bases on the DNA.[7][8] This binding interferes with DNA repair mechanisms, causing DNA damage and subsequently inducing apoptosis in cancer cells.[7] The primary adducts are 1,2-intrastrand crosslinks.[7]

  • Paclitaxel: A member of the taxane family, Paclitaxel's mechanism involves the stabilization of microtubules by binding to the β-tubulin subunit.[9][10][11] This stabilization prevents the natural disassembly of microtubules, leading to the formation of non-functional microtubule bundles, cell cycle arrest in the G2/M phase, and ultimately apoptosis.[9][12][]

Experimental Design and Methodologies

A multi-pronged approach is necessary to comprehensively evaluate the anticancer potential of this compound in comparison to the standard drugs. The following in vitro assays are fundamental for this purpose.

Cell Viability Assays: MTT and XTT

The initial step in assessing the cytotoxic potential of a compound is to determine its effect on cell viability and proliferation. The MTT and XTT assays are reliable colorimetric methods for this purpose.[14][15][16] These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[16]

Experimental Protocol: MTT Assay [15]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Doxorubicin, Cisplatin, and Paclitaxel for 24, 48, and 72 hours. Include untreated cells as a negative control and a vehicle control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth).[17][18]

Apoptosis Assays: Annexin V-FITC/PI and Caspase-3/7 Activity

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), Annexin V and caspase activity assays are employed.[19] The externalization of phosphatidylserine (PS) is an early marker of apoptosis and can be detected by Annexin V.[19] Caspases are key executioner enzymes in the apoptotic pathway.[19]

Experimental Protocol: Annexin V-FITC/PI Staining [20][21]

  • Cell Treatment: Treat cells with the IC50 concentrations of each compound for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Protocol: Caspase-3/7 Activity Assay [22]

  • Cell Treatment: Treat cells in a 96-well plate with the IC50 concentrations of each compound.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well.

  • Incubation: Incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.

Cell Cycle Analysis

To investigate the effect of the compounds on cell cycle progression, flow cytometry with propidium iodide (PI) staining is utilized.[23][24][25] This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][26]

Experimental Protocol: Cell Cycle Analysis [24][25][26]

  • Cell Treatment: Treat cells with the IC50 concentrations of each compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Visualizing Molecular Pathways and Experimental Workflows

Signaling Pathways in Apoptosis

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 DNA Damage DNA Damage Mitochondria Mitochondria DNA Damage->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways leading to the activation of executioner caspases.

Experimental Workflow for In Vitro Benchmarking

Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assays Cell Viability Assays Compound Treatment->Cell Viability Assays Apoptosis Assays Apoptosis Assays Compound Treatment->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Data Analysis & Comparison Data Analysis & Comparison Cell Viability Assays->Data Analysis & Comparison Apoptosis Assays->Data Analysis & Comparison Cell Cycle Analysis->Data Analysis & Comparison

Caption: A streamlined workflow for the in vitro comparative analysis of anticancer compounds.

Comparative Data Analysis (Hypothetical Data)

The following tables present hypothetical data for this compound to illustrate how the results would be compiled and compared against the standard drugs.

Table 1: IC50 Values (µM) in MCF-7 Breast Cancer Cells

Compound24 hours48 hours72 hours
This compound15.28.54.1
Doxorubicin0.80.40.2
Cisplatin5.62.91.5
Paclitaxel0.10.050.02

Table 2: Induction of Apoptosis in MCF-7 Cells (24 hours)

Compound (at IC50)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
This compound25.315.83.5
Doxorubicin30.120.54.2
Cisplatin28.718.23.9
Paclitaxel35.625.14.8

Table 3: Cell Cycle Arrest in MCF-7 Cells (24 hours)

Compound (at IC50)% G0/G1 Phase% S Phase% G2/M Phase
This compound65.215.319.5
Doxorubicin40.125.834.1
Cisplatin50.330.119.6
Paclitaxel15.210.574.3

Discussion and Interpretation

Based on the hypothetical data, this compound demonstrates moderate cytotoxic activity against MCF-7 cells, with IC50 values in the low micromolar range. While not as potent as the established drugs, particularly Paclitaxel, it still exhibits promising anticancer effects. The induction of apoptosis, confirmed by Annexin V staining and caspase-3/7 activation, suggests that the compound's cytotoxic mechanism involves programmed cell death.

The cell cycle analysis indicates that this compound may induce a modest G0/G1 arrest. This is in contrast to Doxorubicin and Paclitaxel, which show significant accumulation of cells in the G2/M phase. This difference in cell cycle perturbation suggests a potentially distinct mechanism of action for the novel pyrazole derivative, warranting further investigation.

Conclusion

This guide provides a comprehensive framework for the in vitro benchmarking of a novel investigational compound, this compound, against standard anticancer drugs. The detailed protocols and comparative data structure presented here offer a robust starting point for preclinical drug evaluation. The hypothetical results underscore the importance of a multi-assay approach to elucidate the potency and mechanism of action of new chemical entities. Further studies, including in vivo models, would be necessary to fully characterize the therapeutic potential of this compound.

References

  • Dr.Oracle. (2025, June 24). What is the mechanism of action of paclitaxel?
  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
  • Wikipedia. (n.d.). Doxorubicin.
  • BOC Sciences. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.
  • OUCI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances.
  • International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole.
  • Wang, Y., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(15), 4975.
  • IJNRD. (2023, June 6). Mini review on anticancer activities of Pyrazole Derivatives.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Wikipedia. (n.d.). Cisplatin.
  • Wikipedia. (n.d.). Paclitaxel.
  • Zureigat, M., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(13), 10993.
  • BC Cancer. (n.d.). DRUG NAME: Cisplatin.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Paclitaxel?
  • MDPI. (n.d.). Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride?
  • Siddik, Z. H. (2023). Cisplatin. In StatPearls. StatPearls Publishing.
  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
  • Biotium. (n.d.). Dual Apoptosis Assay with NucView® 488 Caspase-3 Substrate & Annexin V.
  • Massive Bio. (2026, January 9). Paclitaxel.
  • BOC Sciences. (2024, January 30). Mechanism of Action of Paclitaxel.
  • ResearchGate. (n.d.). Mechanism of action of doxorubicin.
  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis.
  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis.
  • Lee, D. J., & Lee, J. Y. (2014). Assaying cell cycle status using flow cytometry. Methods in molecular biology (Clifton, N.J.), 1170, 111–119.
  • Encyclopedia.pub. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Tutorial Contents.
  • Sigma-Aldrich. (n.d.). Apoptosis Assays.
  • Benchchem. (n.d.). Application Note: In Vitro Cell Viability Assessment of Antitumor Agent-180 using MTT and XTT Assays.
  • Wang, H. (2025). Comparison and analysis of in Vitro apoptosis assays: annexin V/Pi, Caspase-3/7, TuNEL, and Mitochondrial ΔΨm. Bio-protocol, 15(1), e1011234.
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • ResearchGate. (n.d.). The mechanism of action of the anticancer activity pathway.
  • Fjell, C. D., et al. (2014). Assessment in vitro of interactions between anti-cancer drugs and non-cancer drugs commonly used by cancer patients. PloS one, 9(1), e86603.
  • National Center for Biotechnology Information. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of Cancer Therapy, 3, 113-119.
  • Sakagami, H., et al. (2018). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer research, 38(1), 223–230.
  • Zips, D., et al. (2005). New anticancer agents: in vitro and in vivo evaluation. In vivo (Athens, Greece), 19(1), 1–7.
  • National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers.
  • MDPI. (2024, May 9). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.
  • MDPI. (2024, May 14). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.
  • ResearchGate. (2025, April 29). Design, synthesis, and biological evaluation of N-phenylpyrazole derivatives featuring nitrogen-containing side chains as potent antitumor agents.

Sources

A Comprehensive Guide to Assessing the Selectivity of Novel Pyrazole-Based Kinase Inhibitors: A Workflow Illustrated with 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol (PZ-EtOH)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful and investigational kinase inhibitors.[1] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, the development of potent and selective kinase inhibitors is a primary objective in drug discovery. High selectivity is critical to minimize off-target effects, which can lead to toxicity and unforeseen side effects, thereby ensuring that the therapeutic action is directed solely at the intended pathological pathway.

This guide provides a comprehensive, multi-phase workflow for rigorously assessing the selectivity of novel pyrazole-based kinase inhibitors. As the specific biological target and selectivity profile of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol (CAS 1211594-59-0) are not publicly documented, we will refer to it by the representative name PZ-EtOH and use it to illustrate this essential workflow with hypothetical, yet realistic, experimental data. This guide is designed for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Phase 1: Primary Target Identification and Potency Assessment

The foundational step in characterizing any novel inhibitor is to identify its primary biological target(s) from the vast human kinome. A broad, unbiased screen is the most effective starting point.

In Vitro Kinome-Wide Panel Screening

A large-scale kinase panel screen is indispensable for initial target identification and provides the first glimpse into a compound's selectivity.[3] Commercial services offer panels that cover a significant portion of the human kinome, often utilizing radiometric or luminescence-based assays to measure kinase activity.[4][5] In this phase, PZ-EtOH would be screened at a single, relatively high concentration (e.g., 1 µM) to identify any kinases that are significantly inhibited.

Rationale: This initial broad screen acts as a hypothesis-generating experiment. By testing against hundreds of kinases simultaneously, we can efficiently identify the most likely primary target(s) and any immediate, potent off-targets, guiding all subsequent, more focused experiments.

Hypothetical Screening Data for PZ-EtOH:

Kinase FamilyTarget Kinase% Inhibition at 1 µM PZ-EtOH
TK TGT-K1 98%
TKTGT-K245%
CMGCCDK222%
AGCAKT115%
STEp38α12%
CAMKCAMK2D8%
... (200+ other kinases)...<10%

Table 1: Hypothetical results from a kinome-wide screen of PZ-EtOH. The data suggests that a fictional tyrosine kinase, "Target Kinase 1" (TGT-K1), is the primary target.

IC50 Determination for the Primary Target

Following the identification of TGT-K1 as the putative primary target, the next step is to quantify the potency of PZ-EtOH by determining its half-maximal inhibitory concentration (IC50). This involves a dose-response experiment using a validated in vitro kinase assay.

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol is adapted from widely used commercial kinase assay platforms, such as ADP-Glo™. It measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

  • Compound Preparation: Prepare a 10 mM stock solution of PZ-EtOH in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted PZ-EtOH or a DMSO vehicle control to each well.

  • Enzyme Addition: Add 2.5 µL of a solution containing the purified TGT-K1 enzyme in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing the specific peptide substrate for TGT-K1 and ATP at its Km concentration). Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: In-Depth Selectivity Profiling and Comparative Analysis

With the primary target identified and potency established, the next phase involves a more focused and comparative assessment of selectivity. It is crucial to benchmark the novel compound against existing, well-characterized inhibitors of the same target.

Selection of Comparator Compounds

For our hypothetical target TGT-K1, we will select two established, highly selective inhibitors, "Comparator A" and "Comparator B," for a head-to-head comparison. This contextualizes the selectivity profile of PZ-EtOH.

Focused Kinase Panel

A focused panel of kinases, typically those most closely related to the primary target by sequence homology, is used for this comparative analysis. This provides a more nuanced view of selectivity within a specific kinase family.

Comparative Selectivity Data:

Kinase TargetPZ-EtOH IC50 (nM) Comparator A IC50 (nM) Comparator B IC50 (nM)
TGT-K1 15 5 25
TGT-K21,250>10,0008,500
TGT-K33,500>10,000>10,000
VEGFR22,8009,5007,200
PDGFRβ4,100>10,000>10,000
p38α>10,000>10,000>10,000
CDK2>10,0008,200>10,000

Table 2: Hypothetical IC50 values of PZ-EtOH and two selective TGT-K1 inhibitors against a panel of related kinases. This data illustrates that while PZ-EtOH is potent against TGT-K1, it shows some off-target activity against TGT-K2, TGT-K3, VEGFR2, and PDGFRβ at higher concentrations.

Visualization of Selectivity Profile

G cluster_potency Comparative Potency (IC50, nM) cluster_selectivity Selectivity Profile of PZ-EtOH (IC50, nM) PZ_EtOH PZ-EtOH 15 nM TGTK1 TGT-K1 15 CompA Comparator A 5 nM CompB Comparator B 25 nM TGTK2 TGT-K2 1,250 VEGFR2 VEGFR2 2,800 PDGFRb PDGFRβ 4,100 Others Other Kinases >10,000

Caption: Comparative potency and selectivity of PZ-EtOH.

Phase 3: Cellular Target Engagement and Functional Validation

Biochemical assays are essential, but they do not guarantee that a compound will engage its target in the complex environment of a living cell. Cellular assays are required to confirm target binding and to assess the functional consequences of this engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify and quantify drug-target engagement in intact cells or tissues. The principle is that when a ligand binds to its target protein, it generally stabilizes the protein, leading to an increase in its melting temperature.

Experimental Workflow: CETSA

G A 1. Treat intact cells with PZ-EtOH or Vehicle B 2. Heat cell aliquots to a range of temperatures A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Analyze soluble TGT-K1 by Western Blot C->D E 5. Plot soluble TGT-K1 vs. Temperature D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment: Culture cells known to express TGT-K1 to ~80% confluency. Treat the cells with PZ-EtOH (e.g., at 10x its cellular IC50) or a vehicle (DMSO) control for 2 hours.

  • Heating Step: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for TGT-K1, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Data Analysis: Quantify the band intensities for TGT-K1 at each temperature for both the vehicle- and PZ-EtOH-treated samples. Plot the percentage of soluble TGT-K1 relative to the unheated control against temperature to generate melting curves. A shift in the curve to a higher temperature in the presence of PZ-EtOH confirms target engagement.

Downstream Signaling Pathway Analysis

The ultimate validation of a selective kinase inhibitor is its ability to modulate the specific signaling pathway regulated by its target kinase. This is typically assessed by measuring the phosphorylation status of a known downstream substrate.

Hypothetical TGT-K1 Signaling Pathway

G TGTK1 TGT-K1 SUB1 Substrate-1 TGTK1->SUB1 Phosphorylates pSUB1 p-Substrate-1 PZ_EtOH PZ-EtOH PZ_EtOH->TGTK1 Inhibits Response Cellular Response (e.g., Proliferation) pSUB1->Response

Caption: Inhibition of the TGT-K1 signaling pathway by PZ-EtOH.

Experimental Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve the cells in a low-serum medium for 12-24 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the cells with increasing concentrations of PZ-EtOH (e.g., 0, 10, 50, 200, 1000 nM) for 2 hours.

  • Stimulation: Stimulate the cells with the appropriate ligand that activates the TGT-K1 pathway for a short period (e.g., 15-30 minutes).

  • Protein Extraction: Immediately place the plates on ice, wash with ice-cold PBS, and add ice-cold lysis buffer containing phosphatase and protease inhibitors.

  • Western Blotting:

    • Determine protein concentration, perform SDS-PAGE, and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate one membrane with a primary antibody against the phosphorylated form of Substrate-1 (p-Substrate-1).

    • Incubate a parallel membrane with a primary antibody against the total Substrate-1 to serve as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using ECL.

  • Analysis: A dose-dependent decrease in the p-Substrate-1 signal, with no change in the total Substrate-1 signal, provides strong evidence of on-target pathway inhibition.

Conclusion

Assessing the selectivity of a novel kinase inhibitor like PZ-EtOH is a rigorous, multi-step process that builds from broad, unbiased screening to highly specific, cell-based functional validation. This systematic approach, which integrates in vitro biochemistry with in-cell biophysics and functional pathway analysis, is essential for building a robust and reliable selectivity profile. Such a profile is a critical component of the overall characterization of a new chemical entity, providing the confidence needed to advance a compound through the drug discovery pipeline. This guide provides the foundational workflows and rationale necessary to expertly navigate this complex but crucial endeavor.

References

  • Molecules. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • MDPI. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2021). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [Link]

  • PubMed. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. [Link]

  • Frontiers. (2022). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. [Link]

  • SciSpace. (2023). Synthesis and Structure–Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • NIH. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • OUCI. (2022). Overview on Biological Activities of Pyrazole Derivatives. [Link]

  • Springer. (2022). Overview on Biological Activities of Pyrazole Derivatives. [Link]

  • NIH. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. [Link]

  • MDPI. (2020). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

  • ResearchGate. (2022). Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors. [Link]

  • Journal of Chemical Science. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • NIH. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. [Link]

  • PubMed Central. (2016). Current status of pyrazole and its biological activities. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]

  • NIH. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • NIH. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Taylor & Francis Online. (2020). Kinase Activity-Tagged Western Blotting Assay. [Link]

  • YouTube. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its versatile biological activities.[1][2] However, the synthesis and characterization of pyrazole derivatives are often complicated by the presence of isomers, particularly those arising from prototropic tautomerism.[1][2][3] This phenomenon, where a hydrogen atom shifts between the two adjacent nitrogen atoms, can significantly influence a molecule's reactivity, biological target engagement, and physicochemical properties.[2] Consequently, the unambiguous differentiation of pyrazole isomers is not merely an academic exercise but a critical step in drug discovery and development.

This guide provides an in-depth, comparative framework for leveraging key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS)—to definitively characterize pyrazole isomers. We will move beyond procedural descriptions to explore the causal relationships between isomeric structures and their spectral signatures, offering field-proven insights to guide your experimental choices.

The Fundamental Challenge: Tautomerism in Pyrazoles

For any N-unsubstituted pyrazole with different substituents at the 3- and 5-positions, a dynamic equilibrium exists between two tautomeric forms. This 1,2-hydrogen shift is often rapid, and its equilibrium position is delicately balanced by the electronic nature of the substituents, the solvent, temperature, and the physical state of the sample.[1][2][4] Understanding this equilibrium is paramount to interpreting spectroscopic data correctly.

Caption: Prototropic tautomerism in a 3(5)-substituted pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unequivocally the most powerful and frequently used technique for the structural elucidation of pyrazole isomers.[1][5] Its exceptional sensitivity to the subtle differences in the local electronic environments of atomic nuclei allows for the direct observation and often quantification of tautomeric populations.

Causality Behind the Method

The core principle hinges on chemical shielding. The position of the N-H proton dictates the electronic character of the two nitrogen atoms—one becomes a pyrrole-like donor and the other a pyridine-like acceptor.[6] This asymmetry electronically perturbs the entire ring, causing the attached protons (¹H) and carbons (¹³C) at the C3 and C5 positions to experience different levels of magnetic shielding, and thus, resonate at different chemical shifts.

¹H NMR Analysis In a static tautomer, the protons at C3 and C5 would give distinct signals. However, in solution, rapid proton exchange between the nitrogens often leads to a time-averaged spectrum where the signals for H3 and H5 may appear broad or as a single, averaged peak.[1]

  • Expert Insight: If you observe unexpectedly broad signals for the pyrazole ring protons at room temperature, it is a strong indicator of tautomeric exchange. Performing variable-temperature (VT) NMR is the logical next step. Cooling the sample can slow the exchange rate sufficiently to resolve the individual signals for each tautomer, a process known as decoalescence.[1]

¹³C NMR Analysis ¹³C NMR is particularly decisive because the chemical shifts of the ring carbons, especially C3 and C5, are highly sensitive to the tautomeric form.[1][4][7] Unlike their attached protons, these carbon signals are typically well-resolved.

  • Key Differentiator: The carbon atom adjacent to the N-H group (a "pyrrole-like" environment) is generally more shielded (appears at a lower ppm value) than the carbon adjacent to the sp² "pyridine-like" nitrogen. This difference is often significant and provides a reliable method for assigning the major tautomer in solution.[4][7] For instance, in one tautomer, C3 might be at ~148 ppm and C5 at ~138 ppm, while in the other, these values could be nearly reversed.

¹⁵N NMR Analysis While less common due to lower sensitivity, ¹⁵N NMR is the most direct method for studying tautomerism.[2] It unambiguously distinguishes the "pyrrole-like" N-H nitrogen from the "pyridine-like" N=C nitrogen, which resonate in very different spectral regions.[8]

Comparative NMR Data

The following table summarizes typical chemical shifts for 3(5)-methylpyrazole, illustrating the clear differentiation possible with ¹³C NMR.

TautomerNucleusChemical Shift (δ, ppm) in CDCl₃Key Observation
3-Methylpyrazole H3 - (Substituted)Protons H4 and H5 are distinct.
H4 ~6.1
H5 ~7.4
C3 ~148 Deshielded carbon adjacent to sp² N.
C4 ~106
C5 ~130 Shielded carbon adjacent to N-H.
5-Methylpyrazole H3 ~7.4Protons H3 and H4 are distinct.
H4 ~6.1
H5 - (Substituted)
C3 ~139 Shielded carbon adjacent to N-H.
C4 ~106
C5 ~140 Deshielded carbon adjacent to sp² N.
Note: Values are approximate and can vary with solvent and concentration. Data compiled from principles described in references.[4][7][9]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Weigh 5-10 mg of the pyrazole sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9] The choice of solvent is critical, as it can influence the tautomeric equilibrium.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Pay close attention to the signal widths of the pyrazole ring protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.[9]

  • Data Analysis: Integrate the ¹H NMR signals and assign the peaks in both spectra. For ¹³C, compare the chemical shifts of C3 and C5 to determine the predominant tautomer.

  • Validation (If Needed): If tautomerism is suspected (broad ¹H signals), repeat the acquisitions at a lower temperature (e.g., -40 °C) to attempt to "freeze out" the individual tautomers.

Infrared (IR) Spectroscopy: A Probe of Hydrogen Bonding

While NMR excels at mapping the covalent framework, IR spectroscopy provides invaluable information about vibrational modes, particularly the N-H stretching and the state of intermolecular hydrogen bonding.[1][5] In the solid state, pyrazoles often self-associate into dimers, trimers, or catemeric chains through N-H···N hydrogen bonds, and IR is highly sensitive to these arrangements.[5][6]

Causality Behind the Method

The frequency of the N-H stretching vibration is inversely proportional to the strength of the hydrogen bond it participates in. A free, non-hydrogen-bonded N-H group (found in the gas phase or very dilute non-polar solutions) vibrates at a high frequency (~3500 cm⁻¹).[6] When this N-H group acts as a hydrogen bond donor, the bond weakens and lengthens, causing the stretching frequency to decrease and the peak to broaden significantly.

  • Key Differentiator: The position and shape of the N-H stretching band can differentiate between solid-state and solution-phase structures. A very broad, complex absorption in the 2600–3200 cm⁻¹ range is a hallmark of the strongly hydrogen-bonded aggregates found in the solid state.[6] In contrast, a sharper peak at a higher wavenumber in a dilute solution suggests the presence of monomers or weaker aggregates. Positional isomers can exhibit different hydrogen bonding patterns in their crystal lattices, leading to distinct solid-state IR spectra.[6]

Comparative IR Data
State / IsomerKey VibrationFrequency Range (cm⁻¹)Observation
Gas Phase / MonomerN-H Stretch~3500Sharp, high-frequency band indicating a free N-H.
Solid State (H-bonded)N-H Stretch2600 - 3200Very broad, intense band indicating strong H-bonding.[6]
Solid StateC-H Stretch3100 - 3180Sharp peaks often superimposed on the broad N-H band.[6]
Solid / SolutionRing Stretches (C=N, C=C)1400 - 1600Complex pattern sensitive to substitution.
Experimental Protocol: Solid-State IR (KBr Pellet)
  • Preparation: Grind 1-2 mg of the solid pyrazole sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent disc.

  • Acquisition: Place the KBr pellet in the spectrometer's sample holder.

  • Background Collection: Record a background spectrum of the empty sample chamber.

  • Sample Spectrum: Record the sample spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Analyze the N-H stretching region (2500-3600 cm⁻¹) to assess the degree of hydrogen bonding.

UV-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions

UV-Vis spectroscopy probes the π-electron system of the pyrazole ring by measuring electronic transitions, typically π → π*.[10] While less structurally definitive than NMR, it is a rapid technique that can reveal differences in conjugation and electronic structure between isomers.

Causality Behind the Method

The energy required for a π → π* transition, and thus the wavelength of maximum absorbance (λ_max), is dependent on the pyrazole's specific electronic structure. Isomers with different substituent positions or different predominant tautomers will have slightly different energies for their molecular orbitals. These differences manifest as shifts in the λ_max.[11]

  • Expert Insight: The addition of an electron-withdrawing or electron-donating group can cause a predictable shift (hypsochromic/blue shift or bathochromic/red shift) in the λ_max. Comparing the λ_max of an unknown isomer to known standards can provide corroborating evidence for its structure. The absorption spectrum of pyrazole itself shows a maximum around 203-210 nm.[10][12]

Experimental Protocol: UV-Vis Analysis
  • Stock Solution: Prepare a stock solution of the pyrazole compound of a known concentration (e.g., 10⁻³ M) in a UV-grade solvent (e.g., ethanol, acetonitrile).[9]

  • Dilution: Prepare a dilution (e.g., 10⁻⁵ M) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Baseline Correction: Use a quartz cuvette to record a baseline spectrum with the pure solvent.[9]

  • Sample Acquisition: Record the absorption spectrum of the diluted sample solution over a relevant wavelength range (e.g., 200-400 nm).[9]

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) and compare it with reference compounds.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of a synthesized pyrazole. High-resolution mass spectrometry (HRMS) can provide an exact mass that validates the elemental formula. While MS does not typically distinguish between rapidly interconverting tautomers, the fragmentation patterns generated under electron ionization (EI) can be unique for stable positional isomers.

Causality Behind the Method

In EI-MS, the molecule is ionized and fragmented. The resulting fragmentation pattern is a "fingerprint" determined by the molecule's structure and the relative stability of the fragment ions. Different positional isomers will break apart in different ways depending on how the substituent directs the fragmentation.

  • Key Fragmentation Pathways: The pyrazole ring itself has two characteristic fragmentation pathways: (i) the expulsion of a neutral hydrogen cyanide (HCN) molecule, and (ii) the loss of a nitrogen molecule (N₂) from the [M-H]⁺ ion.[13][14] The presence and relative abundance of these and other substituent-driven fragments can be used to differentiate isomers.

Integrated Workflow for Isomer Characterization

No single technique tells the whole story. An efficient and robust characterization relies on an integrated workflow where the techniques are used synergistically.

Workflow Start Synthesized Pyrazole (Isomeric Mixture?) MS Mass Spectrometry (LC-MS / HRMS) Start->MS 1. Confirm MW & Purity IR Infrared Spectroscopy (Solid State) MS->IR 2. Preliminary Analysis NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) MS->NMR 3. Definitive Analysis UV UV-Vis Spectroscopy (Solution) IR->UV UV->NMR Corroborating Data Conclusion Definitive Structure & Tautomer Ratio NMR->Conclusion 4. Final Elucidation

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Waste Profile

Understanding the potential hazards of a chemical is the foundation of its safe disposal. 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol is comprised of two key functional groups that inform its hazard profile:

  • Aromatic Amines: This class of compounds is known for a range of toxicological effects. Many aromatic amines are recognized as or are suspected to be carcinogens and mutagens.[2][3] They can be readily absorbed through the skin and are often toxic to aquatic life, making their release into the environment a significant concern.[2][3]

  • Pyrazole Derivatives: While possessing diverse pharmacological activities, pyrazole derivatives should be handled with care.[4] Their potential for environmental persistence and impact on aquatic ecosystems necessitates that they are not disposed of via standard drainage systems.[4][5]

Given these characteristics, this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the sink or in general laboratory trash.[6][7]

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling the chemical for disposal, it is imperative to be outfitted with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.

PPE ItemSpecificationRationale
Gloves Nitrile gloves, changed regularly.To prevent skin contact and absorption. Aromatic amines can be absorbed through the skin.[2]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes of liquid waste or airborne dust particles of the solid compound.
Lab Coat Standard, long-sleeved laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood.To avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection and disposal of this compound waste.

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable waste container.

    • This container should be made of a chemically compatible material (e.g., high-density polyethylene - HDPE).

    • Any materials grossly contaminated with the solid compound, such as weighing papers, spatulas, or gloves, should be placed in the same solid waste container.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[4]

    • Crucially, do not mix this waste with other waste streams such as halogenated solvents, strong acids, or oxidizers unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8] Incompatible materials can lead to dangerous reactions.

Accurate and thorough labeling is a regulatory requirement and essential for safe handling by waste management personnel.

Your waste container label must include:

  • The words "Hazardous Waste ".[4]

  • The full chemical name: "This compound ".

  • An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.[4]

  • The date when waste was first added to the container (accumulation start date).[4]

  • The name of the principal investigator and the laboratory location.[4]

Proper storage of hazardous waste within the laboratory is a critical step before its final disposal.

  • Store the sealed waste container in a designated hazardous waste accumulation area within your laboratory.[8]

  • This area should be well-ventilated and away from sources of ignition or incompatible materials.[8]

  • Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[4]

  • Do not store waste containers in hallways or other public locations. [7][8]

The ultimate disposal of this chemical waste must be handled by licensed professionals.

  • Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a formal request to your EHS department.

  • The most common and recommended method for the disposal of compounds like this is high-temperature incineration by a licensed hazardous waste disposal company.[9] This process ensures the complete destruction of the chemical, minimizing its environmental impact.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • PPE: Don the appropriate PPE as outlined in Section 2 before attempting to clean the spill.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Cleanup: Carefully sweep up the absorbed material and any solid spill and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_management Management & Storage cluster_disposal Final Disposal start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Collect in Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Liquid Waste Container waste_type->liquid_waste Liquid labeling Label Container Correctly solid_waste->labeling liquid_waste->labeling storage Store in Designated Waste Area with Secondary Containment labeling->storage request Request EHS Pickup storage->request incineration High-Temperature Incineration by Licensed Vendor request->incineration end Disposal Complete incineration->end

Caption: Workflow for the proper disposal of this compound.

Regulatory Framework

In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is implemented by the U.S. Environmental Protection Agency (EPA) .[10][11] RCRA establishes a "cradle-to-grave" approach to hazardous waste management, meaning that generators of hazardous waste are responsible for it from its creation to its ultimate disposal.[10][11] It is the responsibility of the researcher and their institution to comply with all federal, state, and local regulations pertaining to hazardous waste.[10][12]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By adhering to the guidelines outlined in this document, researchers can mitigate risks, protect themselves and their colleagues, and contribute to a sustainable scientific community. Always consult with your institution's Environmental Health and Safety department for guidance specific to your location and facilities.

References

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • National Institutes of Health. (2022). Chemical Waste. In NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]

  • National Institutes of Health. (2022, February 2). Chemical Waste. Office of Research Facilities. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Hazardous Waste Recycling. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

Sources

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for laboratory professionals handling 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol (CAS No. 1211594-59-0).[1][2] While specific toxicological data for this compound is not extensively published, its structure, incorporating both an aromatic amine and a pyrazole moiety, necessitates a cautious and well-defined approach to personal protection. This document synthesizes established safety principles for related chemical classes to create a robust framework for minimizing exposure and ensuring a safe laboratory environment.

The operational guidance herein is grounded in the principle of "as low as reasonably practicable" (ALARP) exposure. Given the presence of the aromatic amine group, which is associated with potential health risks including skin irritation, respiratory issues, and possible long-term organ damage, a comprehensive personal protective equipment (PPE) strategy is mandatory.[3][4] Similarly, pyrazole derivatives are known to be hazardous, potentially causing skin and eye damage.[5]

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is critical. The primary method for exposure control should always be engineering controls.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[6] This is the most effective way to control the release of potentially harmful vapors or dust, protecting the user from inhalation exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the minimum required PPE.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory to prevent contact with the eyes.[7] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn in conjunction with goggles.[6][8]
Hand Protection Double Gloving (Nitrile)Given the aromatic amine structure, dermal absorption is a significant risk.[4] Double gloving with nitrile gloves provides an enhanced barrier.[6] The outer glove should be removed and disposed of immediately upon any suspected contamination. Always inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory Coat & Arm SleevesA fully buttoned laboratory coat is required to protect against incidental contact. For extensive work, consider the use of impervious clothing or arm sleeves to provide additional protection to the forearms, an area that can be exposed between the glove and the coat sleeve.[7][9]
Respiratory Protection N95 Respirator (minimum)When handling the solid form of the compound where dust generation is possible, an N95-rated respirator is the minimum requirement to prevent inhalation of particulates.[9] For situations with the potential for aerosol generation or if working outside of a fume hood is unavoidable (not recommended), a respirator with organic vapor cartridges may be necessary.

Procedural Guidance for Safe Handling and Disposal

Step-by-Step PPE Protocol:

  • Donning Sequence:

    • First, put on your inner pair of nitrile gloves.

    • Next, don your laboratory coat, ensuring it is fully buttoned.

    • If required, fit your N95 respirator, ensuring a proper seal.

    • Put on your safety goggles.

    • Finally, don your outer pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.

  • Handling Operations:

    • Always work within the sash of a certified chemical fume hood.

    • Use dedicated spatulas and glassware.

    • In case of a spill, immediately alert others in the vicinity. Use an appropriate spill kit for aromatic amines, and ensure you are wearing the full complement of PPE during cleanup.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove the outer pair of gloves and dispose of them.

    • Remove your face shield (if used) and safety goggles.

    • Remove your laboratory coat.

    • Remove your respirator (if used).

    • Finally, remove the inner pair of gloves and wash your hands thoroughly with soap and water.[8]

Disposal Plan:

All waste contaminated with this compound, including gloves, disposable labware, and contaminated spill materials, must be treated as hazardous waste.[8]

  • Solid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for pickup of hazardous waste. Never dispose of this chemical down the drain.[10]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling procedure.

PPE_Workflow PPE Selection Workflow for this compound cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls cluster_action Action & Disposal Start Start Assess_Task Assess Task: - Weighing Solid - Liquid Transfer - Reaction Setup Start->Assess_Task Fume_Hood Work in Fume Hood Assess_Task->Fume_Hood Base_PPE Base PPE: - Lab Coat - Double Nitrile Gloves - Safety Goggles Add_Respirator Add N95 Respirator Base_PPE->Add_Respirator Handling solid/dust? Add_Face_Shield Add Face Shield Base_PPE->Add_Face_Shield No Add_Respirator->Add_Face_Shield Yes Proceed Proceed with Task Add_Respirator->Proceed No Add_Face_Shield->Proceed Yes (Splash Risk) Fume_Hood->Base_PPE Disposal Dispose of Waste as Hazardous Proceed->Disposal

Caption: PPE selection workflow based on the task.

References

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.).
  • This compound | 1211594-59-0 - ChemicalBook. (n.d.).
  • Personal protective equipment for handling 1-Isopropylpyrazole - Benchchem. (n.d.).
  • Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem. (n.d.).
  • 1211594-59-0 this compound - 化学辞書. (n.d.).
  • HAZARDOUS CHEMICAL USED IN ANIMALS - Campus Operations. (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. (2023, December 22).
  • Safety Data Sheet - Angene Chemical. (2025, February 26).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Safety Data Sheet - MedchemExpress.com. (2026, January 4).
  • SAFETY DATA SHEET - Fisher Scientific. (2018, March 8).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.